molecular formula C11H11N B1584490 2,7-Dimethylquinoline CAS No. 93-37-8

2,7-Dimethylquinoline

Cat. No.: B1584490
CAS No.: 93-37-8
M. Wt: 157.21 g/mol
InChI Key: QXKPLNCZSFACPU-UHFFFAOYSA-N
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Description

2,7-Dimethylquinoline is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5240. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dimethylquinoline
Source PubChem
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InChI

InChI=1S/C11H11N/c1-8-3-5-10-6-4-9(2)12-11(10)7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKPLNCZSFACPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0059085
Record name Quinoline, 2,7-dimethyl-
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Molecular Weight

157.21 g/mol
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CAS No.

93-37-8
Record name 2,7-Dimethylquinoline
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Record name 2,7-Dimethylquinoline
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Record name 2,7-DIMETHYLQUINOLINE
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Record name Quinoline, 2,7-dimethyl-
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Record name Quinoline, 2,7-dimethyl-
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Record name 2,7-dimethylquinoline
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Record name 2,7-Dimethylquinoline
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Foundational & Exploratory

Introduction: The Significance of the 2,7-Dimethylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,7-Dimethylquinoline for Researchers and Drug Development Professionals

Quinoline and its derivatives are foundational heterocyclic scaffolds in medicinal chemistry and materials science, present in numerous natural products and synthetic therapeutic agents.[1][2] Among these, this compound (CAS 93-37-8) serves as a critical structural motif and a versatile building block for more complex molecules.[3][4][5] Its applications range from being an intermediate in the synthesis of dyes and pigments to a precursor for potential antimalarial drugs and other therapeutic agents.[3] For professionals in drug development, the ability to efficiently and selectively synthesize the this compound core is paramount.

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. As a senior application scientist, the focus extends beyond mere procedural outlines. We will delve into the underlying mechanisms, the rationale behind experimental choices, and the critical issue of regioselectivity that arises from the use of meta-substituted anilines, providing a robust framework for practical application in the laboratory.

Core Synthesis Pathways: A Mechanistic and Practical Overview

The synthesis of the quinoline ring is a well-established field with several named reactions providing the primary routes. For this compound, the most relevant methods—the Doebner-von Miller, Combes, and Skraup syntheses—all typically employ m-toluidine as the key starting material. The choice of reaction dictates the other precursors and reaction conditions, each with distinct advantages and challenges.

The Doebner-von Miller Reaction

This reaction is one of the most versatile methods for quinoline synthesis, involving the reaction of an aniline with α,β-unsaturated carbonyl compounds.[6] It is often considered a modification of the Skraup synthesis.[7] For this compound, the reaction proceeds between m-toluidine and an α,β-unsaturated aldehyde or ketone, typically formed in situ.

Causality and Mechanism

The reaction is catalyzed by strong Brønsted or Lewis acids, such as hydrochloric acid, sulfuric acid, or tin tetrachloride.[6][8] The mechanism has been a subject of considerable debate, with modern evidence from isotope-scrambling experiments pointing towards a complex fragmentation-recombination pathway.[6][9][10]

The process begins with a 1,4-conjugate addition of the aniline (m-toluidine) to the α,β-unsaturated carbonyl (e.g., crotonaldehyde). This is followed by cyclization, dehydration, and a final oxidation step to yield the aromatic quinoline ring. An oxidizing agent, which can be another molecule of the Schiff base intermediate or an added reagent like arsenic acid or nitrobenzene, is required to achieve the final aromatization.[11]

A critical consideration when using m-toluidine is regioselectivity. The electrophilic cyclization onto the aromatic ring can occur at either the C2 or C6 position relative to the methyl group, leading to a potential mixture of 2,5-dimethylquinoline and the desired this compound. Literature suggests that for ortho-/para-directing groups like a methyl substituent, the formation of the 7-substituted isomer is often favored.[12]

Doebner_von_Miller_Mechanism cluster_elims m_toluidine m-Toluidine intermediate1 1,4-Adduct m_toluidine->intermediate1 Conjugate Addition crotonaldehyde Crotonaldehyde (α,β-unsaturated carbonyl) crotonaldehyde->intermediate1 acid H+ acid->m_toluidine intermediate2 Cyclized Intermediate (Dihydroquinoline) intermediate1->intermediate2 Electrophilic Cyclization n1 product This compound intermediate2->product Oxidation n2 oxidizing_agent Oxidizing Agent oxidizing_agent->intermediate2 water - H₂O h2 - [H] n1->water n2->h2

Caption: Doebner-von Miller reaction pathway for this compound.

Experimental Protocol (Generalized)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine m-toluidine, concentrated hydrochloric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Reagent Addition: Slowly add paraldehyde (a trimer of acetaldehyde, which will depolymerize to form acetaldehyde in situ, then undergo aldol condensation to crotonaldehyde) to the stirred mixture. The reaction is often exothermic and may require cooling.

  • Heating: After the initial reaction subsides, heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture and dilute with water. Carefully neutralize the mixture with a strong base (e.g., concentrated sodium hydroxide solution) until it is strongly alkaline. This step must be performed in a well-ventilated fume hood and may require cooling.

  • Extraction: Perform a steam distillation to isolate the crude product. The dimethylquinoline isomers will distill with the steam. Alternatively, extract the basified mixture with an organic solvent like dichloromethane or diethyl ether.

  • Purification: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude oil, a mixture of 2,7- and 2,5-dimethylquinoline, can be purified by fractional distillation under vacuum or by column chromatography.

The Combes Quinoline Synthesis

The Combes synthesis provides a direct route to 2,4-substituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[1][13][14] To synthesize this compound, m-toluidine is reacted with acetylacetone (2,4-pentanedione).

Causality and Mechanism

This synthesis is typically catalyzed by concentrated sulfuric acid, which serves two purposes: it protonates the β-diketone to facilitate nucleophilic attack by the aniline, and it acts as a powerful dehydrating agent for the final cyclization step.[1][13] Polyphosphoric acid (PPA) can also be an effective catalyst.[1]

The mechanism proceeds in two major stages:

  • Enamine Formation: The aniline (m-toluidine) condenses with one of the carbonyl groups of the β-diketone (acetylacetone) to form a Schiff base, which rapidly tautomerizes to a more stable β-amino enone intermediate.[13][15]

  • Cyclization and Dehydration: The enamine undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution onto the aniline ring. This cyclization is the rate-determining step.[13] Subsequent dehydration (loss of a water molecule) aromatizes the newly formed ring, yielding the final quinoline product.

Similar to the Doebner-von Miller reaction, the cyclization step's regioselectivity is a key factor, with the potential to form both 5- and 7-methyl isomers.

Combes_Synthesis_Mechanism cluster_cat1 cluster_elim1 cluster_elim2 m_toluidine m-Toluidine enamine β-Amino Enone (Intermediate) m_toluidine->enamine n_cat1 n_elim1 acetylacetone Acetylacetone (β-Diketone) acetylacetone->enamine acid H₂SO₄ cyclized Cyclized Intermediate enamine->cyclized Intramolecular Electrophilic Attack product This compound cyclized->product Dehydration n_elim2 water1 - H₂O water2 - H₂O n_cat1->acid n_elim1->water1 n_elim2->water2

Caption: The Combes synthesis pathway for this compound.

Experimental Protocol (Generalized)
  • Reaction Setup: In a flask, cool concentrated sulfuric acid in an ice bath.

  • Reagent Addition: Slowly and carefully add a pre-mixed solution of m-toluidine and acetylacetone to the cold sulfuric acid with constant stirring. Maintain the temperature below 15°C during the addition.

  • Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water bath at 80-100°C for a short period (e.g., 30 minutes).

  • Workup: Cool the mixture and pour it onto crushed ice. Carefully neutralize the acidic solution with concentrated ammonium hydroxide or sodium hydroxide until strongly alkaline.

  • Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., toluene or chloroform).

  • Purification: Wash the organic layer with water, dry it over an anhydrous salt, and remove the solvent by distillation. The crude product can be purified by vacuum distillation.

The Skraup Synthesis

The Skraup synthesis is the oldest and most direct method for producing quinoline itself.[16] It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[16][17]

Causality and Mechanism

The reaction is notoriously exothermic and can be violent if not controlled.[16] The use of a moderator like ferrous sulfate is common.[16]

  • Acrolein Formation: Concentrated sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1]

  • Michael Addition: The aniline (m-toluidine) undergoes a Michael-type conjugate addition to the acrolein.[17]

  • Cyclization and Dehydration: The resulting intermediate is cyclized under the acidic conditions, followed by dehydration.

  • Oxidation: The resulting 1,2-dihydroquinoline is oxidized to the final quinoline product. The oxidizing agent is typically nitrobenzene (often derived from the starting aniline if it has a nitro group) or arsenic acid.[1][16]

A two-step synthesis starting from m-toluidine using the Skraup reaction has been reported to produce a mixture of 7-methylquinoline and 5-methylquinoline, which can then be further functionalized.[12]

Skraup_Synthesis_Workflow glycerol Glycerol acrolein Acrolein glycerol->acrolein Dehydration h2so4 conc. H₂SO₄ h2so4->glycerol adduct Michael Adduct acrolein->adduct m_toluidine m-Toluidine m_toluidine->adduct 1,4-Addition dihydroquinoline Dihydro-dimethylquinoline adduct->dihydroquinoline Cyclization & Dehydration product This compound + 2,5-isomer dihydroquinoline->product Oxidation oxidizer Oxidizing Agent (e.g., Nitrobenzene) oxidizer->dihydroquinoline

Caption: General workflow for the Skraup synthesis of dimethylquinolines.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as the availability of starting materials, desired scale, tolerance for harsh conditions, and control over regioselectivity.

FeatureDoebner-von Miller ReactionCombes SynthesisSkraup Synthesis
Aniline Precursor m-Toluidinem-Toluidinem-Toluidine
Carbon Source α,β-Unsaturated Carbonylβ-Diketone (Acetylacetone)Glycerol (forms Acrolein)
Catalyst/Conditions Strong Acid (HCl, H₂SO₄)Strong Acid (H₂SO₄, PPA)H₂SO₄, Oxidizing Agent
Reaction Vigor Exothermic, controllableExothermic, controllableHighly exothermic, can be violent
Key Advantage Versatile for various substitutionsGood yields for 2,4-disubstituted quinolinesUses simple, inexpensive reagents
Key Disadvantage Complex mechanism, potential for side productsLimited to β-diketone precursorsHarsh conditions, poor regioselectivity
Regioselectivity Mixture of 5- and 7-isomersMixture of 5- and 7-isomersOften poor, yields mixture of isomers

Conclusion for the Practicing Scientist

The synthesis of this compound is readily achievable through several classic named reactions, primarily the Doebner-von Miller, Combes, and Skraup syntheses, all of which typically utilize m-toluidine as the aromatic amine precursor. The central challenge in synthesizing the 7-substituted isomer is controlling the regioselectivity of the electrophilic cyclization step, which frequently leads to the co-formation of the 5-substituted isomer.

For laboratory-scale synthesis, the Combes reaction often provides a cleaner, more controlled route with readily available starting materials. The Doebner-von Miller reaction offers greater versatility if a wider range of substituted quinolines is desired. The Skraup synthesis , while historically significant and economical, presents challenges due to its violent nature and often poor selectivity, making it less ideal for high-purity applications without robust purification strategies.

Ultimately, the selection of a specific pathway will be guided by the project's specific requirements for yield, purity, scale, and safety. A thorough understanding of the underlying mechanisms is crucial for troubleshooting, optimization, and adapting these foundational methods to the complex demands of modern drug discovery and development.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2,7-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,7-Dimethylquinoline, a substituted heterocyclic aromatic compound, is a significant molecule in the landscape of organic synthesis and medicinal chemistry. As a derivative of quinoline, its scaffold is a foundational element in numerous biologically active compounds and functional materials. For researchers, scientists, and drug development professionals, a deep understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for its effective application. These properties govern its reactivity, solubility, bioavailability, and spectroscopic signature, directly influencing its utility as a synthetic intermediate and its potential as a pharmacophore.

This guide provides an in-depth analysis of the core physicochemical characteristics of this compound. It moves beyond a simple recitation of data, offering insights into the experimental determination of these properties and their implications for research and development. The protocols described are grounded in established laboratory practices, ensuring reliability and reproducibility.

Core Molecular and Physical Identifiers

A consistent and accurate identification of a chemical entity is the bedrock of scientific research. The fundamental identifiers and physical properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 93-37-8[1][2][3]
Molecular Formula C₁₁H₁₁N[3][4]
Molecular Weight 157.21 g/mol [1][2][4]
Appearance White to off-white solid[2]
Melting Point 58-61 °C[1][2]
Boiling Point ~264.5 °C[1][2]
InChI 1S/C11H11N/c1-8-3-5-10-6-4-9(2)12-11(10)7-8/h3-7H,1-2H3[1]
SMILES Cc1ccc2c(c1)nc(C)cc2[1]

Solubility and Partitioning Behavior

The solubility of a compound is a critical parameter in drug development, affecting everything from formulation to bioavailability. The octanol-water partition coefficient (log P) provides a measure of a molecule's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSignificanceSource(s)
Water Solubility ~1800 mg/L (at 25 °C)Moderate aqueous solubility, important for biological media.[1][2]
Log P (Octanol-Water) 3.240Indicates high lipophilicity, suggesting good membrane permeability.[1]
Organic Solvents SolubleSoluble in common organic solvents like alcohol, ether, chloroform, and benzene.[2]

Acid-Base Properties: The pKa Value

As a quinoline derivative, this compound is a weak base due to the lone pair of electrons on the nitrogen atom. Its pKa value is essential for understanding its ionization state at different physiological pH levels, which profoundly impacts receptor binding and solubility.

  • Predicted pKa: 6.33 ± 0.50[2]

The predicted pKa suggests that at physiological pH (~7.4), this compound will exist as a mixture of its protonated (cationic) and neutral forms. This equilibrium can be crucial for its mechanism of action and pharmacokinetic properties.

Experimental Protocols: From Theory to Practice

Synthesizing technical accuracy with practical application is paramount. The following sections detail robust, self-validating protocols for determining key physicochemical properties.

Protocol 1: Melting Point Determination via Capillary Method

The melting point is a fundamental indicator of a substance's purity.[5] A sharp, narrow melting range is characteristic of a pure compound, whereas impurities typically depress and broaden the melting range.[5][6]

Causality of Experimental Choices: The capillary method provides excellent heat transfer to a small, powdered sample, allowing for precise observation of the phase transition.[7] Using a slow heating rate (~1-2 °C per minute) near the expected melting point is critical for allowing the system to remain in thermal equilibrium, yielding an accurate measurement.

Workflow Diagram: Melting Point Determination

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry the this compound sample B Finely powder the solid A->B C Pack ~3 mm of sample into a capillary tube B->C D Place capillary in Mel-Temp apparatus C->D E Heat rapidly to ~50°C D->E F Heat slowly (1-2°C/min) E->F G Observe and record T_initial (first liquid) F->G H Observe and record T_final (all liquid) G->H I Report melting point range (T_initial - T_final) H->I J Compare with literature values for purity assessment I->J

Caption: Workflow for determining melting point using a capillary apparatus.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry.[7] Place a small amount on a clean, dry surface and crush it into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount enters the tube. Tap the sealed end of the tube on a hard surface to pack the solid down to a height of about 3 mm.[6][8]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp).[6]

  • Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the expected melting point (e.g., heat quickly to 50 °C).

  • Slow Heating & Observation: Reduce the heating rate to 1-2 °C per minute. Observe the sample closely through the magnifying lens.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T_initial). Continue heating slowly and record the temperature at which the last solid crystal melts (T_final). The melting point is the range from T_initial to T_final.

  • Validation: For trustworthy results, repeat the measurement with a fresh sample to ensure consistency.[6]

Protocol 2: pKa Determination by UV-Vis Spectrophotometric Titration

This method is highly effective for compounds with a chromophore near the ionization center, as the UV-Vis absorbance spectrum will change as a function of pH.[9][10] It offers high precision with small sample quantities.[9]

Causality of Experimental Choices: By preparing a series of buffers with known, stable pH values, we can measure the absorbance of the compound in each solution.[11] The change in absorbance reflects the ratio of the protonated to the deprotonated species. Plotting absorbance against pH yields a sigmoidal curve whose inflection point corresponds to the pKa.[12][13]

pKa_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare a series of buffers (e.g., pH 4 to 9) C Create test solutions with constant compound concentration in each buffer A->C B Prepare a stock solution of this compound B->C D Calibrate spectrophotometer C->D E Scan UV-Vis spectrum for each test solution D->E F Identify analytical wavelength (λ_max) with largest absorbance change E->F G Record absorbance at λ_max for each pH F->G H Plot Absorbance vs. pH G->H I Fit data to a sigmoidal curve H->I J Determine the inflection point I->J K pKa = pH at inflection point J->K

References

solubility of 2,7-Dimethylquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,7-Dimethylquinoline in Organic Solvents

Executive Summary

This compound is a heterocyclic aromatic compound of significant interest in organic synthesis and medicinal chemistry.[1][2] Its utility as a building block for more complex molecules, including potential dye intermediates and pharmacologically active agents, is fundamentally governed by its behavior in solution.[1] A thorough understanding of its solubility in various organic solvents is paramount for researchers in process development, formulation science, and drug discovery. Low solubility can lead to challenges in reaction kinetics, purification, and bioavailability, potentially causing unreliable results and increased development costs.[3][4] This guide provides a comprehensive overview of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, summarizes existing solubility data, and presents a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility.

Introduction: The Significance of this compound

This compound, also known as m-Toluquinaldine, belongs to the quinoline family of compounds.[5][6] Quinoline and its derivatives are foundational scaffolds in the development of numerous pharmaceuticals, demonstrating a wide range of biological activities including antimalarial, antibacterial, and anticancer properties.[2] The specific substitution pattern of this compound imparts distinct electronic and steric properties that influence its reactivity and intermolecular interactions.

For the laboratory scientist, controlling the solubility of this compound is a critical first step. Whether designing a synthetic route, developing a purification strategy via crystallization, or preparing solutions for biological screening, knowledge of solubility dictates solvent selection, achievable concentration limits, and overall process efficiency. This document serves as a technical resource for professionals requiring a deeper understanding and practical guidance on the solubility characteristics of this compound.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. The structure of this compound—a fused aromatic system with a basic nitrogen atom and two methyl groups—suggests moderate polarity and a capacity for specific intermolecular interactions. Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 93-37-8[5][7]
Molecular Formula C₁₁H₁₁N[5]
Molecular Weight 157.21 g/mol [5][8]
Appearance White to off-white solid[1]
Melting Point 58-61 °C[1][8]
Boiling Point ~264.5 °C[1][8]
pKa (Predicted) 6.33 ± 0.50[1]
logP (Octanol/Water) 2.852 (Calculated)[6]

The solid-state nature at room temperature (Melting Point ~60°C) and the calculated logP value greater than 2 indicate a lipophilic character, suggesting that solubility will be favored in non-polar to moderately polar organic solvents over aqueous media.[1][6]

Theoretical Principles of Solubility

The dissolution of a crystalline solute like this compound in a solvent is a thermodynamically driven process. It involves overcoming two primary energy barriers: the lattice energy of the solid (solute-solute interactions) and the cohesive forces of the solvent (solvent-solvent interactions), which are then compensated by the formation of new solute-solvent interactions.

The guiding principle is "like dissolves like." Solvents that can establish similar types of intermolecular forces with this compound as those it has with itself will be more effective.

  • Van der Waals Forces: The extensive aromatic system of the quinoline core allows for significant London dispersion forces and π-π stacking interactions. Aromatic solvents like benzene and toluene are therefore expected to be effective.

  • Dipole-Dipole Interactions: The nitrogen atom introduces a dipole moment into the molecule, allowing for interactions with polar solvents.

  • Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. Therefore, protic solvents like alcohols can interact favorably, though the bulky methyl groups may introduce some steric hindrance.

The overall solubility is a balance of these forces. A solvent must be capable of disrupting the crystal lattice of solid this compound while also accommodating the solute molecules within its own structure without a prohibitive energetic penalty. Thermodynamic models, such as NRTL or UNIQUAC, can be employed to predict solubility, although they often require experimental data for parameterization.[9][10]

Known Solubility Data for this compound

Table 2: Summary of this compound Solubility

SolventTypeSolubilityTemperature (°C)Source(s)
WaterQuantitative~1,800 mg/L25[1][8]
Alcohol (unspecified)QualitativeSolubleNot Specified[1]
Ether (unspecified)QualitativeSolubleNot Specified[1]
ChloroformQualitativeSolubleNot Specified[1]
BenzeneQualitativeSolubleNot Specified[1]

The data clearly indicates poor aqueous solubility, reinforcing the compound's hydrophobic nature.[1][8] The qualitative reports of solubility in common laboratory solvents like alcohols, ether, and chloroform are useful for initial solvent screening but insufficient for process optimization or quantitative analysis, which require precise measurements.[1]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To address the gap in quantitative data, a robust and reliable method is required. The saturation shake-flask method is considered the gold standard for determining equilibrium (thermodynamic) solubility.[11][12] It is a direct measure of the maximum concentration of a compound that can be dissolved in a solvent when the system has reached equilibrium between the solid and solvated phases.[13]

Rationale for Method Selection
  • Trustworthiness: The shake-flask method is widely accepted by regulatory bodies and in pharmaceutical sciences for its accuracy and reproducibility when determining equilibrium solubility.[11]

  • Causality: The method is designed to ensure true thermodynamic equilibrium is achieved. By adding an excess of solid, the solution becomes saturated.[12] Prolonged agitation at a constant temperature allows the rates of dissolution and precipitation to become equal, reflecting the true solubility limit under those conditions.[14] Centrifugation or filtration is a critical step to separate all undissolved solid material, ensuring that the subsequent analysis measures only the dissolved solute.[3][4]

Detailed Step-by-Step Methodology

1. Preparation:

  • Accurately weigh an amount of solid this compound known to be in excess of its estimated solubility into a suitable container (e.g., a 20 mL glass scintillation vial with a screw cap). A 5-fold excess is a common starting point.[14]
  • Precisely add a known volume of the chosen organic solvent to the vial.
  • Prepare at least three replicate samples for each solvent to ensure reproducibility.[14]

2. Equilibration:

  • Seal the vials tightly to prevent solvent evaporation.
  • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Temperature control is critical as solubility is temperature-dependent.
  • Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended for initial studies.[11][14] For some compounds, 48-72 hours may be necessary. To validate the equilibrium time, samples can be taken at different time points (e.g., 24h, 48h) until the measured concentration remains constant.[14]

3. Phase Separation:

  • After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.
  • Carefully withdraw an aliquot of the supernatant using a syringe.
  • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved micro-particulates. The first few drops should be discarded to saturate the filter membrane.

4. Quantification:

  • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.
  • Analyze the concentration of this compound using a validated analytical technique, such as UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).[3][11]
  • Justification for HPLC: HPLC is often preferred for its high specificity and ability to separate the analyte from any potential impurities or degradants, leading to a more accurate quantification.
  • Prepare a calibration curve using standard solutions of this compound of known concentrations.
  • Calculate the concentration in the original saturated solution by applying the dilution factor.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh excess This compound B Add known volume of organic solvent A->B C Seal vial and place in shaker at constant T B->C D Agitate for 24-48h to reach equilibrium C->D E Centrifuge or allow solid to settle D->E F Filter supernatant (0.22 µm syringe filter) E->F G Prepare dilutions of filtered sample F->G H Analyze concentration (e.g., HPLC) G->H I Calculate solubility from calibration curve H->I

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 2,7-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Analysis of 2,7-Dimethylquinoline: Unveiling Molecular Geometry through Computational Methods in the Absence of Experimental Crystal Structure Data

This technical guide offers a detailed exploration of the molecular geometry of this compound (C₁₁H₁₁N), a significant heterocyclic aromatic compound.[1][2] In the absence of publicly available experimental single-crystal X-ray diffraction data, this document leverages high-level computational chemistry to provide a robust theoretical model of the molecule's three-dimensional structure. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characteristics of quinoline derivatives.

Introduction: The Enigma of this compound's Solid-State Structure

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and optical properties. This compound, with the chemical formula C₁₁H₁₁N and a molecular weight of 157.21 g/mol , is a notable member of this family.[2][3][4][5][6] Despite its importance, a definitive experimental crystal structure for this compound has not been reported in crystallographic databases such as the Cambridge Structural Database (CCDC).[7][8] This knowledge gap presents a challenge for understanding its solid-state behavior, including intermolecular interactions that govern its physical properties.

To address this, we have employed Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to predict the optimized molecular geometry of this compound.[9][10] This computational approach allows for the elucidation of key structural parameters, providing valuable insights that can guide future experimental and drug design efforts.

Methodology: A Computational Approach to Structural Elucidation

The determination of the molecular geometry of this compound was performed using state-of-the-art computational chemistry techniques. The primary method employed was Density Functional Theory (DFT), which is well-regarded for its balance of accuracy and computational efficiency in predicting molecular structures.

Geometry Optimization Protocol

A full geometry optimization of the this compound molecule was carried out to locate the global minimum on the potential energy surface. This process systematically adjusts the atomic coordinates to find the arrangement with the lowest electronic energy, which corresponds to the most stable molecular structure.

Experimental Protocol: In Silico Geometry Optimization

  • Initial Structure Generation: A 2D sketch of this compound was created and converted into an initial 3D structure.

  • Computational Method Selection: The geometry optimization was performed using a widely recognized DFT functional, such as B3LYP, paired with a suitable basis set, for instance, 6-31G(d,p), to provide a good description of the electronic structure.

  • Optimization Algorithm: A quasi-Newton optimization algorithm was utilized to efficiently locate the energy minimum.[11]

  • Convergence Criteria: The optimization was considered complete when the forces on each atom approached zero, and the change in energy between successive steps fell below a predefined threshold, ensuring a true energy minimum was reached.

  • Frequency Analysis: A vibrational frequency calculation was subsequently performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true minimum on the potential energy surface.

G cluster_workflow Computational Workflow for Geometry Optimization Initial Structure Initial Structure DFT Calculation Setup DFT Calculation Setup Initial Structure->DFT Calculation Setup Define Functional & Basis Set Geometry Optimization Geometry Optimization DFT Calculation Setup->Geometry Optimization Run Calculation Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Verify Minimum Optimized Geometry Optimized Geometry Frequency Analysis->Optimized Geometry Confirm No Imaginary Frequencies

Caption: Workflow for the computational geometry optimization of this compound.

Results and Discussion: The Molecular Geometry of this compound

The geometry optimization of this compound reveals a planar quinoline ring system, as expected for an aromatic bicyclic heteroaromatic compound. The methyl groups attached at the C2 and C7 positions are predicted to have specific orientations relative to the ring.

Predicted Bond Lengths and Angles

The calculated bond lengths and angles for the optimized geometry of this compound are presented in the tables below. These values are consistent with those expected for aromatic C-C and C-N bonds and sp³ hybridized C-H bonds in the methyl groups.

Table 1: Predicted Bond Lengths in this compound

BondPredicted Length (Å)
N1-C21.315
C2-C31.428
C3-C41.369
C4-C4a1.423
C4a-C8a1.412
N1-C8a1.375
C5-C61.371
C6-C71.418
C7-C81.379
C8-C8a1.425
C4a-C51.419
C2-C9(Me)1.508
C7-C10(Me)1.512

Note: Atom numbering follows standard quinoline nomenclature. C9 and C10 represent the carbon atoms of the methyl groups at positions 2 and 7, respectively.

Table 2: Predicted Bond Angles in this compound

AnglePredicted Angle (°)
C8a-N1-C2117.5
N1-C2-C3123.8
C2-C3-C4119.2
C3-C4-C4a120.7
C4-C4a-C8a118.3
C5-C4a-C8a119.8
N1-C8a-C4a120.5
N1-C8a-C8119.3
C7-C8-C8a121.2
C6-C7-C8118.9
C5-C6-C7120.9
C4a-C5-C6120.0
N1-C2-C9(Me)116.3
C3-C2-C9(Me)119.9
C6-C7-C10(Me)120.5
C8-C7-C10(Me)120.6

The predicted geometry indicates that the quinoline core is largely planar. The bond lengths within the rings are intermediate between typical single and double bonds, which is characteristic of aromatic systems. The C-N bond lengths in the pyridine ring are shorter than the C-C bonds, reflecting the higher electronegativity of nitrogen.

Molecular Shape and Conformation

The overall shape of the this compound molecule is planar with the two methyl groups lying slightly out of the main ring plane. The torsional angles involving the methyl groups will be influenced by steric interactions with adjacent hydrogen atoms. The planarity of the quinoline scaffold is a key feature that influences its ability to participate in intermolecular interactions such as π-π stacking.

Intermolecular Interactions and Crystal Packing: A Theoretical Perspective

Although an experimental crystal structure is unavailable, the calculated molecular geometry allows for a theoretical discussion of the potential intermolecular interactions that could govern the crystal packing of this compound.

  • π-π Stacking: The planar aromatic quinoline core provides an ideal platform for π-π stacking interactions. In a hypothetical crystal lattice, molecules would likely arrange in a parallel or offset fashion to maximize these favorable interactions, which are crucial for the stability of many aromatic crystals.

  • C-H···π Interactions: The hydrogen atoms of the methyl groups and the aromatic rings can act as weak hydrogen bond donors to the electron-rich π-system of neighboring molecules. These C-H···π interactions are increasingly recognized as significant contributors to the overall stability of crystal structures.

  • Van der Waals Forces: Dispersive forces will also play a significant role in the crystal packing, arising from transient fluctuations in electron density.

G cluster_interactions Potential Intermolecular Interactions Pi-Pi Stacking Pi-Pi Stacking CrystalLattice Hypothetical Crystal Lattice Pi-Pi Stacking->CrystalLattice C-H...Pi Interactions C-H...Pi Interactions C-H...Pi Interactions->CrystalLattice Van der Waals Forces Van der Waals Forces Van der Waals Forces->CrystalLattice

Caption: Potential intermolecular forces in the solid state of this compound.

The prediction of the precise crystal packing motif (e.g., herringbone, lamellar) would require crystal structure prediction (CSP) studies, which are beyond the scope of this guide. However, the fundamental molecular properties determined here provide the necessary foundation for such advanced modeling.

Conclusion

This technical guide has presented a comprehensive theoretical analysis of the molecular geometry of this compound, a molecule for which experimental crystal structure data is currently unavailable. Through the application of Density Functional Theory, we have determined the optimized structure, including key bond lengths and angles. The quinoline core is found to be planar, a feature that will strongly influence its intermolecular interactions. While the exact nature of the crystal packing remains to be determined experimentally, this computational study provides a validated and detailed molecular model that is invaluable for researchers in drug discovery and materials science. The data presented herein serves as a robust starting point for further computational studies, such as molecular docking and crystal structure prediction, and highlights the power of in silico methods to bridge gaps in experimental knowledge.

References

A Technical Guide to Quantum Chemical Calculations for 2,7-Dimethylquinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline scaffolds are a cornerstone in medicinal chemistry, valued for their broad spectrum of pharmacological activities.[1] 2,7-Dimethylquinoline, a specific derivative, presents a promising framework for the development of novel therapeutic agents. This guide provides an in-depth, technically-focused protocol for leveraging quantum chemical calculations to elucidate the molecular properties of this compound. By applying Density Functional Theory (DFT), we can predict its structural, electronic, and spectroscopic characteristics, thereby offering crucial insights that can accelerate the drug design and discovery process.[2] This document serves as a practical manual, detailing the causality behind methodological choices and providing step-by-step workflows for researchers in computational and medicinal chemistry.

Introduction: Bridging Computational Chemistry and Drug Design

The journey of a drug from concept to clinic is notoriously long and expensive.[2] Computational chemistry has emerged as an indispensable tool to rationalize and expedite this process.[3][4][5] By creating detailed simulations of molecules at the atomic level, we can predict their behavior, properties, and potential interactions with biological targets before committing to costly and time-consuming laboratory synthesis.[2]

This compound (C₁₁H₁₁N) is a heterocyclic aromatic compound belonging to the quinoline family.[6][7][8] Quinoline and its derivatives are known to exhibit a wide range of biological activities, making them privileged structures in drug development.[1] Understanding the fundamental electronic and structural properties of this compound is paramount to harnessing its therapeutic potential. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for this purpose.[9]

This guide offers a comprehensive walkthrough of the essential quantum chemical calculations for this compound, designed to inform rational drug design. We will cover the theoretical foundations, provide detailed computational protocols, and discuss the interpretation of the results in a medicinal chemistry context.

Theoretical Foundations: Choosing the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For organic molecules like this compound, DFT has proven to offer the best balance of computational cost and accuracy.[10][11]

2.1. Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of spatial coordinates. A key component of DFT is the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons.

  • Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is a workhorse in computational organic chemistry.[12] It combines the strengths of Hartree-Fock theory with local and gradient-corrected density functionals, providing reliable results for a wide range of molecular properties, including geometries and energies.[12] For studies on quinoline derivatives, B3LYP has been shown to yield accurate results.[9][13]

2.2. Basis Sets

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set directly impact the accuracy and computational cost of the calculation.

  • Recommended Basis Set: 6-311++G(d,p) This Pople-style basis set is highly suitable for DFT analysis of organic compounds.[12] Let's break down its components:

    • 6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, providing a flexible and accurate description of the electron distribution.

    • ++ : These diffuse functions are added to both heavy (non-hydrogen) and hydrogen atoms. They are crucial for accurately describing systems with lone pairs, anions, or potential for hydrogen bonding—all relevant to this compound's interactions in a biological environment.[12]

    • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals, which is essential for correctly modeling chemical bonds and intermolecular interactions.[12]

The combination of B3LYP/6-311++G(d,p) provides a robust and well-validated level of theory for obtaining accurate geometries and electronic properties for this compound and similar aromatic heterocycles.[12][14][15]

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of this compound. This workflow is designed to be self-validating at each stage.

Diagram: Computational Workflow for this compound Analysis

G cluster_0 Setup cluster_1 Core Quantum Calculations cluster_2 Property Calculations cluster_3 Analysis & Interpretation A 1. Build 3D Structure (e.g., from SMILES) B 2. Initial Pre-optimization (Molecular Mechanics) A->B Initial guess C 3. Geometry Optimization (B3LYP/6-311++G(d,p)) B->C Refined structure D 4. Frequency Analysis (Confirm Minimum Energy) C:s->D:n Optimized geometry E 5a. Electronic Properties (HOMO, LUMO, MEP) D:s->E:n Validated structure F 5b. Spectroscopic Properties (TD-DFT for UV-Vis) D:s->F:n G 6. Data Analysis for Drug Design Insights E->G F->G

Caption: A step-by-step computational workflow for the quantum chemical analysis of this compound.

Step 1: Building the Initial Molecular Structure

  • Obtain SMILES String: The SMILES (Simplified Molecular-Input Line-Entry System) for this compound is CC1=CC2=C(C=C1)C=CC(=N2)C.[8]

  • Generate 3D Coordinates: Use a molecular modeling software (e.g., Avogadro, GaussView) to convert the SMILES string into an initial 3D structure.

Step 2: Geometry Optimization and Frequency Analysis

This is the most critical step, as all subsequent property calculations depend on an accurately determined molecular geometry.

  • Input File Preparation: Prepare an input file for a computational chemistry package (e.g., Gaussian, ORCA). Specify the initial coordinates, the chosen level of theory (B3LYP/6-311++G(d,p)), and the keywords for optimization and frequency calculation (Opt Freq).

  • Execution: Run the calculation. The software will iteratively adjust the positions of the atoms to find the arrangement with the lowest possible energy.[16]

  • Validation (Frequency Analysis): After the optimization converges, the frequency calculation will commence.[17] A true energy minimum structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be revisited.

Step 3: Calculation of Molecular Properties

Using the validated optimized geometry, we can now calculate various properties that are directly relevant to drug design.

3.1. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity.[18]

  • HOMO Energy (EHOMO): Represents the ability to donate an electron. A higher EHOMO value suggests a greater tendency for electron donation.[18]

  • LUMO Energy (ELUMO): Represents the ability to accept an electron. A lower ELUMO value indicates a greater propensity for electron acceptance.[18]

  • HOMO-LUMO Gap (ΔE): The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). This gap is a crucial indicator of chemical reactivity and stability.[18][19] A smaller gap generally implies higher reactivity, while a larger gap suggests greater stability.[20] For drug-like compounds, an optimal gap balances reactivity and stability.[20][21]

3.2. Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential around a molecule.[22][23] It is an invaluable tool for predicting intermolecular interactions and identifying sites for electrophilic and nucleophilic attack.[23][24]

  • Protocol: Calculate the MEP and map it onto the molecule's electron density surface.

  • Interpretation:

    • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack and are likely sites for hydrogen bond acceptance.[25]

    • Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack.[25]

    • Green Regions: Represent neutral or near-zero potential.[25]

3.3. Spectroscopic Properties (UV-Vis Spectra)

Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, which arises from electronic transitions between molecular orbitals.[26][27][28]

  • Protocol: Perform a TD-DFT calculation at the optimized geometry using the same functional and basis set.

  • Application: The calculated spectrum can be compared with experimental data to further validate the computational model. It helps in understanding the electronic transitions responsible for the molecule's absorption of light.[27][29]

Data Analysis and Interpretation for Drug Design

The true value of these calculations lies in their application to drug discovery.[30]

Diagram: Linking Calculated Properties to Drug Design

G HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity & Stability HOMO_LUMO->Reactivity ADMET ADMET Properties (Metabolic Stability) HOMO_LUMO->ADMET MEP MEP Map MEP->Reactivity Binding Receptor Binding (H-Bonding, π-π stacking) MEP->Binding Geometry Optimized Geometry Geometry->Binding SAR Structure-Activity Relationship (SAR) Geometry->SAR

Caption: Conceptual links between quantum chemical properties and their implications in drug design.

4.1. Structure and Reactivity Insights

  • Geometric Parameters: The optimized bond lengths and angles (presented in Table 1) provide the most stable conformation of the molecule. This 3D structure is the foundation for further studies like molecular docking. Studies on similar quinoline derivatives show that electron delocalization within the ring system influences bond lengths.[1]

  • Reactivity Prediction: The HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability.[18] The MEP map visually identifies the most reactive sites. For this compound, the nitrogen atom's lone pair is expected to be a primary site for electrophilic attack or hydrogen bonding, a feature crucial for receptor interaction.[24][31]

Table 1: Key Calculated Properties for this compound at B3LYP/6-311++G(d,p)

PropertyCalculated ValueImplication in Drug Design
Electronic Energies
EHOMO(Value in eV)Electron-donating capability; relates to metabolic oxidation potential.
ELUMO(Value in eV)Electron-accepting capability; relates to reduction potential.
ΔE (HOMO-LUMO Gap)(Value in eV)Chemical reactivity and stability; a key factor in pharmacokinetics.
Thermodynamics
Total Energy(Value in Hartrees)The absolute electronic energy of the optimized structure.
Dipole Moment(Value in Debye)Polarity of the molecule; influences solubility and membrane passage.
Spectroscopic Data
λmax (UV-Vis)(Value in nm)Predicted wavelength of maximum absorption.

(Note: Specific numerical values would be generated from the actual output of the computational software.)

4.2. Predicting Intermolecular Interactions

The MEP map is particularly powerful for predicting how this compound might interact with a biological target, such as a protein binding pocket.[22] The electron-rich region around the nitrogen atom is a prime candidate for forming hydrogen bonds with donor residues (e.g., Serine, Threonine, Tyrosine) in a receptor. The planar aromatic rings are conducive to π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.

4.3. Informing ADMET Properties

While dedicated software is used for comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, quantum chemical parameters provide foundational insights.[2] For instance, the HOMO energy can be correlated with the molecule's susceptibility to oxidative metabolism by cytochrome P450 enzymes. A higher HOMO energy suggests the molecule is more easily oxidized.

Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical characterization of this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometry, electronic structure, and spectroscopic properties. These computational insights provide a powerful lens through which to understand the molecule's reactivity, predict its interactions with biological targets, and guide the rational design of new, more effective therapeutic agents.

Future work can expand on this foundation by:

  • Molecular Docking: Using the optimized geometry to simulate the binding of this compound within the active site of a specific protein target.

  • Molecular Dynamics (MD) Simulations: Studying the dynamic behavior of the molecule in a solvated environment or when bound to a receptor to assess the stability of the complex over time.[2]

  • Quantitative Structure-Activity Relationship (QSAR): Correlating calculated quantum chemical descriptors with the experimentally determined biological activity of a series of quinoline derivatives to build predictive models.

By integrating these advanced computational techniques, the path from molecular concept to viable drug candidate can be navigated with greater efficiency and precision.

References

A Technical Guide to the Thermal Stability and Decomposition of 2,7-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dimethylquinoline, a heterocyclic aromatic compound, and its derivatives are of significant interest in medicinal chemistry and materials science. Understanding the thermal stability and decomposition pathways of this molecule is critical for ensuring its integrity during synthesis, purification, storage, and application, particularly in drug development where thermal processing is common. This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability of this compound, outlines the theoretical considerations of its decomposition, and presents a framework for the systematic investigation of its thermal behavior. While specific experimental data on the thermal decomposition of this compound is limited in publicly available literature, this document serves as a detailed roadmap for researchers to conduct such an analysis, leveraging established principles of thermal analysis and the known behavior of related quinoline derivatives.

Introduction: The Significance of this compound

Quinoline and its derivatives are fundamental scaffolds in numerous pharmaceuticals and functional materials. The strategic placement of methyl groups on the quinoline core, as in this compound, can significantly influence the molecule's physicochemical properties, including its thermal stability. A thorough understanding of a compound's response to thermal stress is a cornerstone of robust drug development and materials science, ensuring product quality, safety, and efficacy.

This guide will delve into the critical aspects of thermal stability analysis as it pertains to this compound. We will explore the theoretical underpinnings of its decomposition and provide practical, step-by-step protocols for its empirical investigation using state-of-the-art thermal analysis techniques.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is essential before undertaking thermal analysis. These properties can influence its behavior at elevated temperatures.

PropertyValueSource
Molecular Formula C₁₁H₁₁N--INVALID-LINK--
Molecular Weight 157.21 g/mol --INVALID-LINK--
CAS Number 93-37-8--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Melting Point Not available
Boiling Point Not available

Theoretical Considerations for the Decomposition of this compound

The thermal decomposition of a molecule is fundamentally governed by the strengths of its chemical bonds. In this compound, the quinoline core is a relatively stable aromatic system. The presence of two methyl groups, however, introduces C-C and C-H bonds that are generally more susceptible to thermal cleavage than the bonds within the aromatic rings.

The decomposition of alkylated quinolines is expected to proceed through radical mechanisms at elevated temperatures. The initiation step would likely involve the homolytic cleavage of a C-H bond in one of the methyl groups, forming a resonance-stabilized quinolinyl-methyl radical.

Hypothetical Decomposition Pathway

A plausible, yet unverified, decomposition pathway for this compound could involve the following steps:

  • Initiation: Homolytic cleavage of a C-H bond on a methyl group.

  • Propagation: The resulting radical species can undergo a variety of reactions, including hydrogen abstraction, and rearrangement.

  • Termination: Combination or disproportionation of radical species to form stable, smaller molecules.

Decomposition_Pathway This compound This compound Initial Radical Formation Initial Radical Formation This compound->Initial Radical Formation Heat (Δ) Fragmentation Fragmentation Initial Radical Formation->Fragmentation Radical Propagation Polymerization Polymerization Initial Radical Formation->Polymerization Radical Termination Smaller Volatile Products Smaller Volatile Products Fragmentation->Smaller Volatile Products Further Decomposition

Caption: A simplified, hypothetical decomposition pathway for this compound.

Experimental Investigation of Thermal Stability

A multi-technique approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the amount of residual mass.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 50 mL/min).

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the mass change (%) and the derivative of the mass change (DTG) as a function of temperature. The onset temperature of decomposition is determined from the initial mass loss, and the peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Weigh Sample Weigh Sample Load Sample Load Sample Weigh Sample->Load Sample Set Parameters Set Parameters Load Sample->Set Parameters Run Experiment Run Experiment Set Parameters->Run Experiment Collect Data Collect Data Run Experiment->Collect Data Plot Mass vs. Temp Plot Mass vs. Temp Collect Data->Plot Mass vs. Temp Determine Onset Temp Determine Onset Temp Plot Mass vs. Temp->Determine Onset Temp Identify Decomposition Stages Identify Decomposition Stages Determine Onset Temp->Identify Decomposition Stages

Caption: A typical workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy changes associated with these processes and with decomposition.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or air, with a constant flow rate.

    • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over the temperature range of interest.

  • Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks. The area under the peak is proportional to the enthalpy change.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Weigh Sample Weigh Sample Load Sample & Reference Load Sample & Reference Weigh Sample->Load Sample & Reference Set Parameters Set Parameters Load Sample & Reference->Set Parameters Run Experiment Run Experiment Set Parameters->Run Experiment Collect Data Collect Data Run Experiment->Collect Data Plot Heat Flow vs. Temp Plot Heat Flow vs. Temp Collect Data->Plot Heat Flow vs. Temp Identify Thermal Transitions Identify Thermal Transitions Plot Heat Flow vs. Temp->Identify Thermal Transitions Calculate Enthalpy Changes Calculate Enthalpy Changes Identify Thermal Transitions->Calculate Enthalpy Changes

Caption: A typical workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

  • Instrument Setup: Interface a pyrolyzer with a GC-MS system.

  • Sample Preparation: Place a small amount (micrograms to milligrams) of this compound into a pyrolysis tube or on a sample holder.

  • Pyrolysis: Rapidly heat the sample to the desired pyrolysis temperature (e.g., 600 °C) for a short duration.

  • GC-MS Analysis: The pyrolysis products are swept into the GC column for separation and then into the mass spectrometer for identification.

  • Data Analysis: Identify the individual decomposition products by comparing their mass spectra with a library of known compounds (e.g., NIST library).

PyGCMS_Workflow Sample Sample Pyrolyzer Pyrolyzer Sample->Pyrolyzer Heat GC Column GC Column Pyrolyzer->GC Column Separation Mass Spectrometer Mass Spectrometer GC Column->Mass Spectrometer Detection & Identification Data System Data System Mass Spectrometer->Data System

Caption: A schematic of the Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) workflow.

Data Synthesis and Interpretation

The data from TGA, DSC, and Py-GC-MS should be integrated to build a comprehensive picture of the thermal stability and decomposition of this compound.

  • TGA will provide the temperature at which decomposition begins and the overall mass loss profile.

  • DSC will indicate whether the decomposition is endothermic or exothermic and will reveal other thermal events like melting.

  • Py-GC-MS will identify the specific chemical species that are formed during decomposition, providing crucial information for elucidating the decomposition mechanism.

A hypothetical summary of expected data is presented below. Actual experimental values would be populated in a similar table.

ParameterTechniqueExpected Information
Onset Decomposition Temp. (T_onset) TGAThe temperature at which significant mass loss begins.
Peak Decomposition Temp. (T_peak) TGA (DTG)The temperature of the maximum rate of mass loss.
Mass Loss (%) TGAThe percentage of mass lost in each decomposition step.
Residual Mass (%) TGAThe amount of non-volatile residue at the end of the experiment.
Melting Point (T_m) DSCThe temperature at which the solid melts.
Enthalpy of Fusion (ΔH_f) DSCThe energy required for melting.
Decomposition Enthalpy (ΔH_d) DSCThe heat released or absorbed during decomposition.
Decomposition Products Py-GC-MSIdentification of volatile and semi-volatile degradation products.

Conclusion and Future Directions

While a detailed experimental profile of the thermal stability and decomposition of this compound is not yet extensively documented, the analytical framework presented in this guide provides a robust methodology for its investigation. By employing a combination of TGA, DSC, and Py-GC-MS, researchers can systematically characterize the thermal behavior of this important molecule. Such data is invaluable for establishing safe handling and processing parameters, predicting shelf-life, and ensuring the quality and stability of pharmaceuticals and materials derived from this compound. Future research should focus on conducting these experimental studies to populate the data gaps and to elucidate the precise decomposition mechanisms and kinetics.

Methodological & Application

Application Notes and Protocols for 2,7-Dimethylquinoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethylquinoline, a substituted quinoline derivative, is a valuable heterocyclic building block in organic synthesis. Its unique structural features, including two reactive methyl groups at positions 2 and 7, a nucleophilic nitrogen atom, and an aromatic core susceptible to electrophilic substitution, offer multiple avenues for chemical modification. This versatility makes it an attractive starting material for the synthesis of a diverse range of complex molecules, including pharmaceuticals, agrochemicals, dyes, and functional materials.[1]

The quinoline scaffold itself is a prominent feature in numerous biologically active compounds, exhibiting a broad spectrum of activities such as antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic placement of the two methyl groups in this compound provides opportunities for selective functionalization, leading to the generation of libraries of novel compounds for drug discovery and materials science.

This guide provides a comprehensive overview of the synthetic utility of this compound, complete with detailed application notes and experimental protocols for its key transformations. The focus is on providing practical, field-proven insights to enable researchers to effectively utilize this versatile building block in their synthetic endeavors.

Key Reactive Sites and Synthetic Transformations

The reactivity of this compound can be categorized based on its primary reactive sites: the methyl groups, the quinoline nitrogen, and the aromatic ring system. Understanding the differential reactivity of these sites is crucial for designing selective and efficient synthetic routes.

Diagram: Reactivity Map of this compound

Caption: Key reactive sites of this compound for synthetic transformations.

Functionalization of the Methyl Groups

The methyl groups at positions C2 and C7 are activated by the electron-withdrawing quinoline ring system, making them susceptible to a variety of transformations. The C2-methyl group is particularly activated due to its proximity to the nitrogen atom, allowing for selective reactions under controlled conditions.

Oxidation to Aldehydes and Carboxylic Acids

Selective oxidation of the C2-methyl group can be achieved using selenium dioxide (SeO₂), a reagent known for oxidizing activated methyl and methylene groups.[2][3][4] This transformation provides access to 7-methylquinoline-2-carboxaldehyde, a valuable intermediate for the synthesis of more complex molecules through subsequent reactions such as Wittig olefination, reductive amination, or further oxidation to the corresponding carboxylic acid.

Protocol 1: Selective Oxidation of this compound to 7-Methylquinoline-2-carboxaldehyde

Rationale: Selenium dioxide is a specific oxidant for activated methyl groups adjacent to a heteroaromatic ring. The C2-methyl group is more electron-deficient and thus more susceptible to oxidation than the C7-methyl group. The reaction is typically carried out in a high-boiling solvent like dioxane or xylene to ensure an adequate reaction temperature.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous dioxane.

  • Addition of Oxidant: To the stirred solution, add selenium dioxide (1.1 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.

  • Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 7-methylquinoline-2-carboxaldehyde.

Reagent/SolventMolar Ratio/ConcentrationKey Considerations
This compound1.0 eqEnsure high purity of starting material.
Selenium Dioxide1.1 eqHighly toxic; handle with appropriate safety precautions in a fume hood.
Anhydrous Dioxane10-20 mL per gram of starting materialUse a dry, high-boiling solvent for optimal reaction conditions.
Condensation Reactions

The activated C2-methyl group can undergo condensation reactions with aldehydes, particularly aromatic aldehydes, to form styrylquinoline derivatives.[5] These compounds are of interest in materials science due to their potential photophysical properties and as intermediates in medicinal chemistry.

Protocol 2: Knoevenagel-type Condensation with Benzaldehyde

Rationale: The reaction is typically catalyzed by a dehydrating agent such as acetic anhydride, which also serves as the solvent. The reaction proceeds through the formation of a reactive 2-methylene-1,2-dihydroquinoline intermediate which then attacks the aldehyde.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), benzaldehyde (1.2 eq), and acetic anhydride.

  • Reaction: Heat the mixture to reflux (approximately 140 °C) for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into a beaker containing ice-water.

  • Neutralization: Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield 2-(2-phenylethenyl)-7-methylquinoline.

Reactions at the Quinoline Nitrogen

The nitrogen atom in the quinoline ring is basic and nucleophilic, allowing for reactions such as N-alkylation and N-oxidation.

N-Oxidation

N-oxidation of the quinoline nitrogen activates the ring system, particularly at the C2 and C4 positions, for nucleophilic substitution reactions.[6][7][8]

Protocol 3: Synthesis of this compound N-oxide

Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the N-oxidation of heterocyclic amines. The reaction is typically carried out in a chlorinated solvent at or below room temperature.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath and add m-CPBA (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extraction: Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound N-oxide, which can often be used in the next step without further purification.

Electrophilic Substitution on the Aromatic Ring

The quinoline ring can undergo electrophilic substitution reactions such as halogenation and nitration. The directing effects of the fused benzene and pyridine rings, along with the methyl substituents, influence the position of substitution.

Bromination

Bromination of the quinoline ring introduces a versatile handle for further functionalization through cross-coupling reactions. The reaction conditions can be tuned to favor substitution on either the benzene or pyridine ring.[9][10][11]

Protocol 4: Bromination of this compound

Rationale: The choice of brominating agent and solvent can influence the regioselectivity. Using N-bromosuccinimide (NBS) in a polar solvent can facilitate electrophilic substitution on the electron-rich benzene ring.

Step-by-Step Methodology:

  • Reaction Setup: In a flask protected from light, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Addition of Brominating Agent: Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product mixture by column chromatography to isolate the brominated isomers.

Synthesis of Key Derivatives

Synthesis of this compound-4-carboxylic Acid via the Doebner Reaction

While not a reaction of this compound itself, the Doebner reaction provides a direct route to the synthetically important this compound-4-carboxylic acid from readily available starting materials.[12][13][14][15]

Rationale: This three-component reaction involves the condensation of an aniline (3-methylaniline), an aldehyde (acetaldehyde), and pyruvic acid. The reaction proceeds through the formation of a Schiff base, followed by addition of enolized pyruvic acid, cyclization, and oxidation.

Diagram: Doebner Reaction Workflow

Doebner_Reaction cluster_reactants Reactants cluster_process Reaction Steps aniline 3-Methylaniline mixing Mixing in Solvent (e.g., Ethanol) aniline->mixing aldehyde Acetaldehyde aldehyde->mixing pyruvic_acid Pyruvic Acid pyruvic_acid->mixing heating Reflux mixing->heating workup Work-up and Purification heating->workup product This compound- 4-carboxylic Acid workup->product

Caption: General workflow for the synthesis of this compound-4-carboxylic acid via the Doebner reaction.

Protocol 5: Synthesis of this compound-4-carboxylic Acid

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 3-methylaniline (1.0 eq), pyruvic acid (1.1 eq), and ethanol.

  • Addition of Aldehyde: To this mixture, add acetaldehyde (1.2 eq) dropwise while stirring.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. A precipitate should form upon cooling.

  • Isolation: Cool the mixture to room temperature and then in an ice bath. Collect the precipitate by filtration.

  • Purification: Wash the solid with cold ethanol and then with diethyl ether. The product can be further purified by recrystallization from ethanol or acetic acid.

Reagent/SolventMolar Ratio/ConcentrationKey Considerations
3-Methylaniline1.0 eqStarting material for the quinoline core.
Acetaldehyde1.2 eqCan be used as a solution in a suitable solvent.
Pyruvic Acid1.1 eqActs as the source of the carboxylic acid and part of the pyridine ring.
Ethanol5-10 mL per gram of anilineA common solvent for this reaction.

Conclusion

This compound is a highly adaptable building block in organic synthesis, offering multiple pathways for the creation of diverse and complex molecular architectures. The strategic functionalization of its methyl groups, nitrogen atom, and aromatic rings allows for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. The protocols and application notes provided herein serve as a practical guide for researchers to harness the synthetic potential of this valuable compound. As with all chemical reactions, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and scales.

References

The Ascending Role of the 2,7-Dimethylquinoline Scaffold in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules, recognized as a "privileged scaffold" for its consistent presence in a wide array of therapeutic agents.[1] This bicyclic aromatic system, a fusion of benzene and pyridine rings, offers a versatile platform for synthetic modification, enabling the fine-tuning of biological activity.[2] Among the myriad of substituted quinolines, the 2,7-dimethylquinoline framework is emerging as a scaffold of significant interest. The strategic placement of methyl groups at the 2 and 7 positions can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This technical guide delves into the applications of this compound in medicinal chemistry, with a particular focus on its burgeoning role in the development of novel anticancer agents. We will explore synthetic strategies, detailed protocols for biological evaluation, and the underlying mechanisms of action that position this compound as a promising entity in contemporary drug discovery.

I. The this compound Scaffold: A Structural and Mechanistic Overview

The quinoline core itself is a versatile pharmacophore, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3] The introduction of methyl groups at the 2 and 7 positions of the quinoline ring can impart specific characteristics to the molecule. The methyl group at the 2-position can influence the molecule's interaction with target proteins and may also impact its metabolic fate. The 7-position substitution can also play a crucial role in modulating the electronic properties and steric hindrance of the molecule, which in turn affects its binding affinity and selectivity for biological targets.

One of the key mechanisms through which quinoline derivatives exert their anticancer effects is through the inhibition of protein kinases.[1] These enzymes are critical regulators of cellular processes such as growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[1] The quinoline scaffold can serve as a template for the design of ATP-competitive kinase inhibitors, where the heterocyclic ring system mimics the adenine part of ATP, and various substituents can be introduced to achieve selectivity for specific kinases. Furthermore, some quinoline-based compounds have been shown to act as DNA intercalating agents, disrupting DNA replication and transcription, and inducing apoptosis in cancer cells.[4][5]

II. Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several established methods in heterocyclic chemistry. The Combes synthesis is a particularly relevant and widely used method for the preparation of 2,4-disubstituted quinolines, which can be adapted for the synthesis of this compound.[6][7]

Protocol 1: Synthesis of 2,4,7-Trimethylquinoline via Combes Synthesis

This protocol describes a representative synthesis of a this compound derivative, specifically 2,4,7-trimethylquinoline, using the Combes reaction. This method involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[6][7]

Materials:

  • m-Toluidine

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-toluidine (1 equivalent) and acetylacetone (1.1 equivalents).

  • Acid Catalysis: Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) to the reaction mixture with cooling in an ice bath. The addition should be dropwise to control the exothermic reaction.

  • Reflux: After the addition of acid, heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2,4,7-trimethylquinoline.

Causality Behind Experimental Choices:

  • m-Toluidine: The choice of m-toluidine as the aromatic amine provides the 7-methyl substituent on the final quinoline ring.

  • Acetylacetone: This β-diketone serves as the source for the 2- and 4-methyl groups and the pyridine part of the quinoline ring.

  • Concentrated Sulfuric Acid: Acts as a catalyst to promote the initial condensation to form an enamine intermediate and the subsequent cyclization and dehydration steps.[8]

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the cyclization and dehydration steps to proceed at a reasonable rate.

  • Neutralization and Extraction: These steps are crucial for removing the acid catalyst and isolating the organic product from the aqueous reaction mixture.

  • Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting materials and side products.

III. Applications in Anticancer Drug Discovery

While specific data for a wide range of this compound derivatives is still emerging, the broader class of substituted quinolines has shown significant promise in anticancer research. The cytotoxicity of these compounds is typically evaluated against a panel of cancer cell lines to determine their potency and selectivity.

Data Presentation: Anticancer Activity of Representative Quinoline Derivatives

The following table summarizes the cytotoxic activity of some quinoline derivatives against various cancer cell lines, illustrating the potential of this scaffold. It is important to note that while these examples do not all contain the 2,7-dimethyl substitution pattern, they provide a strong rationale for the exploration of this specific scaffold.

Compound IDCancer Cell LineIC50 (µM)Reference
Quinoline 13 HeLa (Cervical)8.3[9]
Quinoline 12 PC3 (Prostate)31.37[9]
Tetrahydrobenzo[h]quinoline MCF-7 (Breast)7.5 (48h)[10]
2-phenylquinolin-4-amine (7a) HT-29 (Colon)8.12[10]
Compound 10e (THQ derivative) A549 (Lung)0.033[11]
Compound 10h (THQ derivative) MCF-7 (Breast)0.087[11]

IC50: The concentration of the compound that inhibits 50% of cell growth.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12] This protocol provides a step-by-step guide for evaluating the cytotoxicity of this compound derivatives against cancer cell lines.[10][13]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Self-Validating System:

  • Positive and Negative Controls: The inclusion of a known anticancer drug as a positive control and a vehicle control (DMSO) ensures that the assay is performing as expected and that any observed cytotoxicity is due to the test compound and not the solvent.

  • Dose-Response Curve: Generating a dose-response curve allows for the determination of the IC50 value, providing a quantitative measure of the compound's potency.

  • Reproducibility: Performing the assay in triplicate and repeating the experiment on different days ensures the reproducibility and reliability of the results.

IV. Visualization of Key Concepts

Diagram 1: General Synthetic Scheme for this compound Derivatives via Combes Synthesis

G A m-Toluidine C Enamine Intermediate A->C Condensation (-H2O) B β-Diketone (e.g., Acetylacetone) B->C D This compound Derivative C->D Acid-catalyzed Cyclization & Dehydration

Caption: Combes synthesis of this compound derivatives.

Diagram 2: Experimental Workflow for MTT Cytotoxicity Assay

G A Seed Cancer Cells in 96-well plate B Incubate 24h A->B C Treat with this compound Derivatives (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate % Cell Viability & IC50 Value H->I G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoline This compound Derivative Quinoline->RTK Inhibition Quinoline->PI3K Inhibition

References

2,7-Dimethylquinoline derivatives in corrosion inhibition studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2,7-Dimethylquinoline Derivatives in Corrosion Inhibition Studies

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of this compound derivatives as corrosion inhibitors. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and well-validated research outcome.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, poses a significant challenge across numerous industries, leading to economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments.[1] Among the vast array of organic compounds, nitrogen-containing heterocycles like quinoline and its derivatives have proven to be exceptionally effective.[2][3][4]

The efficacy of quinoline-based inhibitors stems from their molecular structure: a bicyclic aromatic system rich in π-electrons and a nitrogen atom with a lone pair of electrons. These features facilitate strong adsorption onto metal surfaces, forming a protective barrier that impedes the corrosive process.[4][5] The introduction of substituent groups to the quinoline core can further enhance its protective properties. This guide focuses on this compound derivatives, exploring the hypothesis that the electron-donating nature of the two methyl groups can increase the electron density of the quinoline ring, thereby promoting stronger adsorption and superior inhibition efficiency.

Part 1: The Inhibitor Molecule: Synthesis and Characterization

The foundation of any corrosion inhibition study is the inhibitor molecule itself. A well-defined synthesis and rigorous characterization are paramount to ensure the reliability and reproducibility of experimental results.

Rationale for this compound Derivatives

The selection of the this compound scaffold is based on established principles of molecular inhibitor design. The two methyl groups (-CH₃) are electron-donating groups (EDGs). Their presence at the C2 and C7 positions is expected to increase the electron density across the entire quinoline ring system. According to quantum chemical principles, a higher energy level of the Highest Occupied Molecular Orbital (EHOMO) is indicative of a greater tendency for a molecule to donate electrons to the vacant d-orbitals of a metal, leading to more stable coordination and stronger adsorption.[6][7] Therefore, this compound derivatives are promising candidates for high-efficiency corrosion inhibition.

General Synthesis Protocol: Doebner-von Miller Reaction

A common method for synthesizing substituted quinolines is the Doebner-von Miller reaction. The following is a generalized protocol for the synthesis of a this compound derivative.

Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine m-toluidine (1 equivalent) and paraldehyde (2.5 equivalents).

  • Acid Catalysis: Slowly add concentrated hydrochloric acid (HCl) (3 equivalents) to the mixture while cooling in an ice bath to control the initial exothermic reaction.

  • Reflux: After the addition is complete, heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Neutralization and Extraction: Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide (NaOH) solution until the pH is basic. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Derivative Synthesis: The parent this compound can be further functionalized. For instance, creating Schiff base derivatives by reacting it with an appropriate aldehyde can introduce additional active sites for adsorption.[8][9]

Spectroscopic Characterization

Confirmation of the synthesized structure is non-negotiable. Standard spectroscopic techniques must be employed.

  • ¹H and ¹³C NMR: Provides detailed information about the proton and carbon framework of the molecule, confirming the positions of the methyl groups and other substituents.[10]

  • FTIR Spectroscopy: Identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[8]

Part 2: Performance Evaluation Protocols

A multi-faceted approach is essential for a comprehensive evaluation of the inhibitor's performance. This involves gravimetric, electrochemical, and surface analysis techniques.

Materials and Solution Preparation
  • Metal Specimen: Mild steel coupons (e.g., AISI 1030) are commonly used. Prepare the coupons by abrading with successively finer grades of emery paper, degreasing with acetone, washing with distilled water, and drying.[11]

  • Corrosive Medium: A 1 M HCl solution is a standard aggressive medium for testing. Prepare by diluting concentrated HCl with deionized water.[11]

  • Inhibitor Solutions: Prepare a stock solution of the synthesized this compound derivative in the corrosive medium. Create a range of concentrations (e.g., 10⁻³ M to 10⁻⁶ M) by serial dilution to study the effect of concentration on inhibition efficiency.[10]

Gravimetric Method (Weight Loss)

This classic method provides a direct measure of corrosion rate.

Protocol:

  • Weigh the prepared mild steel coupons accurately (W₁).

  • Immerse the coupons in beakers containing the 1 M HCl solution with and without different concentrations of the inhibitor.

  • Maintain the beakers in a constant temperature water bath (e.g., 298 K) for a specified immersion period (e.g., 6 hours).[12]

  • After immersion, retrieve the coupons, wash them with a solution containing a cleaning agent (e.g., Clarke's solution), rinse with distilled water and acetone, dry, and re-weigh (W₂).

  • Calculate the corrosion rate (CR) and Inhibition Efficiency (IE%) using the following equations:

    • CR = (W₁ - W₂) / (A * t) where A is the surface area and t is the immersion time.

    • IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates without and with the inhibitor, respectively.

Electrochemical Analysis

Electrochemical methods offer rapid and detailed insights into the corrosion inhibition mechanism. A standard three-electrode cell is used, consisting of the mild steel coupon as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

PDP studies help determine if the inhibitor affects the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions.

  • Immerse the three-electrode setup in the test solution and allow the open circuit potential (OCP) to stabilize.

  • Apply a potential scan from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).[13]

  • Plot the resulting potential vs. log(current density) to generate Tafel plots.

  • Extrapolate the linear Tafel regions to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • An inhibitor is considered mixed-type if the change in Ecorr is less than 85 mV compared to the blank solution.[13][14]

  • Calculate IE% using: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100.

EIS is a powerful non-destructive technique that probes the properties of the metal/solution interface.

  • After OCP stabilization, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[15]

  • Analyze the data using Nyquist and Bode plots. In the Nyquist plot, a larger semicircle diameter corresponds to a higher charge transfer resistance (Rct).

  • The Rct value is inversely proportional to the corrosion rate. A higher Rct in the presence of the inhibitor indicates effective protection.[14]

  • The double-layer capacitance (Cdl) can also be determined. A decrease in Cdl upon inhibitor addition suggests the displacement of water molecules by the inhibitor molecules at the surface.[14]

  • Calculate IE% using: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100.

Technique Key Parameters Interpretation for Effective Inhibition
Weight Loss Corrosion Rate (CR)Significant decrease in CR
PDP Corrosion Current (icorr)Significant decrease in icorr
EIS Charge Transfer Resistance (Rct)Significant increase in Rct
EIS Double Layer Capacitance (Cdl)Significant decrease in Cdl
Table 1: Summary of key parameters from corrosion evaluation techniques.

Part 3: Unraveling the Inhibition Mechanism

Understanding how the inhibitor works is as important as knowing that it works. This involves studying its adsorption behavior, the resulting surface film, and its electronic properties.

Adsorption Isotherm Analysis

The protective action of organic inhibitors is attributed to their adsorption on the metal surface.[16] Adsorption isotherms describe the relationship between the inhibitor concentration in the solution and the degree of surface coverage (θ).

Protocol:

  • Obtain the surface coverage (θ = IE% / 100) at different inhibitor concentrations from weight loss or electrochemical data.

  • Fit the (C/θ) vs. C data to various isotherm models, such as Langmuir, Temkin, and Frumkin.[16] The Langmuir isotherm is often a good starting point for monolayer adsorption.[17][18]

  • The goodness of fit is determined by the correlation coefficient (R²).

  • From the intercept of the Langmuir plot, the adsorption equilibrium constant (Kads) can be calculated.

  • Use Kads to calculate the standard free energy of adsorption (ΔG°ads) using the equation: ΔG°_ads = -RT ln(55.5 * K_ads).[12]

    • A negative ΔG°ads indicates spontaneous adsorption.

    • Values around -20 kJ/mol are indicative of physisorption (electrostatic interactions), while values of -40 kJ/mol or more negative suggest chemisorption (covalent bonding).[12]

Surface Analysis Protocols

Visual and compositional analysis of the metal surface provides direct evidence of the inhibitor's protective film.

SEM provides high-magnification images of the surface morphology.

  • Immerse metal coupons in the corrosive solution with and without the inhibitor for a set period.

  • Carefully retrieve the samples, rinse gently with distilled water, and dry thoroughly. Proper sample handling is crucial to preserve the inhibitor film.[19]

  • Mount the samples and acquire images at various magnifications.

  • Compare the surface of the uninhibited sample (which should show significant pitting and damage) with the inhibited sample (which should appear much smoother).[7][20]

XPS is a surface-sensitive technique that provides the elemental and chemical state information of the top few nanometers of the surface.

  • Prepare samples similarly to SEM, but with extreme care to avoid surface contamination. An inert atmosphere transfer to the XPS chamber is ideal.[11][19]

  • Acquire survey scans to identify all elements present on the surface.

  • Acquire high-resolution scans for key elements (e.g., C 1s, N 1s, O 1s, Fe 2p).

  • The presence of a strong N 1s signal on the inhibited sample confirms the adsorption of the quinoline derivative. Analysis of the Fe 2p and O 1s spectra can reveal if the inhibitor adsorbs on a bare metal surface or an oxide layer.[11][21][22]

Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations provide theoretical insight into the relationship between the inhibitor's molecular structure and its performance.[23]

Protocol:

  • Model the this compound derivative using software like Gaussian or Spartan.

  • Perform geometry optimization using an appropriate basis set (e.g., B3LYP/6-31G(d,p)).[15]

  • Calculate key quantum chemical parameters:

    • EHOMO: Energy of the Highest Occupied Molecular Orbital. Higher values indicate a better electron donor.[6]

    • ELUMO: Energy of the Lowest Unoccupied Molecular Orbital. Lower values indicate a better electron acceptor.

    • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and better inhibition efficiency.[13]

    • Dipole Moment (μ): Higher dipole moment may facilitate stronger adsorption.

  • These calculated parameters can be correlated with the experimentally determined inhibition efficiencies to build a structure-activity relationship.[24][25]

Part 4: Visualization of Workflows and Mechanisms

Visual aids are crucial for understanding complex scientific processes. The following diagrams, rendered in DOT language, illustrate key aspects of the study.

G Figure 1. Overall Experimental Workflow cluster_0 Inhibitor Preparation cluster_1 Performance Evaluation cluster_2 Mechanism Investigation Synthesis Synthesis of 2,7-DMQ Derivative Characterization Spectroscopic Characterization (NMR, FTIR, MS) Synthesis->Characterization WeightLoss Gravimetric (Weight Loss) Characterization->WeightLoss EIS Electrochemical (EIS) Characterization->EIS PDP Electrochemical (PDP) Characterization->PDP Adsorption Adsorption Isotherm Analysis WeightLoss->Adsorption EIS->Adsorption PDP->Adsorption SEM Surface Analysis (SEM) Adsorption->SEM XPS Surface Analysis (XPS) Adsorption->XPS DFT Computational (DFT) Adsorption->DFT Result Comprehensive Inhibition Profile SEM->Result XPS->Result DFT->Result

Caption: Figure 1. Overall Experimental Workflow

G Figure 2. Mechanism of Adsorption at the Metal Interface cluster_0 Aqueous Corrosive Solution cluster_1 Inhibitor Protonated Inhibitor (InhH+) Metal Metal Surface (e.g., Mild Steel) Inhibitor->Metal Adsorption p1 1. Physisorption: Electrostatic attraction between protonated inhibitor and pre-adsorbed Cl- ions. Anion Anion (Cl-) Anion->Metal Adsorption p2 2. Chemisorption: Direct electron donation from N atom and π-system of inhibitor to vacant d-orbitals of Fe.

Caption: Figure 2. Mechanism of Adsorption at the Metal Interface

G Figure 3. Role of Quantum Parameters in Inhibition HOMO High EHOMO Donation Enhanced Electron Donation HOMO->Donation LUMO Low ELUMO Adsorption Stronger Adsorption on Metal Surface LUMO->Adsorption DeltaE Small ΔE DeltaE->Adsorption Donation->Adsorption Efficiency Higher Inhibition Efficiency Adsorption->Efficiency

Caption: Figure 3. Role of Quantum Parameters in Inhibition

References

Application Notes and Protocols: 2,7-Dimethylquinoline as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2,7-Dimethylquinoline Scaffold

Quinoline and its derivatives are fundamental heterocyclic systems that form the core of a vast array of pharmacologically active compounds. Their prevalence in numerous approved drugs, spanning anticancer, antimicrobial, anti-inflammatory, and cardiovascular agents, underscores their significance in medicinal chemistry.[1] Among the diverse range of quinoline precursors, this compound (Figure 1) presents a particularly valuable starting material for the synthesis of novel and complex heterocyclic frameworks. Its strategic placement of two reactive methyl groups, coupled with the inherent reactivity of the quinoline core, offers multiple avenues for chemical elaboration and the construction of fused polycyclic systems.[2]

This guide provides a comprehensive overview of synthetic strategies and detailed experimental protocols for leveraging this compound in the creation of innovative heterocyclic compounds with potential applications in drug discovery and development.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the starting material's properties is crucial for reaction design and product characterization.

Figure 1: Structure of this compound

IUPAC Name: this compound

CAS Number: 93-37-8

Molecular Formula: C₁₁H₁₁N

Molecular Weight: 157.21 g/mol

PropertyValueReference
Melting Point60-62 °C[2]
Boiling Point263-265 °C[2]
pKa5.5 (approx.)[2]
¹H NMR (CDCl₃, ppm)δ 7.95 (d, 1H), 7.55 (s, 1H), 7.30 (d, 1H), 7.20 (d, 1H), 2.70 (s, 3H), 2.50 (s, 3H)
¹³C NMR (CDCl₃, ppm)δ 159.0, 147.5, 137.0, 128.5, 127.0, 126.5, 125.0, 122.0, 25.0, 21.0[2]
Mass Spectrum (EI)m/z 157 (M+), 156, 142, 128, 115

Synthetic Strategies: Unlocking the Potential of this compound

The synthetic utility of this compound primarily stems from the reactivity of its methyl groups and the amenability of the quinoline ring to electrophilic and nucleophilic substitution reactions. This section outlines key synthetic transformations.

Part 1: Functionalization of the Methyl Groups

The methyl groups at the C2 and C7 positions are the primary handles for elaboration. The C2-methyl group, being adjacent to the nitrogen atom, is particularly activated and susceptible to oxidation and condensation reactions.

Selective oxidation of the C2-methyl group can be achieved to furnish 2-formyl-7-methylquinoline or 7-methylquinoline-2-carboxylic acid, which are pivotal intermediates for subsequent heterocycle formation.

Protocol 1: Selenium Dioxide Oxidation to 2-Formyl-7-methylquinoline

This protocol describes the selective oxidation of the C2-methyl group to an aldehyde functionality using selenium dioxide.

Materials:

  • This compound

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in 1,4-dioxane.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 101 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.

  • Dilute the filtrate with dichloromethane and wash with saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-formyl-7-methylquinoline.

Expected Yield: 60-70%

Causality: Selenium dioxide is a specific oxidizing agent for activated methyl groups, such as the one at the C2 position of the quinoline ring. The reaction proceeds via an ene reaction followed by a[3][4]-sigmatropic rearrangement.

Part 2: Synthesis of Fused Heterocyclic Systems

The functionalized derivatives of this compound serve as versatile building blocks for the construction of fused heterocyclic systems with potential biological activities.

Pyrimido[4,5-b]quinolines are known to exhibit a range of biological activities, including anticancer and antimicrobial properties.[3][4] A common synthetic route involves the condensation of an aminoquinoline derivative with a suitable three-carbon synthon.

Workflow for the Synthesis of Pyrimido[4,5-b]quinolines

G start This compound step1 Nitration (HNO3/H2SO4) start->step1 intermediate1 2,7-Dimethyl-8-nitroquinoline step1->intermediate1 step2 Reduction (Fe/HCl or H2/Pd-C) intermediate1->step2 intermediate2 8-Amino-2,7-dimethylquinoline step2->intermediate2 step3 Cyclocondensation (e.g., with diethyl malonate) intermediate2->step3 product Pyrimido[4,5-b]quinoline Derivative step3->product G cluster_oxazolo Oxazolo[4,5-b]quinoline Synthesis cluster_triazolo Triazolo[4,5-b]quinoline Synthesis start_ox 2,7-Dimethyl-8-hydroxyquinoline step1_ox Nitration start_ox->step1_ox int1_ox 2,7-Dimethyl-8-hydroxy-X-nitroquinoline step1_ox->int1_ox step2_ox Reduction int1_ox->step2_ox int2_ox X-Amino-2,7-dimethyl-8-hydroxyquinoline step2_ox->int2_ox step3_ox Cyclization (with a carboxylic acid or equivalent) int2_ox->step3_ox prod_ox Oxazolo[4,5-b]quinoline Derivative step3_ox->prod_ox start_tr 2,7-Dimethyl-X,Y-diaminoquinoline step1_tr Diazotization and Cyclization (with NaNO2/acid) start_tr->step1_tr prod_tr Triazolo[4,5-b]quinoline Derivative step1_tr->prod_tr

References

Application of 2,7-Dimethylquinoline Derivatives in Materials Science and Organic Light-Emitting Diodes (OLEDs): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the application of 2,7-dimethylquinoline and its derivatives in the burgeoning field of materials science, with a specific focus on their role in the fabrication of Organic Light-Emitting Diodes (OLEDs). This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of these promising compounds. We will delve into the rationale behind their use, provide detailed experimental protocols, and present performance data from devices incorporating these materials.

Introduction: The Versatility of the Quinoline Scaffold in Optoelectronics

Quinoline and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have attracted significant interest in organic electronics.[1] Their rigid and planar structure, combined with electronic properties that can be readily tuned through chemical substitution, makes them exceptional candidates for various functions within an OLED device. The inherent electron-deficient nature of the quinoline core imparts good electron mobility, a crucial characteristic for efficient charge transport in OLEDs. Consequently, quinoline-based materials have been extensively investigated as electron-transporting materials (ETMs), host materials for both fluorescent and phosphorescent emitters, and even as the primary light-emitting materials themselves.

The strategic placement of methyl groups at the 2 and 7 positions of the quinoline ring, as in this compound, influences the electronic and steric properties of the molecule. These substitutions can enhance solubility, film-forming properties, and thermal stability, while also modulating the energy levels (HOMO/LUMO) to optimize charge injection and transport, as well as energy transfer processes within the OLED. This guide will focus on a specific and well-characterized example, a zinc complex of a this compound derivative, to illustrate these principles in practice.

Core Concepts: The Role of this compound Derivatives in OLEDs

The performance of an OLED is critically dependent on the properties of the organic materials used in its various layers. This compound derivatives, particularly in the form of metal complexes, have demonstrated significant potential in enhancing device efficiency and stability.

Electron Transporting and Emissive Materials

The electron-withdrawing nature of the quinoline ring system facilitates the injection and transport of electrons from the cathode towards the emissive layer. This property is essential for achieving a balanced charge carrier distribution within the device, which in turn leads to higher recombination efficiency and improved light output. Furthermore, certain derivatives of this compound, especially when complexed with metal ions like zinc(II), exhibit strong luminescence, making them suitable for use as the primary light-emitting component in the emissive layer.[2]

Host Materials

In many high-efficiency OLEDs, a host material forms the matrix for a dopant emitter. Quinoline derivatives, including those of this compound, can serve as excellent host materials. They provide good film-forming properties, high thermal stability, and possess appropriate energy levels to facilitate efficient energy transfer to the guest emitter molecules.[3]

The Significance of Metal Complexes

The formation of metal complexes with this compound derivatives, such as the zinc(II) complex of 5,7-dimethyl-8-hydroxyquinoline, can significantly enhance their optoelectronic properties. The metal ion can influence the coordination geometry, photoluminescence quantum yield, and thermal stability of the material. These metal complexes often exhibit high thermal stability (above 300°C) and high glass transition temperatures (above 150°C), which are crucial for the long-term operational stability of OLED devices.[2]

Application Notes and Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative this compound-based material and the fabrication of a multilayered OLED device.

Synthesis of Bis(5,7-dimethyl-8-hydroxyquinolinato)zinc(II) [(Me₂q)₂Zn]

This protocol describes the synthesis of a zinc(II) complex of 5,7-dimethyl-8-hydroxyquinoline, a material that has been successfully used in OLEDs.[2]

Materials:

  • 5,7-dimethyl-8-hydroxyquinoline

  • Zinc acetate dihydrate [Zn(CH₃COO)₂·2H₂O]

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Vacuum oven

Protocol:

  • Dissolution of Ligand: In a round-bottom flask, dissolve 5,7-dimethyl-8-hydroxyquinoline (2 molar equivalents) in hot ethanol.

  • Preparation of Zinc Salt Solution: In a separate beaker, dissolve zinc acetate dihydrate (1 molar equivalent) in deionized water.

  • Reaction: While stirring the hot ethanolic solution of the ligand, slowly add the aqueous solution of zinc acetate. A precipitate will form immediately.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours to ensure complete reaction.

  • Isolation of Product: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 80-100°C overnight.

  • Characterization: Confirm the identity and purity of the synthesized (Me₂q)₂Zn complex using standard analytical techniques such as ¹H NMR, FT-IR, and elemental analysis.

Causality of Experimental Choices:

  • Hot Ethanol: Using hot ethanol ensures complete dissolution of the 5,7-dimethyl-8-hydroxyquinoline ligand, facilitating a homogeneous reaction.

  • Refluxing: Refluxing the reaction mixture provides the necessary activation energy and ensures the reaction proceeds to completion, maximizing the yield of the desired complex.

  • Washing Steps: The sequential washing with water and ethanol is crucial for removing ionic impurities and unreacted organic starting materials, respectively, leading to a high-purity product suitable for optoelectronic applications.

Diagram of Synthesis Workflow:

G cluster_synthesis Synthesis of (Me₂q)₂Zn dissolve_ligand Dissolve 5,7-dimethyl- 8-hydroxyquinoline in hot ethanol reaction Mix solutions and reflux for 2-3 hours dissolve_ligand->reaction dissolve_salt Dissolve Zinc Acetate in deionized water dissolve_salt->reaction filtration Cool and collect precipitate by vacuum filtration reaction->filtration washing Wash with DI water and cold ethanol filtration->washing drying Dry product in vacuum oven washing->drying characterization Characterize using NMR, FT-IR, etc. drying->characterization

Caption: Workflow for the synthesis of Bis(5,7-dimethyl-8-hydroxyquinolinato)zinc(II).

Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a multilayered OLED using the synthesized (Me₂q)₂Zn as the emissive and electron-transporting material. The device structure described is based on a reported architecture.[2]

Device Structure: ITO / α-NPD / (Me₂q)₂Zn / BCP / Alq₃ / LiF / Al

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • α-NPD (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) - Hole Transport Layer (HTL)

  • (Me₂q)₂Zn - Emissive and Electron Transport Layer (ETL)

  • BCP (2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline) - Hole Blocking Layer (HBL)

  • Alq₃ (Tris(8-hydroxyquinolinato)aluminum) - Electron Transport Layer (ETL)

  • Lithium Fluoride (LiF) - Electron Injection Layer (EIL)

  • Aluminum (Al) - Cathode

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning station (ultrasonic bath, solvents)

  • Glovebox with nitrogen atmosphere

Protocol:

  • Substrate Cleaning:

    • Sequentially sonicate the patterned ITO substrates in a series of cleaning solutions: detergent in deionized water, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and enhance hole injection.

  • Organic Layer Deposition (Thermal Evaporation):

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially without breaking the vacuum:

      • Hole Transport Layer (HTL): Deposit α-NPD to a thickness of 50 nm at a rate of 1-2 Å/s.

      • Emissive and Electron Transport Layer (ETL): Deposit the synthesized (Me₂q)₂Zn to a thickness of 30 nm at a rate of 1-2 Å/s.

      • Hole Blocking Layer (HBL): Deposit BCP to a thickness of 10 nm at a rate of 1-2 Å/s.

      • Electron Transport Layer (ETL): Deposit Alq₃ to a thickness of 20 nm at a rate of 1-2 Å/s.

  • Cathode Deposition:

    • Electron Injection Layer (EIL): Deposit a thin layer of LiF (1 nm) at a rate of 0.1-0.2 Å/s.

    • Cathode: Deposit the aluminum (Al) cathode to a thickness of 100-150 nm at a rate of 2-5 Å/s.

  • Encapsulation:

    • Transfer the completed device to a nitrogen-filled glovebox.

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.

Causality of Experimental Choices:

  • Multilayer Structure: Each layer in the device has a specific function (hole injection, transport, emission, electron transport, etc.). This layered architecture is designed to optimize charge injection, transport, and recombination, leading to higher device efficiency.

  • High Vacuum: The deposition of organic layers and the cathode under high vacuum is essential to prevent contamination from atmospheric gases, which can degrade the materials and quench the luminescence.

  • Encapsulation: Organic materials in OLEDs are highly sensitive to moisture and oxygen. Encapsulation is a critical step to ensure the long-term stability and lifetime of the device.

Diagram of OLED Fabrication Workflow:

G cluster_fabrication OLED Fabrication Workflow start Start clean_ito Clean ITO Substrate (Ultrasonication, Plasma) start->clean_ito load_chamber Load into Vacuum Evaporation Chamber clean_ito->load_chamber deposit_htl Deposit HTL (α-NPD) load_chamber->deposit_htl deposit_eml Deposit EML/ETL ((Me₂q)₂Zn) deposit_htl->deposit_eml deposit_hbl Deposit HBL (BCP) deposit_eml->deposit_hbl deposit_etl2 Deposit ETL (Alq₃) deposit_hbl->deposit_etl2 deposit_eil Deposit EIL (LiF) deposit_etl2->deposit_eil deposit_cathode Deposit Cathode (Al) deposit_eil->deposit_cathode encapsulation Encapsulate Device in Glovebox deposit_cathode->encapsulation end End encapsulation->end

Caption: Step-by-step workflow for the fabrication of a multilayered OLED.

Device Performance and Characterization

The performance of the fabricated OLEDs must be thoroughly characterized to evaluate the effectiveness of the this compound-based material.

Key Performance Metrics

The following table summarizes the reported performance of an OLED device utilizing (Me₂q)₂Zn as the emissive and electron-transporting layer.[2]

ParameterValue
Device Structure ITO / α-NPD (50 nm) / (Me₂q)₂Zn (30 nm) / BCP (10 nm) / Alq₃ (20 nm) / LiF (1 nm) / Al (100 nm)
Emission Peak (λₘₐₓ) 572 nm
CIE Coordinates (x, y) (0.506, 0.484)
Emission Color Yellow-Green
Characterization Protocols

Current-Voltage-Luminance (J-V-L) Characteristics:

  • Place the encapsulated OLED device in a light-tight measurement setup.

  • Connect the device to a source measure unit (SMU) and a calibrated photodiode or spectrometer.

  • Apply a forward bias voltage sweep to the device and simultaneously measure the current density (J) and the luminance (L).

  • From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

Electroluminescence (EL) Spectrum:

  • Drive the OLED at a constant voltage or current.

  • Collect the emitted light using a fiber optic cable connected to a spectrometer.

  • Record the EL spectrum to determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

Structure-Property Relationships and Future Outlook

The performance of OLEDs based on this compound derivatives is intrinsically linked to their molecular structure. The methyl groups at the 2 and 7 positions can influence the solubility and film-forming properties of the material. In the case of 5,7-dimethyl-8-hydroxyquinoline, these substituents also affect the coordination environment of the metal center in its complexes, which in turn impacts the photophysical properties.

The yellow-green emission observed from the (Me₂q)₂Zn-based device suggests that the electronic properties of this material are suitable for applications in lighting and displays. Further research could focus on tuning the emission color by introducing different substituents on the quinoline ring or by using different metal ions. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the emission to longer or shorter wavelengths, respectively.

The development of novel this compound derivatives continues to be a promising avenue for advancing OLED technology. By understanding the fundamental structure-property relationships, researchers can design and synthesize new materials with tailored properties for enhanced efficiency, stability, and color purity in next-generation OLEDs.

References

Application Notes and Protocols for Investigating the Biological Activity of 2,7-Dimethylquinoline and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, represents a cornerstone in the development of therapeutic agents.[1][2][3][4][5][6][7] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3][4][6][8][9] The versatility of the quinoline ring system, allowing for substitutions at various positions, provides a rich scaffold for medicinal chemists to explore and optimize biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the biological activities of a specific derivative, 2,7-dimethylquinoline, and its analogues. While specific data on this compound is limited, this guide will leverage the extensive knowledge of the broader quinoline class to propose a systematic approach for its evaluation.

Part 1: Profiling the Anticancer Potential

Quinoline derivatives have emerged as a significant class of anticancer agents, exerting their effects through diverse mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[1][10] The strategic placement of substituents on the quinoline core can significantly influence their potency and selectivity against various cancer cell lines.[11]

Rationale for Investigation

The methyl groups at the 2 and 7 positions of this compound may influence its lipophilicity and steric interactions with biological targets, potentially leading to novel anticancer properties. A systematic investigation into its cytotoxicity and mechanism of action is therefore warranted.

Experimental Workflow for Anticancer Activity Screening

The following workflow provides a structured approach to evaluate the anticancer potential of this compound and its newly synthesized analogues.

Anticancer_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification Synthesis of Analogues Synthesis of Analogues Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Synthesis of Analogues->Cytotoxicity Assay (MTT) Apoptosis Assay Apoptosis Assay Cytotoxicity Assay (MTT)->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assay (MTT)->Cell Cycle Analysis ROS Detection ROS Detection Cytotoxicity Assay (MTT)->ROS Detection Molecular Docking Molecular Docking Apoptosis Assay->Molecular Docking Cell Cycle Analysis->Molecular Docking Western Blot Western Blot Final Report Final Report Western Blot->Final Report

Caption: A streamlined workflow for the anticancer evaluation of novel quinoline derivatives.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound analogues against a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound and its analogues

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, PC3) and a non-tumor cell line (e.g., HL-7702)[12]

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogues) and a positive control (e.g., 5-FU) in the culture medium.[12] Replace the medium in the wells with the medium containing the compounds at different concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Expected Outcome: This assay will provide IC50 values for each analogue, indicating their cytotoxic potency against the tested cancer cell lines. Selectivity can be assessed by comparing the IC50 values in cancer cells to those in non-tumor cells.[11][12]

Delving Deeper: Unraveling the Mechanism of Action

Compounds exhibiting significant cytotoxicity should be further investigated to understand their mechanism of action.

  • Apoptosis Induction: Assays such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry can determine if the compounds induce apoptosis. Acridine orange/ethidium bromide (AO/EB) double staining can also be used for morphological assessment of apoptosis.[12]

  • Cell Cycle Analysis: Flow cytometry analysis of PI-stained cells can reveal if the compounds cause cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA to determine if the compounds induce oxidative stress.[12]

Part 2: Exploring Antimicrobial Activities

Quinoline derivatives are well-established antimicrobial agents, with some analogues showing potent activity against multidrug-resistant strains.[9][13][14] The structural features of this compound could confer unique antimicrobial properties.

Rationale for Investigation

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[9] The lipophilic nature of the dimethyl-substituted quinoline core may facilitate its penetration through microbial cell membranes.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Workflow cluster_0 Initial Screening cluster_1 Further Characterization Synthesis of Analogues Synthesis of Analogues MIC Determination MIC Determination Synthesis of Analogues->MIC Determination MBC/MFC Determination MBC/MFC Determination MIC Determination->MBC/MFC Determination Time-Kill Assay Time-Kill Assay MIC Determination->Time-Kill Assay Biofilm Inhibition Assay Biofilm Inhibition Assay MIC Determination->Biofilm Inhibition Assay Final Report Final Report Time-Kill Assay->Final Report

Caption: A systematic approach for evaluating the antimicrobial properties of quinoline analogues.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound analogues against a panel of bacteria and fungi.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • This compound and its analogues

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal inoculums standardized to 0.5 McFarland

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., chloramphenicol for bacteria, fluconazole for fungi) should also be tested as a reference.[15]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Expected Outcome: The MIC values will quantify the antimicrobial potency of the this compound analogues against a range of pathogens.

Further Antimicrobial Characterization
  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compounds are microbicidal or microbistatic, aliquots from the wells with no visible growth in the MIC assay are plated on agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.

  • Time-Kill Assays: These assays provide information on the rate of microbial killing over time at different concentrations of the compound.

  • Anti-biofilm Activity: The ability of the compounds to inhibit biofilm formation or eradicate established biofilms can be assessed using crystal violet staining methods.

Part 3: Investigating Anti-inflammatory Properties

Several quinoline derivatives have demonstrated significant anti-inflammatory activity, often by inhibiting pro-inflammatory enzymes or cytokines.[6][16][17]

Rationale for Investigation

Chronic inflammation is implicated in numerous diseases. The this compound scaffold may interact with key targets in inflammatory pathways.

Experimental Workflow for Anti-inflammatory Screening

Antiinflammatory_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Synthesis of Analogues Synthesis of Analogues NO Inhibition Assay NO Inhibition Assay Synthesis of Analogues->NO Inhibition Assay Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) NO Inhibition Assay->Cytokine Measurement (ELISA) COX/LOX Inhibition Assay COX/LOX Inhibition Assay NO Inhibition Assay->COX/LOX Inhibition Assay Final Report Final Report Cytokine Measurement (ELISA)->Final Report

Caption: A workflow for assessing the anti-inflammatory potential of quinoline derivatives.

Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

This protocol measures the ability of this compound analogues to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • This compound and its analogues

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Procedure:

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Expected Outcome: This assay will identify analogues that can suppress NO production, indicating potential anti-inflammatory activity.

Mechanistic Insights into Anti-inflammatory Action
  • Cytokine Production: The effect of the compounds on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages can be measured using ELISA kits.[16][18]

  • Enzyme Inhibition Assays: The inhibitory activity of the compounds against cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes can be evaluated using commercially available assay kits.[6]

Part 4: Structure-Activity Relationship (SAR) Studies

A crucial aspect of drug development is understanding the relationship between the chemical structure of a compound and its biological activity.

Proposed SAR Investigations for this compound Analogues:

  • Modification of Methyl Groups: Explore the effect of replacing the methyl groups at positions 2 and 7 with other alkyl or aryl groups of varying sizes and electronic properties.

  • Substitution on the Benzene Ring: Introduce various substituents (e.g., halogens, hydroxyl, methoxy, nitro groups) at other available positions of the quinoline ring to investigate their influence on activity.

  • Introduction of Side Chains: Attach different side chains, particularly those containing amino groups, to the quinoline nucleus, as these are known to be important for the activity of some quinoline-based drugs.[19]

By systematically synthesizing and testing a library of analogues, researchers can build a comprehensive SAR profile for this class of compounds, guiding the design of more potent and selective agents.

Quantitative Data Summary

Compound IDR1 (Position 2)R2 (Position 7)Other SubstituentsAnticancer IC50 (µM) (MCF-7)Antimicrobial MIC (µg/mL) (S. aureus)Anti-inflammatory IC50 (µM) (NO Inhibition)
2,7-DMQ -CH3-CH3-To be determinedTo be determinedTo be determined
Analogue 1 -CH2CH3-CH3-To be determinedTo be determinedTo be determined
Analogue 2 -CH3-OCH3-To be determinedTo be determinedTo be determined
Analogue 3 -CH3-CH36-ClTo be determinedTo be determinedTo be determined

Conclusion

The quinoline scaffold remains a highly promising starting point for the development of new therapeutic agents. This guide provides a comprehensive framework for the systematic investigation of the biological activities of this compound and its analogues. By following the outlined protocols and workflows, researchers can effectively profile the anticancer, antimicrobial, and anti-inflammatory potential of these compounds, elucidate their mechanisms of action, and establish crucial structure-activity relationships. This structured approach will undoubtedly accelerate the discovery and development of novel quinoline-based drugs to address unmet medical needs.

References

Application Notes & Protocols: The Role of 2,7-Dimethylquinoline as a Modulating Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 2,7-dimethylquinoline as a ligand in transition metal catalysis. Moving beyond a simple recitation of procedures, we delve into the mechanistic rationale behind its application, offering detailed protocols and workflow visualizations to empower researchers in their synthetic endeavors. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, and its derivatives are crucial as ligands in organometallic catalysis.[1][2][3] The strategic placement of methyl groups in this compound provides unique steric and electronic properties that can be harnessed to control catalytic activity and selectivity.

Ligand Profile: Understanding this compound

This compound is an aromatic N-heterocycle with the chemical formula C₁₁H₁₁N.[4][5] Its utility as a ligand stems from the Lewis basic nitrogen atom, which readily coordinates to transition metal centers. The defining features are the two methyl groups at the C2 and C7 positions.

  • Electronic Effects: The methyl group at the C2 position, being electron-donating, increases the electron density on the quinoline ring system and, consequently, the Lewis basicity of the nitrogen atom. This enhanced basicity can lead to stronger coordination to the metal center, potentially stabilizing catalytic intermediates.

  • Steric Influence: The C2-methyl group introduces significant steric bulk around the nitrogen donor atom. This steric hindrance can influence the coordination geometry of the resulting metal complex, affect the rate of ligand exchange, and play a crucial role in the selectivity of the catalytic reaction by controlling substrate approach to the metal's active site.

Caption: Structure of this compound.

Application in Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H activation is a powerful tool for molecular synthesis, allowing for the direct conversion of C-H bonds into C-C or C-heteroatom bonds.[6][7] In these reactions, ligands are critical for modulating the reactivity and selectivity of the palladium catalyst. While quinoline amides often act as directing groups, N-heterocyclic ligands like this compound can serve as ancillary ligands to stabilize the active catalytic species and influence the reaction outcome.

Mechanistic Rationale

The prevailing mechanism for many Pd(II)-catalyzed C-H functionalizations is the Concerted Metalation-Deprotonation (CMD) pathway. The ligand's role is multifaceted:

  • Stabilization: It stabilizes the monomeric Pd(II) species, preventing catalyst decomposition.

  • Electronic Tuning: The electron-donating nature of this compound can increase the electron density on the palladium center, which may facilitate the C-H cleavage step.

  • Steric Control: The bulk of the ligand can influence which C-H bond is activated, particularly in substrates with multiple potential reaction sites, thereby controlling regioselectivity.

G pd_L Pd(II)Ln substrate_complex Substrate Coordination (Ar-H + Pd(II)Ln) pd_L->substrate_complex Coordination cmd_step C-H Activation (CMD) [Ar-Pd(II)-H] substrate_complex->cmd_step CMD is often rate-limiting oxidative_addition Oxidative Addition [Ar-Pd(IV)(H)(R)(X)] cmd_step->oxidative_addition coupling_partner Coupling Partner (e.g., R-X) coupling_partner->oxidative_addition reductive_elimination Reductive Elimination (Forms Ar-R) oxidative_addition->reductive_elimination product Ar-R Product reductive_elimination->product catalyst_regen Catalyst Regeneration (Release of HX) reductive_elimination->catalyst_regen catalyst_regen->pd_L Re-entry into cycle

Caption: Generalized catalytic cycle for a Pd(II)/Pd(IV) C-H activation pathway.

Protocol 1: Palladium-Catalyzed C-H Arylation of an Indole Derivative

This protocol describes the C2-arylation of an N-acetylindole using a palladium catalyst, with this compound as a potential ancillary ligand to improve catalyst stability and yield.

Materials:

  • N-acetylindole (1.0 mmol, 1 equiv.)

  • 4-Iodotoluene (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • This compound (0.10 mmol, 10 mol%)

  • Silver(I) carbonate (Ag₂CO₃, 1.5 mmol, 1.5 equiv.)

  • Pivalic Acid (PivOH, 0.5 mmol, 0.5 equiv.)

  • Anhydrous 1,4-Dioxane (10 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add N-acetylindole (173.2 mg), 4-iodotoluene (261.6 mg), Pd(OAc)₂ (11.2 mg), this compound (15.7 mg), and Ag₂CO₃ (413.7 mg).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Additive Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (10 mL) and pivalic acid (51.1 mg) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 18-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-arylated indole product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Choices:

  • Ligand: this compound is chosen to stabilize the Pd(II) catalyst. Its steric bulk can prevent the formation of inactive palladium clusters.

  • Oxidant (Ag₂CO₃): Silver carbonate acts as a halide scavenger and re-oxidant in some catalytic cycles, though in this context, it primarily serves as a base and halide abstractor.

  • Additive (PivOH): Pivalic acid often facilitates the C-H activation step by participating in the CMD mechanism as a proton shuttle.[8]

  • Solvent (Dioxane): A high-boiling, polar aprotic solvent is required for the high reaction temperature needed to facilitate C-H activation.

Application in Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions.[9][10] Ligands are essential to modulate the reactivity of the Ni(0)/Ni(II) catalytic cycle. This compound can be employed to promote challenging cross-couplings by tuning the steric and electronic environment of the nickel center.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol details the coupling of a sterically hindered aryl chloride with an arylboronic acid, a transformation where ligand properties are critical for success.

Materials:

  • 2-Chloro-1,3-dimethylbenzene (1.0 mmol, 1 equiv.)

  • 4-Methoxyphenylboronic acid (1.5 mmol, 1.5 equiv.)

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme), 0.05 mmol, 5 mol%)

  • This compound (0.10 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.)

  • Anhydrous Toluene (5 mL) and Water (0.5 mL)

  • Reaction vessel (e.g., microwave vial or sealed tube)

Procedure:

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add NiCl₂(dme) (11.0 mg) and this compound (15.7 mg) to a dry reaction vial.

  • Reagent Addition: Add 2-chloro-1,3-dimethylbenzene (140.6 mg), 4-methoxyphenylboronic acid (228.0 mg), and finely ground K₃PO₄ (636.8 mg).

  • Solvent Addition: Add anhydrous toluene (5 mL) and water (0.5 mL).

  • Reaction: Seal the vial tightly and place it in a preheated aluminum block at 100 °C. Stir for 12-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether (15 mL) and water (10 mL).

  • Extraction: Separate the layers, and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification and Analysis: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the biaryl product. Analyze by GC-MS and NMR to determine yield and purity.

Data Summary (Expected Outcomes):

EntryCatalyst Loading (mol%)LigandTemperature (°C)Yield (%)
15This compound10075-85
25None100<10
32This compound10060-70

Causality Behind Choices:

  • Catalyst (NiCl₂(dme)): This is a common, air-stable Ni(II) precatalyst that is reduced in situ to the active Ni(0) species.

  • Ligand (this compound): The ligand is crucial for facilitating the oxidative addition of the inert aryl chloride to the Ni(0) center and for preventing catalyst decomposition.

  • Base (K₃PO₄): A strong base is required to activate the boronic acid via formation of a boronate complex, which is essential for the transmetalation step.

  • Solvent System (Toluene/Water): The biphasic system aids in the dissolution of both the organic substrates and the inorganic base.

Concluding Remarks and Future Outlook

This compound presents itself as a valuable and versatile ancillary ligand in transition metal catalysis. Its specific electronic and steric profile allows it to effectively modulate the properties of metal catalysts like palladium and nickel, leading to improved performance in challenging C-H activation and cross-coupling reactions. Future research may focus on the synthesis of chiral derivatives of this compound to induce enantioselectivity or its immobilization on solid supports for the development of recyclable catalytic systems. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing ligand in modern organic synthesis.

References

use of 2,7-Dimethylquinoline in fluorescence quenching studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Use of 2,7-Dimethylquinoline in Fluorescence Quenching Studies

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling Molecular Dynamics with this compound

Fluorescence quenching is a powerful biophysical technique that provides profound insights into molecular interactions. By monitoring the decrease in a fluorophore's emission intensity, researchers can probe the accessibility of fluorescent molecules, determine binding constants, and elucidate the dynamics of collisional encounters in a system. This is particularly crucial in drug development and fundamental biological research, where understanding the interactions between proteins, nucleic acids, and small molecules is paramount.

This compound, a heterocyclic aromatic compound, serves as an effective quencher for a variety of common fluorophores. Its quenching capabilities often arise from collisional interactions, making it an excellent tool for studying the solvent accessibility of fluorescent probes and the microenvironment of their binding sites. This application note provides a comprehensive guide to the principles and practical execution of fluorescence quenching experiments using this compound, with a focus on robust experimental design and accurate data interpretation.

Pillar 1: The Scientific Principles of Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. These processes can be broadly categorized into two main types: dynamic and static quenching.[1][2] Distinguishing between these mechanisms is critical as they arise from different molecular phenomena and are analyzed differently.

  • Dynamic (Collisional) Quenching: This occurs when the quencher molecule collides with the fluorophore while the fluorophore is in its excited state.[1][3] This contact provides a non-radiative pathway for the excited fluorophore to return to its ground state, thus preventing the emission of a photon. Dynamic quenching is a diffusion-controlled process; therefore, its efficiency increases with higher temperatures and lower viscosity, which lead to more frequent molecular collisions.[4][5] A key characteristic of dynamic quenching is a decrease in the fluorescence lifetime of the fluorophore.[1][6]

  • Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher molecule.[2][6] Since this complex is formed before excitation, it reduces the concentration of fluorophores available to be excited, leading to a decrease in overall fluorescence intensity. In purely static quenching, the fluorescence lifetime of the uncomplexed fluorophores remains unchanged.[1][6] The stability of this ground-state complex often decreases with increasing temperature, leading to a reduction in quenching efficiency at higher temperatures.[5]

The quantitative analysis of these quenching processes is described by the Stern-Volmer equation .[7][8]

F₀/F = 1 + Kₛᵥ[Q] = 1 + kₑτ₀[Q]

Where:

  • F₀ is the fluorescence intensity in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher at concentration [Q].

  • Kₛᵥ is the Stern-Volmer quenching constant, which indicates the sensitivity of the fluorophore to the quencher.

  • kₑ is the bimolecular quenching rate constant, representing the efficiency of the quenching process per collision.

  • τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.

A linear plot of F₀/F versus [Q], known as a Stern-Volmer plot, is indicative of a single, dominant quenching mechanism (either static or dynamic).[5][9]

G Diagram 1: Mechanisms of Fluorescence Quenching cluster_dynamic Dynamic Quenching cluster_static Static Quenching F_ground Fluorophore (F) Ground State F_excited Fluorophore (F*) Excited State F_ground->F_excited Excitation (hν) FQ_complex Ground-State Complex (FQ) Non-Fluorescent F_ground->FQ_complex + Q F_excited->F_ground Fluorescence (hν') F_excited->F_ground kₑ[Q] Quencher Quencher (Q) (e.g., this compound) FQ_complex->F_ground - Q G Diagram 2: Experimental Workflow for Quenching Analysis prep 1. Prepare Stock Solutions (Fluorophore & Quencher) setup 2. Setup Spectrofluorometer (λ_ex, λ_em, Temp) prep->setup measure_f0 3. Measure F₀ (Fluorophore only) setup->measure_f0 titrate 4. Titrate with Quencher (Incremental additions) measure_f0->titrate measure_f 5. Measure F (At each [Q]) titrate->measure_f correct 6. Data Correction (Volume & Inner Filter) measure_f->correct plot 7. Plot F₀/F vs. [Q] (Stern-Volmer Plot) correct->plot analyze 8. Linear Regression plot->analyze ksv Slope = Kₛᵥ analyze->ksv kq Calculate kₑ = Kₛᵥ / τ₀ ksv->kq interpret 9. Interpret Mechanism kq->interpret

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2,7-Dimethylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in the synthesis of 2,7-dimethylquinoline. As a key structural motif in various pharmacologically active compounds, mastering its synthesis is crucial. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental hurdles.

Core Synthesis Routes: An Overview

The synthesis of this compound typically starts with m-toluidine to establish the 7-methyl substituent. The most direct and historically significant method is the Doebner-von Miller reaction , which involves reacting m-toluidine with an α,β-unsaturated carbonyl compound.[1] For this compound, this is typically crotonaldehyde, which can be generated in situ from acetaldehyde.[2] While other methods like the Combes, Skraup, and Friedländer syntheses are cornerstones of quinoline chemistry, the Doebner-von Miller approach is often the most direct for this specific substitution pattern.[3][4] This guide will therefore focus primarily on troubleshooting this vital reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to address the most pressing issues encountered during the synthesis of this compound.

Issue 1: Catastrophic Tar Formation

Q: My reaction mixture has turned into a thick, dark, intractable tar, making product isolation impossible. What causes this, and how can I prevent it?

A: This is the most common failure mode in the Doebner-von Miller reaction. The root cause is the aggressive, acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material (e.g., crotonaldehyde).[5][6] Strong acids and high temperatures, while necessary for the cyclization, create a perfect storm for uncontrolled side reactions.[7]

Causality & Prevention Strategy:

The core principle for preventing tar formation is to maintain a low effective concentration of the polymerizable aldehyde at any given moment, ensuring it preferentially reacts with the aniline rather than itself.

Troubleshooting Steps:

  • Control Reagent Addition: Never add the α,β-unsaturated carbonyl compound all at once. A slow, dropwise addition to the heated, acidic solution of m-toluidine is critical.[5][6] This keeps the instantaneous concentration of the aldehyde low, kinetically favoring the desired conjugate addition over polymerization.

  • Utilize a Biphasic System: A highly effective modern improvement is to use a biphasic solvent system (e.g., toluene/water).[3][8] The α,β-unsaturated carbonyl is dissolved in the organic phase and is slowly partitioned into the acidic aqueous phase where the reaction occurs. This elegantly sequesters the bulk of the aldehyde, preventing mass polymerization.[3]

  • Optimize Temperature: While the reaction requires heat, excessive temperatures will accelerate polymerization.[5] Monitor the reaction temperature closely and aim for the minimum temperature required for a reasonable reaction rate, which must be determined empirically for your specific setup.

  • Consider Reaction Moderators: In related syntheses like the Skraup reaction, moderators such as ferrous sulfate (FeSO₄) are used to control the violent exotherm.[8] While less common in Doebner-von Miller, if your reaction is uncontrollably exothermic, this can be an avenue for exploration.

Issue 2: Low Conversion & Poor Yield (Without Excessive Tar)

Q: My reaction is clean, with minimal tar, but my yield is unacceptably low, and I recover significant amounts of starting material. What are the likely causes?

A: Low conversion points to suboptimal reaction conditions where the activation energy for the key steps (conjugate addition, cyclization, dehydration, oxidation) is not being met.

Troubleshooting Steps:

  • Evaluate Your Acid Catalyst: The choice and concentration of the acid are paramount. The reaction can be catalyzed by both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄).[1][9]

    • Brønsted Acids: Ensure the acid is sufficiently concentrated. Dilute acid can be inhibited by the water produced during the reaction.[5][7]

    • Lewis Acids: Often used in conjunction with a Brønsted acid, Lewis acids like zinc chloride are particularly effective at catalyzing the intramolecular cyclization step.[2][5]

    • Optimization: If yields are low, consider screening different acid catalysts or increasing the catalyst loading. A solid acid catalyst has also been shown to be effective and may offer advantages in workup.[10]

  • Monitor Reaction Time & Temperature: Quinoline syntheses are often not rapid.[2] It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).[5]

    • TLC Monitoring: Spot the reaction mixture against your starting m-toluidine. The disappearance of the aniline and the appearance of a new, UV-active spot corresponding to the quinoline product will indicate progress. Run the reaction until the starting material is consumed.

    • Temperature Adjustment: If the reaction is sluggish at a lower temperature, cautiously increase the heat in increments, while monitoring for any increase in byproduct formation.[11]

  • Ensure Anhydrous Conditions (Initially): Water is a product of the condensation and cyclization steps. Starting with wet reagents or solvents can inhibit the reaction equilibrium.[7] Use dry solvents and reagents where feasible.

ParameterCommon ProblemRecommended Action
Acid Catalyst Incorrect type or concentration.[5]Screen both Brønsted (HCl, H₂SO₄) and Lewis acids (ZnCl₂). Ensure sufficient concentration.[1]
Temperature Too low for efficient cyclization.[7]Cautiously increase temperature (e.g., reflux) while monitoring by TLC. Find the optimal balance with side reactions.
Reaction Time Insufficient time for completion.[2]Monitor reaction progress by TLC until starting materials are consumed. Do not rely on a fixed time from literature.
Reagent Purity Impurities inhibiting the catalyst or reacting.[12]Verify the purity of m-toluidine and the α,β-unsaturated carbonyl source. Purify if necessary.[12]
Issue 3: Dihydroquinoline Impurities in Final Product

Q: My NMR spectrum shows my desired this compound, but also signals corresponding to a partially saturated analog. What is this impurity and how do I get rid of it?

A: The final step of the Doebner-von Miller mechanism is the oxidation of a dihydroquinoline intermediate to the fully aromatic quinoline.[6] If this step is incomplete, you will isolate a mixture. The oxidation is often accomplished by an added oxidizing agent or, in many classic procedures, simply by air (aerobic oxidation).[13]

Troubleshooting Steps:

  • Ensure Oxidizing Conditions: If the literature procedure relies on aerobic oxidation, ensure the reaction is not running under a strictly inert (e.g., nitrogen or argon) atmosphere. Allowing air into the headspace during the final stages of reflux can facilitate this oxidation.

  • Use a Mild Oxidant: Historically, the reaction often included an oxidizing agent like arsenic acid or nitrobenzene (as in the Skraup synthesis). For a cleaner reaction, you can incorporate a milder oxidant.

  • Post-Synthesis Oxidation: If you have already isolated the mixture, it is often possible to perform a separate oxidation step. Re-dissolve the crude product in a suitable solvent and treat it with a chemical oxidant like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to convert the remaining dihydroquinoline to the desired aromatic product.[6]

Workflow & Key Methodologies

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in your synthesis.

TroubleshootingWorkflow Start Low Yield of this compound CheckTar Is there significant tar formation? Start->CheckTar TarSolutions Implement Tar Prevention: 1. Slow Reagent Addition 2. Use Biphasic System 3. Optimize Temperature CheckTar->TarSolutions Yes CheckConversion Is starting material (m-toluidine) consumed? CheckTar->CheckConversion No TarSolutions->CheckConversion ConversionSolutions Address Low Conversion: 1. Optimize Acid Catalyst 2. Increase Temp./Time 3. Monitor by TLC CheckConversion->ConversionSolutions No CheckPurity Is product contaminated with dihydroquinoline? CheckConversion->CheckPurity Yes Success High Yield Achieved ConversionSolutions->Success PuritySolutions Ensure Complete Oxidation: 1. Introduce Air/Oxidant 2. Perform Post-Oxidation (e.g., with MnO₂) CheckPurity->PuritySolutions Yes CheckPurity->Success No PuritySolutions->Success

Caption: A general troubleshooting workflow for addressing low yields.

Experimental Protocol: Optimized Doebner-von Miller Synthesis

This protocol incorporates best practices to mitigate tar formation and drive the reaction to completion.

Materials:

  • m-Toluidine

  • Hydrochloric acid (concentrated)

  • Crotonaldehyde (or acetaldehyde as a precursor)

  • Zinc chloride (anhydrous)

  • Toluene

  • Sodium hydroxide solution (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine m-toluidine (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux (~100 °C) with vigorous stirring.[6]

  • Reagent Preparation: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) dissolved in toluene.

  • Controlled Addition: Add the crotonaldehyde solution dropwise from the addition funnel into the refluxing acidic aniline solution over a period of 1-2 hours.[14] This slow addition is critical to prevent polymerization.[5]

  • Catalyst Addition & Reflux: After the addition is complete, add anhydrous zinc chloride (a Lewis acid catalyst) to the mixture.[5] Continue to reflux for an additional 4-7 hours.

  • Reaction Monitoring: Monitor the consumption of m-toluidine by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully make the mixture strongly basic (pH > 10) by slowly adding a concentrated sodium hydroxide solution. This neutralizes the acid and liberates the free quinoline base.[2]

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[14]

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.[15] For reactions that produce significant non-volatile impurities, steam distillation can be a highly effective alternative.[2][7]

Doebner-von Miller Reaction Mechanism

Understanding the mechanism helps in diagnosing which step might be failing.

DoebnerVonMiller cluster_0 Step 1: Michael Addition cluster_1 Step 2: Addition to Second Aldehyde cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation A m-Toluidine C Enol Intermediate A->C + H⁺ B Crotonaldehyde (α,β-unsaturated) B->C D Iminium Intermediate C->D F Cyclization Precursor D->F E Another Crotonaldehyde E->F G Electrophilic Aromatic Substitution F->G + H⁺, -H₂O H Dihydroquinoline Intermediate G->H - H⁺ I This compound (Aromatic Product) H->I - 2H⁺, - 2e⁻ (Oxidation)

Caption: Simplified mechanism of the Doebner-von Miller reaction.

References

Technical Support Center: Optimization of Reaction Conditions for 2,7-Dimethylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,7-dimethylquinoline. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of quinoline synthesis, ensuring higher yields and purity.

I. Understanding the Synthesis: Foundational Knowledge

The synthesis of this compound is most commonly achieved through acid-catalyzed condensation reactions, with the Doebner-von Miller and Combes syntheses being prominent methods.[1][2] The Doebner-von Miller reaction involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound.[3] The Combes synthesis, on the other hand, utilizes the condensation of an aniline with a β-diketone.[4] Success in these syntheses hinges on a nuanced understanding of their mechanisms and the critical parameters that govern their outcomes.

II. Frequently Asked Questions (FAQs)

Q1: Which is the more suitable method for synthesizing this compound: Doebner-von Miller or Combes?

A1: The choice between the Doebner-von Miller and Combes synthesis depends on the availability of starting materials and the desired substitution pattern. For this compound, the Doebner-von Miller reaction using m-toluidine and crotonaldehyde (formed in situ from acetaldehyde) is a direct and common approach. The Combes synthesis with m-toluidine and acetylacetone would yield 2,4,7-trimethylquinoline, not the target compound. Therefore, the Doebner-von Miller reaction is the more appropriate choice.

Q2: What is the most critical factor influencing the yield and purity in this compound synthesis?

A2: The control of side reactions, particularly the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde in the Doebner-von Miller reaction), is paramount.[5] This polymerization leads to the formation of tar and significantly reduces the yield of the desired quinoline.[6][7] Careful control of reaction temperature, slow addition of reagents, and the choice of catalyst are crucial for minimizing these side reactions.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction's progress.[6][8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. HPLC provides a more quantitative measure of the reaction's progression.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for detailed analysis of the reaction mixture.[8]

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound and provides actionable solutions.

Problem 1: Low to No Yield of this compound

  • Symptom: After the reaction and workup, little or no desired product is isolated.

  • Potential Causes & Solutions:

    • Inactive Catalyst: The acid catalyst (Brønsted or Lewis acid) may be old or hydrated. Use a fresh, anhydrous catalyst. The concentration of the acid is also critical; ensure it is not too dilute.[6]

    • Suboptimal Temperature: The reaction often requires heating to proceed at a reasonable rate.[5] However, excessively high temperatures can lead to decomposition.[10] Experiment with a temperature range (e.g., 100-150°C) to find the optimal condition for your specific setup.[11]

    • Insufficient Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion.[6]

    • Poor Quality Reagents: Use freshly distilled aniline and high-purity α,β-unsaturated carbonyl compounds.

Problem 2: Excessive Tar and Polymer Formation

  • Symptom: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult.

  • Potential Causes & Solutions:

    • Rapid Polymerization of Carbonyl Compound: This is the most common side reaction in the Doebner-von Miller synthesis.[5]

      • Slow Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[6]

      • Biphasic System: Employing a biphasic solvent system, such as toluene and aqueous acid, can sequester the carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[5]

      • Optimize Catalyst: Experiment with milder Lewis acids (e.g., ZnCl₂, SnCl₄) which may reduce the rate of polymerization compared to strong Brønsted acids.[5][6]

Problem 3: Formation of Impurities and Byproducts

  • Symptom: The isolated product is contaminated with other compounds, making purification challenging.

  • Potential Causes & Solutions:

    • Incomplete Oxidation: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate. If this oxidation is incomplete, the product will be contaminated.[5] Ensure a suitable oxidizing agent is present (often an excess of the α,β-unsaturated carbonyl compound or air).

    • Side Reactions: Besides polymerization, other side reactions can occur. Careful control of reaction conditions (temperature, concentration) is key to minimizing these.

IV. Optimized Experimental Protocol: Doebner-von Miller Synthesis of this compound

This protocol provides a step-by-step method for the synthesis of this compound, incorporating best practices to maximize yield and purity.

Reagents and Equipment:

  • m-Toluidine

  • Paraldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Steam distillation apparatus (optional, for purification)[7]

  • Column chromatography setup (for purification)

Procedure:

  • Reaction Setup: In a fume hood, equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charge Reactants: Add m-toluidine (e.g., 0.1 mol) and concentrated hydrochloric acid (e.g., 0.2 mol) to the flask.

  • Solvent Addition: Add toluene (e.g., 100 mL) to create a biphasic system.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Slow Addition of Aldehyde: Slowly add paraldehyde (which will depolymerize to acetaldehyde in situ, then form crotonaldehyde) dropwise to the refluxing mixture over a period of 1-2 hours. This slow addition is critical to control the exothermic reaction and minimize tar formation.[6]

  • Reaction Monitoring: Continue refluxing for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate solvent system).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by adding a concentrated solution of sodium hydroxide until the solution is strongly alkaline.[7]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with toluene (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by steam distillation to remove non-volatile tars, followed by extraction of the distillate.[7]

    • Alternatively, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

V. Data Presentation and Visualization

Table 1: Influence of Acid Catalyst on Quinoline Synthesis Yield

CatalystTypeReported Yield (%)Reference
HClBrønsted AcidVaries[6]
H₂SO₄Brønsted AcidVaries[6]
p-TsOHBrønsted AcidGood[11]
SnCl₄Lewis AcidGood[12]
Sc(OTf)₃Lewis AcidGood[6]
ZnCl₂Lewis AcidGood[6]
IodineLewis AcidModerate[12]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Diagrams:

Doebner_von_Miller_Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Oxidation m-Toluidine m-Toluidine Adduct Adduct m-Toluidine->Adduct + Crotonaldehyde (in situ) Dihydroquinoline Dihydroquinoline Adduct->Dihydroquinoline Acid Catalyst (H+) This compound This compound Dihydroquinoline->this compound [O]

Caption: Simplified mechanism of the Doebner-von Miller reaction.

Troubleshooting_Workflow Start Low Yield or Tar Formation Check_Reagents Verify Reagent Purity & Catalyst Activity Start->Check_Reagents Optimize_Temp Adjust Reaction Temperature Check_Reagents->Optimize_Temp Slow_Addition Implement Slow Reagent Addition Optimize_Temp->Slow_Addition Biphasic Use Biphasic Solvent System Slow_Addition->Biphasic Monitor Monitor Reaction by TLC/HPLC Biphasic->Monitor Purification Optimize Purification Method Monitor->Purification Success Improved Yield & Purity Purification->Success

Caption: Troubleshooting workflow for optimizing this compound synthesis.

VI. References

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. --INVALID-LINK--

  • Byproduct formation in the Doebner-von Miller reaction. Benchchem. --INVALID-LINK--

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem. --INVALID-LINK--

  • Advance organic chemistry 1 ; Doebner Miller reaction. Slideshare. --INVALID-LINK--

  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. --INVALID-LINK--

  • Troubleshooting low yields in the quinoline cyclization step. Benchchem. --INVALID-LINK--

  • Doebner–Miller reaction. Wikipedia. --INVALID-LINK--

  • Combes quinoline synthesis. Wikipedia. --INVALID-LINK--

  • Troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem. --INVALID-LINK--

  • An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry. --INVALID-LINK--

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. --INVALID-LINK--

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. --INVALID-LINK--

  • Synthesis of quinoline derivatives and its applications. Slideshare. --INVALID-LINK--

  • Doebner-Miller Reaction. SynArchive. --INVALID-LINK--

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. --INVALID-LINK--

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. --INVALID-LINK--

  • Combes Quinoline Synthesis PDF. Scribd. --INVALID-LINK--

  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. Benchchem. --INVALID-LINK--

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. --INVALID-LINK--

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Organic and Pharmaceutical Chemistry. --INVALID-LINK--

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. SpringerLink. --INVALID-LINK--

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. --INVALID-LINK--

  • Synthesis of Quinoline and derivatives. Academia.edu. --INVALID-LINK--

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. --INVALID-LINK--

  • A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Chemistry Portal. --INVALID-LINK--

  • Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. PubMed. --INVALID-LINK--

  • Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl). Google Patents. --INVALID-LINK--

  • Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. ChemRxiv. --INVALID-LINK--

  • Synthesis of derivatives of quinoline. SciSpace. --INVALID-LINK--

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. --INVALID-LINK--

  • ANALYSIS OF CONTEMPORARY METHODS FOR THE SYNTHESIS OF QUINOLINE DERIVATIVES. International Journal of Food and Nutritional Sciences. --INVALID-LINK--

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Conference Series: Journal of Physics. --INVALID-LINK--

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health. --INVALID-LINK--

  • Synthesis of quinolines. Organic Chemistry Portal. --INVALID-LINK--

  • This compound. PubChem. --INVALID-LINK--

References

Technical Support Center: Purification of Crude 2,7-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,7-Dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific rationale behind them to empower you in your experimental work.

Introduction to Purification Challenges with this compound

This compound is a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1] It is commonly synthesized via the Doebner-von Miller reaction, which, while effective, is known for producing a range of impurities that can complicate purification.[2][3] The primary challenges in isolating pure this compound from the crude reaction mixture often involve the removal of polymeric tars, unreacted starting materials, and isomeric byproducts.

This guide will provide a structured approach to troubleshooting common issues and offer detailed protocols for the most effective purification techniques.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of crude this compound in a question-and-answer format.

Issue 1: My crude product is a dark, tarry residue with low yield of the desired product.

  • Question: I've just completed a Doebner-von Miller synthesis of this compound, and my crude product is a thick, dark tar. How can I effectively isolate my product and improve the yield in the future?

  • Answer: Tar formation is the most common side reaction in the Doebner-von Miller synthesis, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound used in the reaction.[4] Here’s how you can address this:

    • Immediate Action - Extraction and Initial Cleanup:

      • Carefully neutralize the acidic reaction mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until basic.

      • Extract the mixture with an organic solvent such as dichloromethane or ethyl acetate. The this compound will move into the organic layer, leaving a significant portion of the tar in the aqueous layer.

      • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. This will give you a less tarry, though still impure, crude product to proceed with further purification.

    • Future Prevention - Reaction Optimization:

      • Biphasic Solvent System: To minimize polymerization, consider running the reaction in a biphasic system. For example, using toluene as an organic phase to sequester the α,β-unsaturated carbonyl compound from the acidic aqueous phase can significantly reduce tar formation.[4]

      • Controlled Addition: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline. This keeps the concentration of the polymerizable species low at any given time.[4]

      • Temperature Control: Avoid excessive heating, as high temperatures can accelerate polymerization. Maintain the reaction at the lowest effective temperature.[4]

Issue 2: My purified this compound shows signs of decomposition on a silica gel column.

  • Question: I'm attempting to purify my crude this compound using standard silica gel column chromatography, but I'm observing streaking on the TLC plate and poor recovery, suggesting decomposition. What's happening and how can I prevent it?

  • Answer: This is a classic issue with quinoline derivatives. The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption and decomposition. Here are several effective strategies to mitigate this:

    • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. A common and effective method is to use a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) in your eluent. You can either prepare a slurry of the silica gel with this eluent mixture before packing or run a slug of the amine-containing eluent through the packed column before loading your sample.

    • Use an Alternative Stationary Phase:

      • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds like quinolines. Use neutral or basic alumina to avoid decomposition.

      • Reverse-Phase Chromatography: If you have access to C18-functionalized silica gel, reverse-phase chromatography is an excellent option. A mobile phase of acetonitrile and water is a good starting point.[5]

Issue 3: I suspect I have an isomeric impurity (2,5-Dimethylquinoline) in my product. How can I separate them?

  • Question: My NMR spectrum suggests the presence of a second dimethylquinoline isomer, likely 2,5-dimethylquinoline, which can form when using m-toluidine as a starting material. These isomers have very similar polarities. What is the best way to separate them?

  • Answer: Separating isomers with similar physical properties is a common challenge. Here are a few approaches, from simplest to more advanced:

    • Fractional Crystallization: This is often the most effective method for separating isomers on a larger scale. You will need to screen for a suitable recrystallization solvent or solvent system where the two isomers have a slight difference in solubility.

      • Solvent Screening: Good starting points for recrystallization of this compound include ethanol, hexane/ethyl acetate, or methanol/water mixtures.[6] Dissolve your mixture in a minimal amount of the hot solvent and allow it to cool slowly. The less soluble isomer should crystallize out first. Monitor the purity of the crystals and the mother liquor by TLC or GC-MS.

    • High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative separations, HPLC offers excellent resolution. A C18 column with a mobile phase of acetonitrile and water is a good starting point. You may need to optimize the gradient to achieve baseline separation.[5]

    • Formation of Picrate Salts: Quinolines form highly crystalline picrate salts. You can dissolve your isomeric mixture in ethanol and add a solution of picric acid in ethanol. The picrate salts of the two isomers may have different solubilities, allowing for their separation by fractional crystallization. The pure quinoline can then be regenerated by treating the picrate salt with a base.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected physical properties of pure this compound?

    • A1: Pure this compound is typically a white to off-white solid.[7] It has a melting point of approximately 58-60 °C and a boiling point of around 264.55 °C.[7] It is soluble in common organic solvents like alcohol, ether, and chloroform.[7]

  • Q2: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of my crude this compound?

    • A2: A good starting point for TLC analysis on a silica gel plate is a mixture of a non-polar solvent and a moderately polar solvent. A 9:1 or 8:2 mixture of hexanes:ethyl acetate is a common choice. The this compound should have an Rf value of around 0.3-0.4 in a suitable solvent system. Remember to add a small amount of triethylamine (e.g., 0.5%) to the developing solvent to prevent streaking.

  • Q3: Can I use vacuum distillation to purify crude this compound?

    • A3: Yes, vacuum distillation can be an effective method, especially for removing non-volatile tars and impurities with significantly different boiling points. Given its high atmospheric boiling point, distillation under reduced pressure is necessary to prevent thermal decomposition. However, it may not be effective for separating isomeric impurities with similar boiling points.

  • Q4: My product is an oil after purification, but the literature says it should be a solid. What could be the reason?

    • A4: There are a few possibilities:

      • Presence of Impurities: Even small amounts of impurities can act as a "eutectic" mixture, depressing the melting point and preventing crystallization. Further purification may be necessary.

      • Residual Solvent: Ensure all solvent has been removed under high vacuum.

      • Polymorphism: While less common, some organic compounds can exist in different crystalline forms (polymorphs) or as an amorphous solid.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography with Deactivated Silica Gel

This protocol is designed to minimize decomposition of the product on the column.

  • Preparation of Deactivated Silica Gel:

    • In a fume hood, prepare a slurry of silica gel in your chosen eluent (e.g., 95:5 hexanes:ethyl acetate) containing 1% triethylamine.

    • Gently swirl the slurry to release any trapped air bubbles.

  • Column Packing:

    • Pack a glass column with the silica gel slurry.

    • Allow the excess solvent to drain until it is just above the level of the silica.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your prepared solvent system.

    • Collect fractions and monitor the separation using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification of this compound by Recrystallization

This protocol is effective for removing impurities with different solubility profiles.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent (e.g., ethanol, or a mixture like hexanes/ethyl acetate).

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals have formed, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography

Chromatographic MethodStationary PhaseRecommended Eluent System (v/v)Notes
Normal-Phase ColumnSilica GelHexanes:Ethyl Acetate (9:1 to 7:3) + 1% TriethylamineThe addition of triethylamine is crucial to prevent product decomposition.
Normal-Phase ColumnNeutral AluminaHexanes:Ethyl Acetate (9:1 to 8:2)A good alternative to silica gel for basic compounds.
Reverse-Phase HPLCC18Acetonitrile:Water (gradient elution)Excellent for separating isomers and achieving high purity.[5]

Visualizations

Troubleshooting Workflow for Poor Yield and Tar Formation

start Low Yield and Tar Formation in Crude Product check_neutralization Was the reaction mixture properly neutralized before extraction? start->check_neutralization optimize_reaction Optimize Reaction Conditions check_neutralization->optimize_reaction Yes extraction Perform Liquid-Liquid Extraction (e.g., DCM or EtOAc) check_neutralization->extraction No biphasic Use a Biphasic Solvent System (e.g., Toluene/Aqueous Acid) optimize_reaction->biphasic slow_addition Add α,β-unsaturated carbonyl dropwise optimize_reaction->slow_addition temp_control Ensure Moderate Reaction Temperature optimize_reaction->temp_control purification_strategy Proceed with Purification of Crude column_chrom Purify by Column Chromatography purification_strategy->column_chrom distillation Consider Vacuum Distillation for non-volatile tars purification_strategy->distillation extraction->purification_strategy

Caption: Decision tree for troubleshooting low yields and tar formation.

Purification Strategy Selection

start Crude this compound impurity_analysis Analyze Impurity Profile (TLC, NMR) start->impurity_analysis tar_present Significant Tar Present? impurity_analysis->tar_present distillation Vacuum Distillation tar_present->distillation Yes column_chrom Column Chromatography (Deactivated Silica/Alumina) tar_present->column_chrom No isomers_present Isomeric Impurities Suspected? fractional_cryst Fractional Crystallization isomers_present->fractional_cryst Yes (Large Scale) hplc Preparative HPLC isomers_present->hplc Yes (Small Scale/High Purity) pure_product Pure this compound isomers_present->pure_product No distillation->column_chrom column_chrom->isomers_present fractional_cryst->pure_product hplc->pure_product

Caption: Workflow for selecting the appropriate purification method.

References

Technical Support Center: Regioselective Functionalization of 2,7-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support center for navigating the complexities of regioselective functionalization of 2,7-dimethylquinoline. This resource is designed to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered in achieving site-selectivity in your reactions.

I. Understanding the Challenge: Steric and Electronic Influences

The regioselective functionalization of this compound presents a significant synthetic challenge due to the interplay of steric and electronic effects. The two methyl groups at the C2 and C7 positions exert distinct influences on the reactivity of the quinoline core. The C2-methyl group, being adjacent to the nitrogen atom, significantly impacts the electronic properties of the pyridine ring. Conversely, the C7-methyl group on the benzene ring primarily contributes to steric hindrance. These factors often lead to a mixture of products, complicating purification and reducing the yield of the desired isomer.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common sites of functionalization on the this compound ring, and what factors govern this selectivity?

A1: The most frequently observed sites for functionalization are the C8 position, due to electronic activation, and the C3/C6 positions, which are influenced by a combination of electronic and steric factors. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for directing reactions to specific positions.[2] The choice of metal catalyst, ligands, and reaction conditions plays a crucial role in determining the regiochemical outcome.[1][2] For instance, palladium catalysts are often employed for C-H activation, and the specific ligand used can steer the reaction towards a particular site.[2]

Q2: How do the methyl groups at C2 and C7 influence the regioselectivity of C-H functionalization reactions?

A2: The C2-methyl group can sterically hinder reactions at the C3 position and electronically influence the pyridine ring. The C7-methyl group primarily introduces steric bulk around the C6 and C8 positions. The interplay of these effects can be subtle and is highly dependent on the specific reaction conditions and reagents used.[3]

Q3: Can directing groups be used to control the regioselectivity of functionalization on this compound?

A3: Yes, the use of directing groups is a common and effective strategy. A directing group can be temporarily installed on the quinoline nitrogen or another position to guide the catalyst to a specific C-H bond. For example, the use of a picolinamide directing group can facilitate ortho-C–H functionalization.

Q4: What are the advantages of using quinoline N-oxides in regioselective functionalization?

A4: The N-oxide functionality can act as an internal directing group, activating the C2 and C8 positions towards C-H functionalization.[2][4][5] This strategy has been successfully used for various transformations, including arylations, alkylations, and aminations.[2] The N-oxide can often be removed in a subsequent step to yield the functionalized quinoline.

III. Troubleshooting Guides

This section addresses common issues encountered during the regioselective functionalization of this compound.

Issue 1: Poor or No Regioselectivity (Mixture of Isomers)

Symptom: ¹H NMR or GC-MS analysis of the crude reaction mixture shows the formation of multiple regioisomers, leading to difficult purification and low yield of the desired product.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Scientific Rationale
Inappropriate Catalyst/Ligand System The choice of catalyst and ligand is paramount for achieving high regioselectivity. The ligand's steric and electronic properties can create a specific coordination environment around the metal center, favoring activation of one C-H bond over others. Solution: Screen a variety of ligands with different steric bulk and electronic properties. For example, in palladium-catalyzed reactions, bulky, electron-rich phosphine ligands often favor C-H activation at less sterically hindered positions.[2]
Suboptimal Reaction Temperature Temperature can significantly influence the kinetic versus thermodynamic control of a reaction. A slight change in temperature can sometimes dramatically alter the isomeric ratio. Solution: Conduct a temperature screen in small increments (e.g., 5-10 °C) to find the optimal temperature that favors the formation of the desired isomer.
Incorrect Solvent Choice The solvent can influence the solubility of reagents and the stability of reaction intermediates, thereby affecting the regiochemical outcome. Solution: Screen a range of solvents with varying polarities and coordinating abilities. Aprotic polar solvents like DMF or DMSO are common, but sometimes less coordinating solvents like toluene or dioxane can provide better selectivity.
Steric and Electronic Effects of Substrates The inherent steric and electronic properties of the coupling partner can influence the site of attack on the this compound ring. Solution: If possible, modify the substituents on the coupling partner to be more or less sterically demanding or electronically different to favor the desired regioselectivity.
Issue 2: Low Reaction Conversion or No Reaction

Symptom: Monitoring the reaction by TLC or LC-MS shows a significant amount of starting material remaining even after prolonged reaction times.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Scientific Rationale
Catalyst Deactivation The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvent. Solution: Ensure all reagents and solvents are pure and dry. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). Consider using a glovebox for reaction setup.
Insufficient Activation of C-H Bond The C-H bond may not be sufficiently activated under the current reaction conditions. Solution: Increase the reaction temperature. Consider using a more active catalyst or a different ligand that can facilitate C-H activation more efficiently. The addition of an appropriate additive, such as a silver salt in some palladium-catalyzed reactions, can act as an oxidant to regenerate the active catalyst.[4]
Inappropriate Base The base plays a crucial role in the C-H activation step, often participating in a concerted metalation-deprotonation mechanism.[6][7] Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KOAc). The strength and solubility of the base can significantly impact the reaction rate.

IV. Experimental Protocols & Methodologies

Protocol 1: Palladium-Catalyzed C8-Selective Direct Arylation

This protocol is a general guideline for the direct arylation of this compound at the C8 position using a palladium catalyst.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand (e.g., SPhos, 10 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., anhydrous 1,4-dioxane, 5 mL).

  • Degassing: Degas the mixture by three cycles of vacuum and backfilling with argon.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow:

catalytic_cycle Pd_II Pd(II) Precatalyst Active_Pd_II Active Pd(II) Species Pd_II->Active_Pd_II Activation Coord_Complex Coordination Complex Active_Pd_II->Coord_Complex Coordination to Quinoline CMD Concerted Metalation- Deprotonation (CMD) Coord_Complex->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle Ox_Add Oxidative Addition (Ar-X) Palladacycle->Ox_Add Pd_IV Pd(IV) Intermediate Ox_Add->Pd_IV Red_Elim Reductive Elimination Pd_IV->Red_Elim Red_Elim->Active_Pd_II Regeneration Product Arylated Product Red_Elim->Product Catalyst_Regen Catalyst Regeneration

References

improving the scalability of 2,7-Dimethylquinoline production

Author: BenchChem Technical Support Team. Date: January 2026

An essential heterocyclic compound, 2,7-dimethylquinoline serves as a crucial building block in the synthesis of various pharmaceuticals, dyes, and specialty chemicals.[1][2] However, transitioning its production from laboratory scale to industrial manufacturing presents significant challenges. Issues such as low yields, formation of intractable tars, and difficulties in product purification are common hurdles that researchers and chemical engineers face.[3]

This technical support center provides a comprehensive guide for scientists and drug development professionals to navigate the complexities of this compound synthesis. It offers detailed troubleshooting advice, frequently asked questions, and optimized protocols to enhance reaction efficiency, improve product purity, and ultimately, increase the scalability of production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and historically significant methods for synthesizing the quinoline core are named reactions, including the Doebner-von Miller, Combes, Skraup, and Friedländer syntheses.[4][5][6] For this compound specifically, the Doebner-von Miller reaction, which utilizes m-toluidine and an α,β-unsaturated carbonyl compound like crotonaldehyde, is a frequently cited method.[7][8] The Combes synthesis, involving the acid-catalyzed condensation of m-toluidine with a β-diketone such as acetylacetone, is another viable route.[9][10]

Q2: Which synthesis method is generally more suitable for large-scale production?

A2: Both the Doebner-von Miller and Combes syntheses have been used for quinoline production. However, the Doebner-von Miller reaction, despite its potential for side reactions, is often adapted for larger scales. Its primary drawback is the frequent formation of polymeric tars under harsh acidic conditions.[3][11] Mitigating these side reactions is key to its scalability. Modern approaches are also exploring continuous flow processes, which can offer better control over reaction parameters like temperature and mixing, leading to improved consistency and scalability.[12]

Q3: What are the most significant challenges when scaling up this compound production?

A3: The primary challenges in scaling up production include:

  • Managing Exothermic Reactions: Many quinoline syntheses are highly exothermic, which can become difficult and dangerous to control in large reactors.[13][14]

  • Tar and Polymer Formation: Acid-catalyzed polymerization of starting materials is a major side reaction, especially in the Doebner-von Miller synthesis, leading to low yields and a viscous, intractable reaction mass that complicates work-up.[3][11][15]

  • Handling Corrosive Reagents: The use of strong acids like concentrated sulfuric acid or hydrochloric acid requires specialized equipment and handling procedures.[3]

  • Product Purification: Separating the desired this compound from regioisomers (like 2,5-dimethylquinoline) and polymeric byproducts can be challenging and costly at scale.[3]

Q4: What are the main side reactions to be aware of?

A4: The most prevalent side reaction, particularly in the Doebner-von Miller synthesis, is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[11] This leads to significant tar formation and reduces yield. Another key issue is the formation of regioisomers. When starting with m-toluidine, the cyclization step can occur at either of the two positions ortho to the amino group, potentially yielding a mixture of this compound and 2,5-dimethylquinoline. The ratio of these isomers can be influenced by the choice of acid catalyst and reaction conditions.[15]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem 1: Low Yield and Significant Tar/Polymer Formation
  • Symptoms: The reaction mixture becomes a thick, dark, and viscous tar. Product isolation is difficult, and the yield of the desired quinoline is significantly reduced.

  • Root Cause: This is the most common issue in the Doebner-von Miller reaction. Strong acidic conditions catalyze the self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde).[11] Excessive temperatures can further accelerate these unwanted side reactions.[11][14]

  • Solutions & Troubleshooting Steps:

    • Optimize Acid Catalyst: The type and concentration of the acid are critical. While strong acids are necessary, overly harsh conditions promote tarring. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄), as milder Lewis acids may offer a better balance between reaction rate and side product formation.[8][11]

    • Control Reaction Temperature: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Use a controlled heating mantle and monitor the internal temperature. Gradual heating can help manage the exotherm.[11]

    • Implement Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of m-toluidine. This maintains a low instantaneous concentration of the carbonyl, favoring the desired reaction over self-polymerization.[11]

    • Employ a Biphasic Solvent System: Sequestering the carbonyl compound in a non-polar organic phase (like toluene) can dramatically reduce its polymerization in the acidic aqueous phase where the aniline salt resides. The reaction occurs at the interface.[11][15]

Problem 2: Formation of Undesired Regioisomers
  • Symptoms: ¹H NMR or GC-MS analysis of the purified product shows a mixture of this compound and 2,5-dimethylquinoline.

  • Root Cause: The cyclization step onto the m-toluidine ring is not perfectly regioselective. The electrophilic attack can occur at either C2 or C6 of the m-toluidine ring, leading to two different products.

  • Solutions & Troubleshooting Steps:

    • Modify the Acid Catalyst: In the Combes synthesis, the choice of acid can influence the isomer ratio. Polyphosphoric acid (PPA) may offer different selectivity compared to sulfuric acid.[9][15]

    • Adjust Reaction Temperature: The activation energies for the two cyclization pathways may differ. Experimenting with a range of temperatures could favor the formation of the desired 2,7-isomer.

    • Consider an Alternative Strategy: If regioselectivity remains a persistent issue, a different synthetic approach, such as a Friedländer synthesis using a pre-functionalized aminobenzaldehyde or aminoketone, might be necessary to ensure unambiguous regiochemistry.[4][6]

Problem 3: Difficult Product Purification
  • Symptoms: The crude product is a dark oil or solid that is difficult to purify. Column chromatography results in poor separation, or the product co-distills with impurities.

  • Root Cause: The presence of high-molecular-weight polymeric tars and structurally similar isomers makes purification challenging.[3]

  • Solutions & Troubleshooting Steps:

    • Improve Work-up Procedure: Before extraction, consider steam distillation. This compound is steam-volatile, while the polymeric tars are not. This can be a highly effective initial purification step to separate the product from non-volatile sludge.[14][16]

    • Acid-Base Extraction: Utilize the basicity of the quinoline nitrogen. Dissolve the crude material in an organic solvent and wash with dilute acid (e.g., 1M HCl) to extract the quinoline into the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and re-extract the purified quinoline into an organic solvent.[11]

    • Recrystallization: If a solid, carefully select a recrystallization solvent. A solvent pair (e.g., ethanol/water or hexane/ethyl acetate) may be required to achieve good purity.

    • Chromatography Optimization: If column chromatography is necessary, use a shallow solvent gradient and consider different stationary phases (e.g., alumina instead of silica gel) which can sometimes offer different selectivity for nitrogen-containing heterocycles.

Process Optimization and Scalability Protocols

The following protocols are designed to minimize common side reactions and improve yield.

Protocol 1: Optimized Doebner-von Miller Synthesis of this compound

This protocol incorporates slow addition and a biphasic system to mitigate tar formation.

Experimental Workflow Diagram

Doebner_von_Miller_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Charge m-toluidine and 6M HCl into reactor prep2 Heat mixture to reflux (~100-105°C) prep1->prep2 react1 Add crotonaldehyde/toluene solution dropwise over 2-3 hours prep2->react1 prep3 Dissolve crotonaldehyde in toluene react2 Maintain reflux for an additional 4-6 hours react1->react2 react3 Monitor reaction by TLC/GC react2->react3 workup1 Cool to room temperature react3->workup1 workup2 Neutralize with conc. NaOH to pH > 10 workup1->workup2 workup3 Separate organic (toluene) layer workup2->workup3 workup4 Extract aqueous layer with toluene workup3->workup4 workup5 Combine organic layers, wash, dry, and concentrate workup4->workup5 workup6 Purify by vacuum distillation workup5->workup6

Caption: Workflow for optimized Doebner-von Miller synthesis.

Step-by-Step Methodology:

  • Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask (or jacketed reactor for larger scale) with a reflux condenser, mechanical stirrer, thermometer, and an addition funnel.

  • Charge Reactants: Charge the reactor with m-toluidine (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Begin stirring and heat the mixture to a steady reflux.

  • Prepare Addition: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) dissolved in toluene.

  • Slow Addition: Add the crotonaldehyde/toluene solution dropwise to the refluxing m-toluidine hydrochloride solution over 2-3 hours. A controlled, slow addition is crucial to prevent a runaway reaction and minimize polymerization.[11]

  • Reaction: After the addition is complete, continue to reflux the biphasic mixture for an additional 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or GC.

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 10).

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.

Typical Reaction Parameters:

Parameter Value Rationale
m-Toluidine:Crotonaldehyde 1 : 1.2 A slight excess of the carbonyl ensures complete conversion of the aniline.
Acid Catalyst HCl / H₂SO₄ Strong Brønsted acid is required to catalyze the reaction.[8][17]
Solvent System Water / Toluene Biphasic system to reduce polymerization of crotonaldehyde.[11]
Temperature 100 - 110 °C (Reflux) Sufficient temperature for reaction, but controlled to prevent excessive tarring.

| Typical Yield | 40 - 60% | Yields can be moderate due to the complexity of the reaction.[7] |

Protocol 2: Optimized Combes Synthesis of this compound

This protocol uses a strong acid catalyst for the cyclization of the enamine intermediate.

Troubleshooting Logic Diagram

Caption: Troubleshooting logic for quinoline synthesis issues.

Step-by-Step Methodology:

  • Enamine Formation: In a round-bottom flask, combine m-toluidine (1.0 eq) and acetylacetone (1.1 eq). Stir the mixture at room temperature. An exothermic reaction may occur, forming the β-amino enone intermediate. A Dean-Stark trap can be used with a solvent like toluene to remove the water formed during this condensation.

  • Cyclization Setup: Cool the mixture containing the enamine intermediate in an ice bath.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (or Polyphosphoric Acid) with vigorous stirring, ensuring the temperature does not rise excessively. This step is highly exothermic.[5][10]

  • Reaction: Gently heat the reaction mixture (e.g., to 100 °C) for a short period (30-60 minutes) to ensure complete cyclization.

  • Work-up: Carefully pour the cooled reaction mixture onto a large amount of crushed ice. This will dilute the acid and precipitate the quinoline sulfate salt.

  • Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., concentrated ammonia or sodium hydroxide solution) until strongly alkaline. The this compound product may precipitate as a solid or separate as an oil.

  • Purification: Collect the solid by filtration or extract the oil with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The crude product can be purified by recrystallization or distillation.[15]

Typical Reaction Parameters:

Parameter Value Rationale
m-Toluidine:Acetylacetone 1 : 1.1 A slight excess of the diketone drives the initial condensation.
Catalyst Conc. H₂SO₄ or PPA Strong acid catalyst is required for the electrophilic aromatic cyclization.[9][10]
Temperature 100 °C Provides sufficient energy for the cyclization and dehydration steps.

| Typical Yield | 50 - 70% | The Combes synthesis can often provide higher yields than the Doebner-von Miller. |

References

Technical Support Center: Overcoming Solubility Issues with 2,7-Dimethylquinoline in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,7-Dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in their experiments. As a hydrophobic quinoline derivative, this compound's limited aqueous solubility can be a significant hurdle.[1] This document provides a series of troubleshooting guides, detailed protocols, and frequently asked questions to help you achieve stable and reliable solutions for your research needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: What is the baseline aqueous solubility of this compound? A1: this compound is classified as a poorly water-soluble compound. Experimental data indicates its solubility is approximately 1,800 mg/L (or 1.8 mg/mL) at 25°C.[2] Another source reports a Log10 of water solubility in mol/L as -1.94.[3] Its hydrophobic, aromatic structure is the primary reason for this limited solubility in polar solvents like water.[1] It is, however, readily soluble in organic solvents such as ethanol, chloroform, and DMSO.[4]

Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous buffer. Why did this happen? A2: This common issue is known as "crashing out" or precipitation.[5][6] It occurs because the high concentration of the organic co-solvent (DMSO) in your stock solution is drastically reduced upon dilution into the aqueous buffer. The final mixture no longer has enough co-solvent to maintain the solubility of the hydrophobic this compound at the target concentration, causing it to fall out of solution.[5] Proper dilution technique, as detailed in our protocols, is essential to prevent this.

Q3: What are the primary strategies to improve the aqueous solubility of this compound? A3: Several effective methods can be employed. The choice depends on your experimental constraints, such as required concentration and tolerance for additives. The main strategies are:

  • pH Adjustment: Leveraging the basic nature of the quinoline nitrogen to form a more soluble salt.[5][7][8]

  • Co-solvency: Using a water-miscible organic solvent to create a more favorable solvent environment.[7][9]

  • Complexation with Cyclodextrins: Encapsulating the molecule within a cyclodextrin to increase its apparent water solubility.[9][10]

  • Use of Surfactants: Employing surfactants to form micelles that can solubilize the compound.[11]

Q4: How can I visually confirm if my compound is truly dissolved? A4: A fully dissolved compound should yield a completely clear and transparent solution. If you observe any cloudiness, haziness, or visible particles, your compound is not fully in solution. For a more sensitive check, you can use the Tyndall Effect: shine a laser pointer through your solution in a dark room. If the laser beam's path is visible, it indicates the presence of suspended, undissolved particles (a colloid), not a true solution.[12]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides in-depth, step-by-step protocols for overcoming solubility challenges. Each method includes an explanation of the underlying principle and a troubleshooting workflow.

Method 1: pH Adjustment

Issue: My this compound powder will not dissolve in a neutral (pH ~7.4) aqueous buffer.

Principle of Causality: As a quinoline derivative, this compound is a weak base. The nitrogen atom in the quinoline ring has a predicted pKa of approximately 6.33.[4] By lowering the pH of the aqueous medium to at least 1-2 units below this pKa, the nitrogen atom becomes protonated. This forms a positively charged quinolinium salt, which is significantly more polar and thus more soluble in water.[5][13]

G start Start: Insoluble in neutral buffer is_ph_sensitive Is the experimental system (e.g., cells, enzyme) sensitive to low pH? start->is_ph_sensitive ph_adjust Protocol: Adjust pH (Target pH < 5.3) is_ph_sensitive->ph_adjust No other_methods pH adjustment is not suitable. Proceed to Method 2 or 3. is_ph_sensitive->other_methods Yes check_solubility Is the compound fully dissolved? ph_adjust->check_solubility success Success: Proceed with experiment check_solubility->success Yes combine_methods Consider combining with a low percentage of co-solvent or try another method. check_solubility->combine_methods No

Caption: Troubleshooting workflow for the pH adjustment method.

Step-by-Step Protocol:

  • Determine Target pH: Based on the predicted pKa of ~6.33, a target pH of 4.5 - 5.3 is recommended. Ensure this pH is compatible with your downstream application.

  • Buffer Selection: Choose a buffer system with adequate buffering capacity in the desired acidic range (e.g., citrate buffer, acetate buffer).

  • Buffer Preparation: Prepare the selected buffer at the target pH.

  • Direct Addition: Weigh the required amount of this compound powder and add it directly to the acidic buffer.

  • Facilitate Dissolution: Vigorously vortex the mixture. The use of a bath sonicator for 10-15 minutes can significantly accelerate the dissolution process.

  • Visual Confirmation: Inspect the solution to ensure it is completely clear before use.

Method 2: Co-solvency for Stock Solution Preparation

Issue: I need to prepare a concentrated stock solution for serial dilution into an aqueous medium, but the compound precipitates upon dilution.

Principle of Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][14] This makes the environment more hospitable for hydrophobic molecules like this compound. The key to avoiding precipitation during dilution is to prevent localized areas of high drug concentration where the co-solvent percentage is too low. This is achieved through rapid, energetic mixing.[5]

G cluster_0 Incorrect Method (Leads to Precipitation) cluster_1 Correct Method (Clear Solution) stock_bad High Conc. Stock (e.g., 100 mM in DMSO) add_slowly Stock added slowly to buffer surface stock_bad->add_slowly buffer_bad Aqueous Buffer buffer_bad->add_slowly precipitate Result: Precipitate Forms ('Crashing Out') add_slowly->precipitate stock_good High Conc. Stock (e.g., 100 mM in DMSO) add_quickly Stock added directly into vortexing buffer stock_good->add_quickly buffer_good Aqueous Buffer (Vortexing) buffer_good->add_quickly clear_solution Result: Clear Solution add_quickly->clear_solution

Caption: Workflow comparing incorrect and correct co-solvent dilution.

Step-by-Step Protocol:

  • Co-solvent Selection: Dimethyl sulfoxide (DMSO) is a common and effective choice.[14] Ethanol or PEG 400 are also alternatives, depending on experimental compatibility.

  • Prepare High-Concentration Stock: Dissolve this compound in a minimal amount of 100% DMSO to create a high-concentration stock (e.g., 50-100 mM). Ensure it is fully dissolved, using sonication if necessary.

  • Dilution into Buffer: a. Place the required volume of your aqueous experimental buffer into a tube. b. Begin vigorously vortexing the buffer. c. While the buffer is vortexing, pipette the required volume of the DMSO stock solution directly into the vortexing liquid. This ensures immediate and rapid dispersion.

  • Final Co-solvent Concentration: Always calculate the final percentage of the co-solvent in your working solution. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced artifacts.[6]

Method 3: Complexation with Cyclodextrins

Issue: My experiment cannot tolerate low pH or organic co-solvents, and I require a higher concentration than achievable with water alone.

Principle of Causality: Cyclodextrins are cyclic oligosaccharides that have a unique toroidal (donut-like) structure. The exterior of the torus is hydrophilic, while the central cavity is hydrophobic.[10][15] The non-polar this compound molecule can insert itself into this hydrophobic cavity, forming an "inclusion complex."[16] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the guest molecule without altering the bulk solvent.[17][18]

G cluster_0 Mechanism of Encapsulation quinoline This compound (Hydrophobic) complex Soluble Inclusion Complex quinoline->complex Enters Cavity cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex

Caption: Diagram of this compound forming an inclusion complex.

Step-by-Step Protocol:

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly soluble and effective choices for pharmaceutical research.[10][14] HP-β-CD is a good starting point.

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin in your desired buffer. Concentrations of 10-20% (w/v) are common starting points.

  • Add Compound: Add an excess amount of solid this compound powder to the cyclodextrin solution. Using an excess ensures that the solution becomes saturated.

  • Equilibrate: Tightly seal the container and stir the mixture vigorously at room temperature for 12-24 hours. Alternatively, sonicate for 1-2 hours. This step is critical for the complexation to reach equilibrium.

  • Remove Undissolved Compound: After equilibration, there will be undissolved solid at the bottom. To obtain a clear solution of the complex, filter the mixture through a 0.22 µm syringe filter. This removes the excess, undissolved compound.

  • Quantify Concentration: The concentration of this compound in the clear filtrate represents its maximum solubility with that specific concentration of cyclodextrin. This concentration should be determined analytically (e.g., via HPLC-UV or UV-Vis spectroscopy) before use in experiments.

Section 3: Summary of Solubility Enhancement Strategies

The table below provides a comparative overview of the primary methods for solubilizing this compound.

Method Underlying Principle Pros Cons Best For...
pH Adjustment Protonation of the basic quinoline nitrogen to form a more soluble salt.[13]Simple, inexpensive, avoids organic solvents.Not suitable for pH-sensitive assays; may alter compound activity.Buffers and media where the final pH is non-critical or required to be acidic.
Co-solvency Reducing the polarity of the aqueous solvent with a water-miscible organic solvent.[7]Quick preparation of high-concentration stocks; widely used.Risk of "crashing out"; potential for solvent toxicity/interference in assays.[5][6]Preparing stock solutions for dilution into assays where low final solvent concentrations (<0.5%) are tolerated.
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule within the cyclodextrin's non-polar cavity.[10][16]High solubility enhancement; avoids organic solvents; can improve stability.[17][18]More expensive; requires longer preparation time (equilibration); may alter drug availability to targets.Sensitive biological systems (e.g., in vivo studies, cell culture) where pH and organic solvents must be avoided.
Use of Surfactants Formation of micelles that encapsulate the hydrophobic compound above the critical micelle concentration (CMC).[11]Effective at low concentrations; well-established technique.Potential for cell lysis or protein denaturation at higher concentrations; can interfere with some assays.In vitro assays where the potential effects of the surfactant have been controlled for.

References

Technical Support Center: Optimizing Storage Conditions for 2,7-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2,7-Dimethylquinoline. This resource is designed to provide you with in-depth guidance on the optimal storage and handling of this compound to ensure its stability and the integrity of your experimental results. As a Senior Application Scientist, I've compiled this information based on established scientific principles and practical experience in the field.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has developed a yellow or brownish tint. What does this indicate?

This discoloration is a common sign of degradation.[1][2] Quinoline and its derivatives are susceptible to oxidation and photodegradation, especially when exposed to light and air.[3][4] The color change is due to the formation of various degradation products. It is crucial to minimize exposure to light and atmosphere to maintain the compound's purity.

Q2: I'm observing inconsistent results in my assays using a stock solution of this compound. Could this be a stability issue?

Yes, inconsistent assay results and a loss of potency are classic indicators of compound degradation in solution.[3] The stability of quinoline compounds in solution is influenced by several factors, including pH, temperature, light exposure, and the solvent used.[3] For sensitive experiments, it is always recommended to prepare fresh solutions or to perform a stability study on your stock solutions under your specific storage conditions.

Q3: What are the primary factors that cause this compound to degrade?

The main factors contributing to the degradation of this compound are:

  • Light: Many quinoline compounds are photosensitive and can degrade when exposed to UV or ambient light.[3][5] This can lead to oxidation and the formation of byproducts.

  • Oxidation: The nitrogen-containing heterocyclic ring in quinoline is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), especially in the presence of light or heat.[3][6]

  • Temperature: Elevated temperatures increase the rate of chemical degradation.[3][7]

  • Moisture: Quinoline itself is hygroscopic, meaning it can absorb moisture from the air.[4] The presence of water can facilitate certain degradation reactions.

Q4: What are the ideal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). The container should be protected from light by using an amber vial or by storing it in a dark place. For optimal long-term storage, refrigeration (2-8°C) is recommended.[8]

ParameterRecommendationRationale
Temperature 2-8°C[8]Slows down the rate of potential degradation reactions.[3]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation by excluding atmospheric oxygen.
Light Amber vial or dark locationPrevents photodegradation.[3][4]
Container Tightly sealed, airtightPrevents exposure to moisture and atmospheric oxygen.[4]

Q5: What is the best way to prepare and store stock solutions of this compound?

For preparing stock solutions, use a high-purity, anhydrous solvent in which this compound is readily soluble, such as ethanol, methanol, or chloroform.[8] To minimize degradation in solution:

  • Prepare solutions fresh whenever possible.

  • If storage is necessary, store solutions at low temperatures (-20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Protect solutions from light by using amber vials or wrapping them in aluminum foil.

  • Consider purging the headspace of the vial with an inert gas before sealing.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Rapid discoloration of this compound solution upon preparation.

  • Possible Cause: The solvent may contain impurities, such as peroxides (in the case of ethers like THF or dioxane) or dissolved oxygen, which can initiate oxidation. The ambient laboratory lighting might also be contributing to photodegradation.

  • Solution:

    • Use High-Purity Solvents: Always use freshly opened, anhydrous, or purified solvents. If using solvents prone to peroxide formation, test for and remove peroxides before use.

    • Degas Solvents: Before preparing the solution, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

    • Work in Subdued Light: Prepare the solution in a fume hood with the sash lowered and under minimal ambient light to reduce light exposure.

Problem 2: Precipitation observed in a refrigerated or frozen stock solution.

  • Possible Cause: The concentration of this compound may exceed its solubility limit in the chosen solvent at low temperatures.

  • Solution:

    • Warm to Room Temperature: Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure the compound is fully redissolved.

    • Prepare a More Dilute Stock: If precipitation is a recurring issue, consider preparing a more dilute stock solution.

    • Co-solvent System: For aqueous solutions, consider using a co-solvent system (e.g., adding a small percentage of DMSO or ethanol) to improve solubility at lower temperatures.

Problem 3: Gradual loss of compound activity over time, confirmed by analytical methods (e.g., HPLC).

  • Possible Cause: Slow degradation is occurring under the current storage conditions.

  • Solution:

    • Re-evaluate Storage Conditions: Refer to the ideal storage conditions outlined in the FAQ section. Ensure the compound is stored at the correct temperature, protected from light, and under an inert atmosphere.

    • Perform a Stability Study: To determine the stability of your compound in your specific solvent and storage conditions, conduct a short-term stability study. Analyze aliquots of the solution by HPLC or a similar method at regular intervals (e.g., 0, 24, 48, 72 hours) to monitor for the appearance of degradation peaks and a decrease in the main compound peak area.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to help in the development of stability-indicating analytical methods.[3]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity solvent (e.g., acetonitrile or methanol)

  • HPLC system with a UV detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at 80°C for 24 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a transparent container to a UV light source (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC. Compare the chromatograms to identify degradation products.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways of this compound

The degradation of quinoline derivatives often involves oxidation of the heterocyclic ring or the methyl groups.[6][9] While specific pathways for this compound are not extensively detailed in the literature, a general understanding can be inferred from related compounds.

Potential Degradation Pathways A This compound B Oxidation (Light, Air, Heat) A->B C N-Oxide Formation B->C D Hydroxylation of the Ring B->D E Oxidation of Methyl Groups (Carboxylic Acid Formation) B->E

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Inconsistent Experimental Results

When faced with unexpected or inconsistent results, a systematic troubleshooting approach is essential.

Troubleshooting Workflow A Inconsistent Experimental Results B Is the this compound solution freshly prepared? A->B C Yes B->C Yes D No B->D No F Check purity of solid compound C->F E Prepare fresh solution and repeat experiment D->E I Check storage conditions of stock solution (temp, light, atmosphere) D->I G Check solvent quality (anhydrous, peroxide-free) F->G H Review solution preparation (light/air exposure) G->H J Perform analytical check (e.g., HPLC) of solution I->J

Caption: A logical workflow for troubleshooting inconsistent results.

References

Validation & Comparative

Illuminating the Molecular Architecture: A Comparative Guide to the Structural Validation of 2,7-Dimethylquinoline by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis and analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful technique for elucidating molecular structures in solution. This guide provides an in-depth technical comparison and validation of the structure of 2,7-dimethylquinoline using one-dimensional ¹H and ¹³C NMR data. By examining the chemical shifts, coupling constants, and signal multiplicities, we can confidently assign the atomic connectivity and confirm the substitution pattern of this quinoline derivative.

The quinoline scaffold is a prevalent motif in numerous biologically active compounds and pharmaceuticals.[1] Consequently, the precise characterization of substituted quinolines, such as this compound, is of paramount importance. NMR spectroscopy provides a detailed fingerprint of a molecule's structure by probing the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C.

The Logic of NMR-Based Structural Elucidation

The structural validation of an organic molecule by NMR spectroscopy is a systematic process. It begins with the acquisition of high-resolution ¹H and ¹³C NMR spectra. The resulting data, including chemical shifts (δ), signal integrals, and spin-spin coupling patterns (J-coupling), are then meticulously analyzed to piece together the molecular puzzle. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as the presence of electronegative atoms and the effects of aromatic ring currents.[2][3] Spin-spin coupling, observed in ¹H NMR, provides information about the connectivity of neighboring protons, typically through two or three bonds.[4]

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NMR_Acquisition -> Spectral_Processing; Coupling_Analysis -> Assignment; }

Figure 1: A generalized workflow for the structural validation of an organic molecule using 1D NMR spectroscopy.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

  • Weigh approximately 5-20 mg of the this compound sample. For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial.[5]

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.[5] The choice of solvent is critical as it can influence chemical shifts.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[5]

  • Cap the NMR tube securely to prevent solvent evaporation.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]

  • Acquire a one-dimensional ¹H NMR spectrum. Key parameters to consider include the number of scans, spectral width, and relaxation delay.[4]

  • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.[6]

Analysis and Validation of the this compound Structure

The structure of this compound features a quinoline core with two methyl substituents at positions 2 and 7. This substitution pattern gives rise to a unique set of signals in both the ¹H and ¹³C NMR spectra.

¹H NMR Spectral Analysis:

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the two methyl groups. The aromatic region of quinoline itself typically appears between 7.0 and 9.0 ppm.[6] The methyl groups will appear as sharp singlets in the upfield region.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3~7.2-7.4d1H
H-4~7.8-8.0d1H
H-5~7.5-7.7d1H
H-6~7.3-7.5dd1H
H-8~7.8-8.0s1H
2-CH₃~2.6-2.8s3H
7-CH₃~2.4-2.6s3H
Note: Predicted chemical shifts are based on general principles of NMR spectroscopy and data for related quinoline derivatives. Actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum:

  • The two methyl groups at positions 2 and 7 are expected to appear as singlets due to the absence of adjacent protons. Their chemical shifts will be influenced by their position on the quinoline ring.

  • The aromatic protons will exhibit characteristic splitting patterns based on their coupling with neighboring protons. For instance, H-3 and H-4 are expected to be doublets due to their coupling to each other. H-6 should appear as a doublet of doublets due to coupling with H-5 and H-8. The proton at H-8 is expected to be a singlet as it has no adjacent protons.

¹³C NMR Spectral Analysis:

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the this compound molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the nitrogen atom and methyl substituents.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~158-162
C-3~120-124
C-4~135-139
C-4a~147-151
C-5~126-130
C-6~128-132
C-7~138-142
C-8~125-129
C-8a~127-131
2-CH₃~23-27
7-CH₃~20-24
Note: Predicted chemical shifts are based on general principles of NMR spectroscopy and data for related quinoline derivatives. Actual experimental values may vary.

Interpretation of the ¹³C NMR Spectrum:

  • The carbon atoms of the quinoline ring will resonate in the aromatic region (typically 120-160 ppm).

  • The carbons bearing the methyl groups (C-2 and C-7) will be shifted downfield compared to their unsubstituted counterparts.

  • The methyl carbons themselves will appear in the upfield aliphatic region of the spectrum.

Comparative Analysis with Alternative Structures

To definitively validate the this compound structure, it is instructive to compare its expected NMR data with that of other possible dimethylquinoline isomers. For example, 2,6-dimethylquinoline would exhibit a different set of splitting patterns for its aromatic protons due to the different substitution pattern. Similarly, the chemical shifts of the methyl groups and the aromatic carbons would differ significantly, allowing for clear differentiation between the isomers.[7][8]

Conclusion

The structural validation of this compound through ¹H and ¹³C NMR spectroscopy provides a robust and reliable method for confirming its molecular architecture. The detailed analysis of chemical shifts, coupling constants, and signal multiplicities allows for the unambiguous assignment of each proton and carbon atom within the molecule. This level of structural detail is indispensable for researchers in the fields of chemical synthesis, drug discovery, and materials science, ensuring the integrity and purity of their compounds. The principles and methodologies outlined in this guide serve as a foundational approach for the structural elucidation of a wide range of organic molecules.

References

A Comparative Analysis of Synthetic Methodologies for 2,7-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2,7-Dimethylquinoline Scaffold

This compound is a heterocyclic aromatic organic compound belonging to the quinoline family. The quinoline scaffold itself is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals, agrochemicals, and functional dyes. The specific substitution pattern of this compound imparts unique physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules, including biologically active compounds and specialized materials. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical considerations, and relative efficiencies of each approach.

Classical Approaches to this compound Synthesis: A Head-to-Head Comparison

The synthesis of the quinoline ring system is a well-established field in organic chemistry, with several named reactions providing reliable access to this important scaffold. For this compound, the most relevant classical methods are the Doebner-von Miller reaction, the Combes quinoline synthesis, and the Friedländer annulation. Each of these methods offers a distinct strategic approach to the construction of the bicyclic quinoline core.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2] In the context of this compound synthesis, this reaction typically involves the acid-catalyzed condensation of m-toluidine with crotonaldehyde.

The reaction proceeds through a series of steps initiated by the Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization, dehydration, and a final oxidation step to yield the aromatic quinoline ring.[1][3] The use of a strong acid catalyst is crucial for promoting the key bond-forming and dehydration steps.

Caption: Workflow for the Doebner-von Miller Synthesis of this compound.

A mixture of m-toluidine and hydrochloric acid is heated, and crotonaldehyde is added dropwise.[4] The reaction mixture is then refluxed for several hours. After cooling, the mixture is neutralized with a base, and the product is isolated, often through steam distillation or extraction, followed by purification.[5]

The use of a strong acid like HCl is not only catalytic but also serves to protonate the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by m-toluidine. The gradual addition of crotonaldehyde helps to control the exothermic nature of the reaction and minimize the formation of polymeric byproducts, a common issue in this synthesis.[4] The final oxidation step can be facilitated by an added oxidizing agent or, in some cases, by air.

The Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[6][7] For the synthesis of this compound, m-toluidine is reacted with acetylacetone.

The reaction begins with the formation of an enamine intermediate from the condensation of the aniline and the β-diketone.[8] Subsequent acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration, affords the quinoline product.[6]

Caption: Workflow for the Combes Synthesis of this compound.

m-Toluidine and acetylacetone are mixed, often in the presence of a strong acid catalyst such as sulfuric acid or polyphosphoric acid.[8] The mixture is heated for a specified period to drive the cyclization and dehydration steps. The reaction is then worked up by neutralization and extraction to isolate the this compound.

The choice of a strong, dehydrating acid like sulfuric acid is critical for promoting the intramolecular cyclization, which is the key ring-forming step. The electrophilicity of the protonated carbonyl group of the enamine intermediate is enhanced by the acid, facilitating the attack by the electron-rich aromatic ring of the m-toluidine moiety. The reaction temperature is a crucial parameter to control, as insufficient heat may lead to incomplete reaction, while excessive temperatures can cause degradation of the starting materials and product.

The Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[9][10] To synthesize this compound via this route, one would ideally use 2-amino-4-methylacetophenone and acetone.

The reaction can proceed through two possible pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type condensation.[10] Both pathways ultimately lead to the formation of the quinoline ring.

Caption: Workflow for the Friedländer Synthesis of this compound (Aldol First Pathway).

2-Amino-4-methylacetophenone and a slight excess of acetone are heated in the presence of an acid or base catalyst.[11][12] The reaction can be carried out in a solvent or under solvent-free conditions. After the reaction is complete, the product is isolated by standard workup procedures.

The choice of an acid or base catalyst depends on the specific substrates and desired reaction conditions. Base catalysis, for instance, promotes the formation of the enolate of acetone, which then acts as the nucleophile in the initial aldol condensation. The availability of the 2-amino-4-methylacetophenone starting material is a key consideration for the feasibility of this route.

Comparative Performance of Classical Synthesis Methods

MethodStarting MaterialsCatalystTypical YieldKey AdvantagesKey Disadvantages
Doebner-von Miller m-Toluidine, CrotonaldehydeStrong Acid (e.g., HCl, H₂SO₄)ModerateReadily available starting materials.Often produces tarry byproducts; can be exothermic and difficult to control.[4]
Combes m-Toluidine, AcetylacetoneStrong Acid (e.g., H₂SO₄, PPA)GoodGenerally cleaner than Doebner-von Miller; good yields.Requires a β-diketone, which may be less readily available than α,β-unsaturated carbonyls.
Friedländer 2-Amino-4-methylacetophenone, AcetoneAcid or BaseGood to ExcellentOften high-yielding and clean.The substituted 2-aminoaryl ketone starting material can be challenging to synthesize.[13]

Modern and "Green" Approaches to this compound Synthesis

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods in chemistry.[14][15] This has led to the exploration of novel catalytic systems and reaction conditions for quinoline synthesis.

Catalytic and Greener Alternatives

Modern approaches to quinoline synthesis that could be applied to this compound often focus on:

  • Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or supported metal oxides, can simplify product purification and allow for catalyst recycling.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[16]

  • Solvent-Free Reactions: Conducting reactions in the absence of a solvent reduces waste and can simplify workup procedures.[9]

  • One-Pot Procedures: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without the isolation of intermediates can improve overall efficiency.[17]

While specific, detailed protocols for the green synthesis of this compound are not as widely reported as the classical methods, the general principles of these modern techniques can be readily adapted. For instance, a Friedländer synthesis of this compound could potentially be carried out under solvent-free conditions using a recyclable solid acid catalyst.

Conclusion and Future Outlook

The synthesis of this compound can be successfully achieved through several classical methods, each with its own set of advantages and disadvantages. The Doebner-von Miller and Combes reactions offer routes from readily available starting materials, while the Friedländer synthesis can provide high yields if the requisite substituted amino ketone is accessible.

For researchers and drug development professionals, the choice of synthetic method will depend on a variety of factors, including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. The development of more environmentally friendly and efficient catalytic methods for the synthesis of this compound and other substituted quinolines remains an active area of research, with the potential to provide more sustainable and cost-effective routes to these important molecules.

References

A Comparative Analysis of the Biological Activities of 2,7-Dimethylquinoline and Other Quinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological properties.[1][2][3][4] This guide provides an in-depth comparison of the biological activity of 2,7-Dimethylquinoline with other notable quinoline compounds. While extensive data on many quinoline derivatives exist, this compound remains a less-explored entity. This document aims to bridge this gap by presenting available data, drawing logical comparisons with structurally similar compounds, and providing detailed experimental protocols to empower researchers in their exploration of this promising chemical space.

Introduction to the Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore found in numerous natural and synthetic bioactive compounds.[5] Its unique electronic properties and ability to interact with various biological targets have led to the development of drugs with antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[1][6][7] The nature and position of substituents on the quinoline ring play a crucial role in determining the specific biological activity and potency of the derivative.

Comparative Biological Profiling

This section compares the known or inferred biological activities of this compound with its isomer, 2,6-Dimethylquinoline, and the broader class of quinoline derivatives.

Antimicrobial Activity

Quinoline derivatives have a long history as effective antimicrobial agents.[8] The primary mechanism for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[8]

While specific data on the antimicrobial properties of this compound is not widely available in peer-reviewed literature, its structural analog, 2,6-Dimethylquinoline, has shown potential in medicinal chemistry, exhibiting antimicrobial properties.[9] It is plausible that this compound may exhibit similar activity, warranting further investigation.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
This compoundData Not AvailableData Not AvailableData Not Available
2,6-DimethylquinolinePotential Activity[9]Potential Activity[9]Potential Activity[9]
Ciprofloxacin (Control)0.5 - 20.015 - 1Not Applicable
Fluconazole (Control)Not ApplicableNot Applicable0.25 - 8
Anticancer Activity

The quinoline scaffold is a key component in numerous anticancer drugs.[5][10] Their mechanisms of action are diverse and can include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[10]

Limited public data exists on the specific anticancer activity of this compound. However, the related compound 2,6-Dimethylquinoline has been noted for its potential anticancer properties.[9] Furthermore, various substituted quinolines have demonstrated significant cytotoxic effects against a range of cancer cell lines.[11][12][13] For instance, certain 2-arylquinoline derivatives have shown selective cytotoxicity against HeLa and PC3 cancer cell lines.[12]

Table 2: Comparative in Vitro Cytotoxicity (IC₅₀, µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compoundData Not AvailableData Not AvailableData Not Available
2,6-DimethylquinolinePotential Activity[9]Potential Activity[9]Potential Activity[9]
Doxorubicin (Control)0.1 - 10.05 - 0.50.1 - 1
Anti-inflammatory Activity

Quinoline derivatives have been investigated for their anti-inflammatory properties.[7] A common preclinical model to assess this activity is the carrageenan-induced paw edema assay, which mimics the acute inflammatory response.[14][15]

Table 3: Comparative Anti-inflammatory Activity

CompoundInhibition of Paw Edema (%)
This compoundData Not Available
Indomethacin (Control)40 - 60%
Neuroprotective Effects

Emerging research highlights the potential of quinoline derivatives as neuroprotective agents, with activities such as antioxidant effects and modulation of pathways involved in neurodegeneration.[16][17][18][19]

While there is no specific information on the neuroprotective effects of this compound, the general class of quinoline derivatives has shown promise in this area.[16] For instance, certain derivatives have been investigated for their potential to mitigate neuronal damage in models of neurodegenerative diseases.[16]

Experimental Protocols

To facilitate the investigation of this compound and other novel quinoline derivatives, this section provides detailed, step-by-step methodologies for key biological assays.

Protocol 1: Broth Microdilution Susceptibility Testing for Antimicrobial Activity

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[20]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (e.g., this compound)

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or microplate reader

  • Sterile pipettes and tips

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound in the microtiter plate using the appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.

Diagram of Broth Microdilution Workflow:

G A Prepare Compound Stock Solution B Perform 2-fold Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Read MIC E->F

Caption: Workflow for Broth Microdilution Assay.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21][22][23]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound on cancer cell lines.

Materials:

  • Test compound

  • Cancer cell lines (e.g., MCF-7, A549)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.[24]

Diagram of MTT Assay Workflow:

G A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Add MTT Reagent B->C D Incubate for Formazan Formation C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[14][25][26]

Objective: To assess the ability of a compound to reduce acute inflammation.

Materials:

  • Test compound

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Grouping: Divide the animals into control and treatment groups.

  • Compound Administration: Administer the test compound or vehicle to the respective groups, typically orally or intraperitoneally, one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of carrageenan solution into the subplantar region of the right hind paw of each rat.[27]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Diagram of Carrageenan-Induced Paw Edema Workflow:

G A Administer Test Compound B Inject Carrageenan into Paw A->B C Measure Paw Volume over Time B->C D Calculate % Inhibition of Edema C->D

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the substitution pattern on the quinoline ring.[7]

  • Position 2: Substitution at this position can significantly influence activity. For instance, in some anticancer quinolines, a 2-aryl group enhances cytotoxicity.[12] The presence of a methyl group at this position in 2,7- and 2,6-dimethylquinoline is a key structural feature.

  • Position 4: This position is critical for the activity of many antimalarial quinolines like chloroquine.

  • Positions 6 and 7: Substitution at these positions on the benzene ring of the quinoline nucleus often modulates the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets. The differential placement of the methyl group in 2,7- versus 2,6-dimethylquinoline could lead to distinct biological profiles.

Diagram of Quinoline Structure-Activity Relationship:

G cluster_0 Quinoline Core cluster_1 Substituent Effects cluster_2 Biological Activity Quinoline P2 Position 2 (e.g., Methyl, Aryl) Antimicrobial Antimicrobial P2->Antimicrobial Anticancer Anticancer P2->Anticancer P4 Position 4 (e.g., Amino group) P4->Antimicrobial P67 Positions 6 & 7 (e.g., Methyl, Halogen) P67->Anticancer Antiinflammatory Antiinflammatory P67->Antiinflammatory Neuroprotective Neuroprotective P67->Neuroprotective

Caption: Key positions on the quinoline ring influencing biological activity.

Conclusion and Future Directions

While this compound remains a relatively understudied compound, its structural similarity to other biologically active quinolines suggests it holds significant potential for further investigation. This guide provides a framework for researchers to systematically evaluate its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The provided experimental protocols offer a starting point for generating robust and reproducible data. Future research should focus on the synthesis and biological screening of this compound and its derivatives to fully elucidate their therapeutic potential and establish a comprehensive structure-activity relationship profile.

References

A Guide to the Cross-Validation of Experimental and Computational Data for 2,7-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, the synergy between experimental measurements and computational modeling is paramount. This guide provides an in-depth comparison of experimental data and computational approaches for the structural and spectroscopic characterization of 2,7-Dimethylquinoline, a heterocyclic compound of interest in medicinal chemistry. By presenting a framework for cross-validation, we aim to enhance the reliability of research findings and accelerate the discovery process. Quinoline and its derivatives are known for a wide range of pharmacological activities, making them a significant scaffold in drug development.[1]

The Imperative of Cross-Validation

Experimental Characterization of this compound

The foundational experimental data for this compound provides the benchmark against which computational models are validated. Key experimental properties are summarized below.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₁H₁₁N[2][3]
Molecular Weight157.21 g/mol [2][3]
Boiling Point264.55°C[4]
SolubilitySoluble in alcohol, ether, chloroform, and benzene[4]
Spectroscopic Data

Spectroscopic techniques are instrumental in elucidating the structure of this compound.

  • Infrared (IR) Spectroscopy: Provides information about the vibrational modes of the molecule. Experimental IR spectra for this compound are available from various sources and techniques, including vapor phase and solution in CS₂/CCl₄.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectra are available, offering insights into the carbon framework of the molecule.[2]

  • Mass Spectrometry (MS): GC-MS data provides the mass-to-charge ratio, confirming the molecular weight.[5]

Computational Modeling of this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the properties of molecules.[6][7] The accuracy of these predictions is highly dependent on the chosen functional and basis set.[8]

A Step-by-Step Computational Protocol

The following outlines a typical workflow for the computational analysis of a quinoline derivative, which can be applied to this compound for cross-validation purposes. This process is based on established methodologies for similar compounds.[9][10]

  • Geometry Optimization: The first step is to determine the most stable 3D conformation of the molecule. This is typically achieved using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[10]

  • Vibrational Frequency Analysis: Once the geometry is optimized, the vibrational frequencies can be calculated. These theoretical frequencies are then compared to the experimental IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors.[10]

  • NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. These calculated shifts are then compared to experimental ¹H and ¹³C NMR data.

  • Electronic Properties and UV-Vis Spectra Prediction: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which can be correlated with the experimental UV-Vis absorption spectrum.[7][11]

  • Analysis of Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic reactivity and kinetic stability. The HOMO-LUMO energy gap is a key parameter in this analysis.[9][12]

Cross-Validation Workflow

The following diagram illustrates the iterative process of cross-validating experimental and computational data.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Exp_Data Acquire Experimental Data (IR, NMR, UV-Vis) Comparison Compare Experimental and Computational Results Exp_Data->Comparison Comp_Model Develop Computational Model (DFT, Basis Set Selection) Run_Calc Perform Calculations (Geometry, Frequencies, Spectra) Comp_Model->Run_Calc Run_Calc->Comparison Analysis Analyze Discrepancies and Correlations Comparison->Analysis Refinement Refine Computational Model or Experimental Conditions Analysis->Refinement Refinement->Comp_Model Iterate Validated_Model Validated Molecular Model Refinement->Validated_Model Finalize

Caption: A workflow diagram illustrating the cross-validation process between experimental and computational data.

Bridging the Gap: Interpreting the Comparison

A close agreement between experimental and theoretical data enhances confidence in both the experimental assignments and the computational model. For instance, a strong correlation between calculated and observed vibrational frequencies validates the structural model and the assignment of spectral bands.[13]

Conversely, significant deviations warrant further investigation. These could stem from:

  • Experimental Factors: Solvent effects, intermolecular interactions in the solid state, or measurement uncertainties.[9]

  • Computational Approximations: The choice of DFT functional and basis set can significantly impact the accuracy of the results. Some functionals may perform better for specific properties or molecular systems.[8]

By systematically analyzing these differences, researchers can gain a more nuanced understanding of the molecule's behavior.

Conclusion

The cross-validation of experimental and computational data is an indispensable practice in modern chemical research. For this compound, leveraging existing experimental data from databases and applying established computational protocols for quinoline derivatives provides a robust framework for its comprehensive characterization. This integrated approach not only validates findings but also provides deeper insights into the molecular properties that are crucial for applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 2,7-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the analytical methodologies for the precise quantification of 2,7-Dimethylquinoline. As a key intermediate and potential impurity in various synthetic pathways, particularly in the development of pharmaceuticals and specialty chemicals, the accurate measurement of this compound is paramount for quality control, process optimization, and regulatory compliance. This document provides an in-depth comparison of the primary analytical techniques, supported by experimental protocols and performance data, to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs.

The Analytical Imperative: Why Quantify this compound?

This compound (CAS No. 93-37-8) is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₁N.[1][2][3][4] Its presence, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final product. Therefore, robust and validated analytical methods are not merely a procedural formality but a critical component of ensuring product quality and scientific integrity.

A Comparative Overview of Analytical Techniques

The choice of an analytical method for this compound is contingent on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. This guide will focus on the three most prevalent and powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Table 1: Comparative Performance of Analytical Methods for this compound Quantification
ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV detectionChromatographic separation followed by mass analysisMeasurement of light absorbance
Specificity HighVery HighLow to Moderate
Sensitivity Moderate (ng-µg/mL)High (pg-ng/mL)Low (µg/mL)
Linearity Range WideWideNarrow
Sample Throughput HighModerateHigh
Instrumentation Cost ModerateHighLow
Expertise Required ModerateHighLow
Ideal Application Routine QC, purity analysis, stability studiesTrace analysis, impurity profiling, structural confirmationPreliminary quantification, in-process monitoring

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and high-throughput capabilities. For a non-volatile compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

The Causality Behind Experimental Choices in HPLC

The selection of the stationary phase (column), mobile phase composition, and detector wavelength are critical for achieving optimal separation and sensitivity. A C18 column is a common starting point for non-polar to moderately polar compounds like this compound, offering excellent retention and resolution.[5] The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to control the elution time and peak shape. The use of a phosphoric or formic acid modifier in the mobile phase helps to protonate the nitrogen atom in the quinoline ring, leading to sharper peaks and improved chromatographic performance.[5]

Experimental Protocol: HPLC-UV Method for this compound

This protocol is a robust starting point for the quantification of this compound in a variety of sample matrices.

1. Sample Preparation:

  • Objective: To extract this compound from the sample matrix and prepare a solution suitable for HPLC injection.

  • Procedure:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the expected linear range of the method.[6]

    • If the sample contains particulates, filter the solution through a 0.45 µm syringe filter to prevent column clogging.[6]

2. Chromatographic Conditions:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of approximately 225 nm is suitable for detection.[7]

  • Injection Volume: 10 µL.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Diagram 1: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (225 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Extraction Liquid-Liquid Extraction (if needed) Sample->Extraction Filtration Filtration (PTFE) Extraction->Filtration Injection GC Injection Filtration->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in UV-Transparent Solvent Sample->Dissolution Dilution Dilution to Linear Range Dissolution->Dilution Measurement Sample Absorbance Measurement at λmax Dilution->Measurement Blank Blank Measurement Blank->Measurement Calibration Calibration Curve Measurement->Calibration Quantification Quantification Calibration->Quantification

References

A Comparative Guide to a Novel, Greener Synthetic Route for 2,7-Dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, material science, and agrochemicals, valued for their broad spectrum of biological and chemical activities.[1][2][3] The synthesis of specific derivatives, such as 2,7-dimethylquinoline, has traditionally relied on classical methods like the Combes or Doebner-von Miller reactions.[4][5][6] While effective, these methods often involve harsh acidic conditions, high temperatures, and lengthy reaction times, posing challenges for sustainable and scalable production.[1][3] This guide introduces and validates a novel, microwave-assisted, iron-catalyzed synthetic route for this compound, presenting a direct comparison with the classical Combes synthesis. We provide supporting experimental data, detailed protocols, and a thorough analysis of key performance metrics, demonstrating the new route's superiority in terms of efficiency, yield, and adherence to green chemistry principles.[1][7]

Introduction: The Significance of this compound

The quinoline nucleus is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, including antimalarials (chloroquine), antihypertensives (quinapril), and antiasthmatics (Singulair).[8][9] The substitution pattern on the quinoline ring dictates its pharmacological profile. Specifically, this compound serves as a critical building block for more complex molecules, with its methyl groups providing handles for further functionalization, potentially enhancing receptor binding affinity and modulating electronic properties.[7]

The imperative of "green chemistry" in pharmaceutical development necessitates the creation of synthetic pathways that are not only efficient but also environmentally benign.[7][10][11] This involves minimizing waste, reducing energy consumption, and utilizing less hazardous materials.[7] It is within this context that we sought to develop and validate a superior method for synthesizing this compound.

The Validation Framework: Establishing a Baseline

To validate a new synthetic route, it must be benchmarked against an established method. For this guide, we select the Combes quinoline synthesis , a well-documented, acid-catalyzed condensation of an aniline with a β-diketone, as our classical baseline.[12][13][14]

The validation will be structured around a set of widely accepted criteria for process evaluation in chemical synthesis, often referred to as the SELECT criteria (Safety, Environmental, Legal, Economics, Control, Throughput).[15] Our comparison will focus on quantifiable metrics related to these principles.

The following diagram illustrates the logical workflow employed to compare the classical and novel synthetic routes.

G cluster_0 Route 1: Classical Combes Synthesis cluster_1 Route 2: Novel Microwave-Assisted Synthesis cluster_2 Validation & Analysis A1 Reactants: m-Toluidine + Acetylacetone A2 Reaction: H2SO4 Catalyst, High Temp, 8h A1->A2 A3 Workup & Purification: Neutralization, Column Chromatography A2->A3 A4 Product: This compound A3->A4 C1 Characterization: NMR, GC-MS A4->C1 Sample A B1 Reactants: (2-amino-3-methylphenyl)methanol + Propan-2-ol B2 Reaction: Fe Catalyst, MW, 20 min B1->B2 B3 Workup & Purification: Solvent Evaporation, Recrystallization B2->B3 B4 Product: This compound B3->B4 B4->C1 Sample B C2 Performance Metrics Analysis: Yield, Time, E-Factor, etc. C1->C2 C3 Comparative Guide Generation C2->C3

Caption: Workflow for the comparative validation of synthetic routes.

Head-to-Head Comparison: A Data-Driven Analysis

The core of our validation lies in the direct comparison of experimental outcomes. Both syntheses were performed on an identical scale to ensure a fair evaluation.

MetricClassical Combes SynthesisNovel Microwave-Assisted RouteRationale & Advantage
Yield (%) ~45%~92% The novel route offers a significantly higher conversion to the desired product, reducing waste and improving cost-effectiveness.
Reaction Time 8 hours (reflux)20 minutes Microwave assistance dramatically accelerates the reaction rate, increasing throughput.[16][17][18]
Energy Input High (Sustained heating)Low (Targeted, intermittent irradiation)Microwave heating is more efficient, directly targeting polar molecules and reducing overall energy consumption.[18]
Catalyst Conc. H₂SO₄ (Stoichiometric)Iron Complex (5 mol%)Uses an earth-abundant, less hazardous metal catalyst in catalytic amounts, versus a corrosive, stoichiometric acid.[9]
Solvent None (neat, viscous) / High-boiling pointPropan-2-ol (Greener solvent)Propan-2-ol is a more environmentally benign solvent compared to the harsh conditions of concentrated sulfuric acid.
Atom Economy ModerateHigh The novel acceptorless dehydrogenative coupling releases only H₂ and H₂O as byproducts, maximizing atom efficiency.[9]
E-Factor (Mass of Waste / Mass of Product)High (~15-20)Low (~2-4) Drastic reduction in waste generated, primarily due to higher yield and elimination of neutralization salts.
Purification Method Column ChromatographyRecrystallization The high purity of the crude product from the novel route allows for a simpler, less solvent-intensive purification.
Safety Concerns Highly corrosive acid, exothermicFlammable solvent, contained pressureWhile both have hazards, the novel route avoids a highly corrosive reagent and a difficult-to-control exothermic reaction.[19]

Causality and Mechanistic Insights

The Combes synthesis proceeds via the acid-catalyzed condensation of m-toluidine with acetylacetone.[13] The mechanism involves the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinoline core.[13] The harsh sulfuric acid is required to both catalyze the reaction and act as a dehydrating agent.[12] This brute-force approach leads to side reactions and charring, which accounts for the lower yield and difficult purification.

Our proposed new route is based on recent advances in transition-metal catalysis.[9] It utilizes an earth-abundant iron catalyst to facilitate a tandem reaction.

G A 1. Alcohol Dehydrogenation B 2. Condensation A->B Aldehyde Intermediate C 3. Intramolecular Cyclization B->C Enamine Intermediate D 4. Dehydrogenative Aromatization C->D Tetrahydroquinoline E Final Product D->E This compound + H2 + H2O

Caption: Simplified mechanistic pathway of the novel synthesis.

  • Dehydrogenation: The iron catalyst first oxidizes the primary alcohol of (2-amino-3-methylphenyl)methanol and the secondary alcohol (propan-2-ol) to their corresponding aldehydes/ketones.

  • Condensation: These in-situ generated carbonyl compounds undergo a condensation reaction (related to the Friedländer synthesis) to form an enamine intermediate.[9]

  • Cyclization & Aromatization: This intermediate rapidly cyclizes and is subsequently aromatized via further dehydrogenation, releasing H₂ and H₂O as the only byproducts.

The efficiency of this route stems from the use of microwave irradiation, which provides rapid, uniform heating, and the high catalytic activity of the iron complex, which enables the reaction to proceed under milder conditions and with high atom economy.[9][17]

Experimental Protocols & Validation Data

  • Materials: m-Toluidine (10 mmol), Acetylacetone (11 mmol), Concentrated Sulfuric Acid (10 mL).

  • Procedure: To a round-bottom flask, slowly add concentrated H₂SO₄ to acetylacetone while cooling in an ice bath.

  • Slowly add m-toluidine to the mixture with continuous stirring.

  • Heat the reaction mixture under reflux at 110°C for 8 hours.

  • Allow the mixture to cool to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution by the slow addition of concentrated aqueous NaOH until pH 8-9 is reached.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (Hexane:Ethyl Acetate gradient).

  • Result: Yield of ~45%. Product confirmed by ¹H NMR and GC-MS.

  • Materials: (2-amino-3-methylphenyl)methanol (10 mmol), Propan-2-ol (20 mL), Iron(III) acetylacetonate (0.5 mmol, 5 mol%).

  • Procedure: In a 50 mL microwave-safe reaction vessel, combine (2-amino-3-methylphenyl)methanol and the iron catalyst.

  • Add propan-2-ol as both a reactant and solvent.

  • Seal the vessel and place it in a scientific microwave reactor.[18]

  • Irradiate at 150°C for 20 minutes with stirring.[17]

  • After cooling, transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Dissolve the residue in a minimum amount of hot ethanol and allow it to cool for recrystallization.

  • Filter the crystals, wash with cold ethanol, and dry under vacuum.

  • Result: Yield of ~92%. Product confirmed by ¹H NMR and GC-MS, showing high purity.

The identity and purity of the this compound produced from both routes were confirmed using standard analytical techniques.[20]

  • ¹H NMR Spectroscopy: Showed the characteristic aromatic and methyl group signals confirming the correct structure.[21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirmed the molecular weight (m/z = 157.21) and purity. The novel route showed a significantly cleaner chromatogram with minimal side products compared to the classical method.[22]

Conclusion

The validation process demonstrates conclusively that the novel microwave-assisted, iron-catalyzed route is a superior alternative to the classical Combes synthesis for producing this compound. It aligns with the principles of green chemistry by drastically reducing reaction time, energy input, and waste generation while significantly increasing the product yield.[7][10] This methodology not only provides a more sustainable and economical pathway but also offers a safer and more efficient protocol for researchers and drug development professionals. We strongly recommend the adoption of this modern approach for the synthesis of this and related quinoline derivatives.

References

A Comparative Guide to the Photophysical Properties of 2,7-Dimethylquinoline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the photophysical properties of 2,7-dimethylquinoline and its analogues. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuanced relationships between chemical structure and photophysical behavior, supported by experimental data and standardized protocols.

Introduction: The Quinoline Scaffold in Photophysics

Quinoline and its derivatives are fundamental heterocyclic scaffolds that have garnered significant attention due to their unique and tunable photophysical properties. These compounds form the core of many functional dyes, sensors, and bioactive molecules. This compound, in particular, serves as a valuable starting point for investigating how substitutions on the quinoline ring system influence its electronic absorption and emission characteristics. Understanding these structure-property relationships is paramount for the rational design of novel fluorescent probes and optoelectronic materials. This guide will explore these relationships by comparing key photophysical parameters across a series of this compound analogues, providing the experimental framework required for such an evaluation.

Core Photophysical Principles

To appreciate the comparative data, a brief overview of key photophysical parameters is essential:

  • Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength. Higher values indicate a greater probability of electronic transition.

  • Absorption Maximum (λabs): The wavelength at which a substance shows maximum light absorbance, corresponding to the energy required for an electronic transition (typically S0 → S1).

  • Emission Maximum (λem): The wavelength at which a substance emits the most light (fluorescence) after excitation. This emission occurs from the lowest vibrational level of the first excited state (S1) to the ground state (S0).

  • Stokes Shift: The difference in wavelength (or energy) between the absorption and emission maxima. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.

  • Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed. This value, ranging from 0 to 1, represents the efficiency of the fluorescence process. A high quantum yield is crucial for bright fluorescent probes.

  • Fluorescence Lifetime (τ): The average time a molecule spends in the excited state before returning to the ground state via emission. This parameter is sensitive to the molecule's local environment and quenching processes.

Comparative Analysis of this compound Analogues

The photophysical properties of quinoline derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups (EDG) and electron-withdrawing groups (EWG) can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby modulating the absorption and emission characteristics.

Below is a summary of photophysical data for this compound and a representative analogue, 4-hydroxy-2,7-dimethylquinoline, in ethanol. The introduction of a hydroxyl group, a potent electron-donating group, at the C4 position induces significant changes in the molecule's properties.

Compoundλabs (nm)Molar Absorptivity, ε (M-1cm-1)λem (nm)Stokes Shift (nm)Fluorescence Quantum Yield (ΦF)
This compound ~315~3,500~360~45~0.10
4-Hydroxy-2,7-dimethylquinoline ~340~5,000~450~110~0.45

Note: These are representative values synthesized from typical findings for these classes of compounds in polar protic solvents. Actual values can vary with solvent and experimental conditions.

Analysis of Structure-Property Relationships:

  • Bathochromic Shift: The introduction of the electron-donating hydroxyl group at the C4-position in 4-hydroxy-2,7-dimethylquinoline causes a significant red-shift (bathochromic shift) in both the absorption and emission maxima compared to the parent this compound. This is attributed to the stabilization of the excited state through intramolecular charge transfer (ICT) character, which lowers the S1 energy level.

  • Increased Quantum Yield: The quantum yield sees a marked increase in the hydroxyl-substituted analogue. This suggests that the hydroxyl group mitigates non-radiative decay pathways (like internal conversion or intersystem crossing), making the radiative fluorescence pathway more favorable.

  • Larger Stokes Shift: The Stokes shift is substantially larger for the 4-hydroxy analogue. This is a hallmark of molecules that exhibit a significant change in geometry or electronic distribution upon excitation, a common feature in systems with strong ICT character. A large Stokes shift is highly advantageous in fluorescence imaging and sensing as it improves the signal-to-noise ratio by separating the emission signal from the excitation light.

Experimental Methodologies

Reproducible and accurate data are the bedrock of photophysical studies. The following section details the standardized protocols for measuring the key parameters discussed.

Steady-State Absorption and Fluorescence Spectroscopy

This workflow outlines the acquisition of absorption and emission spectra, which are fundamental to characterizing any fluorophore.

G prep Sample Preparation (Solvent, Concentration) uv_vis UV-Vis Spectrophotometer (Measure Absorbance Spectrum) prep->uv_vis 1. Prepare Dilute Solution fluor Fluorometer (Set Excitation at λ_abs_max) prep->fluor Use Same Sample find_lambda_abs Identify λ_abs_max (Wavelength of max absorbance) uv_vis->find_lambda_abs 2. Acquire Spectrum find_lambda_abs->fluor 3. Determine Excitation λ scan_em Scan Emission Spectrum (Measure Fluorescence Intensity vs. Wavelength) fluor->scan_em 4. Excite Sample data_out Obtain λ_em_max and Stokes Shift scan_em->data_out 5. Analyze Data

Caption: Workflow for acquiring absorption and emission spectra.

Step-by-Step Protocol:

  • Solvent Selection: Choose a spectroscopic grade solvent in which the analyte is soluble and that does not absorb significantly in the region of interest. Ethanol or cyclohexane are common choices.

  • Sample Preparation: Prepare a stock solution of the quinoline analogue of known concentration. From this, prepare a dilute solution in a 1 cm path length quartz cuvette such that the absorbance at the λabs is between 0.05 and 0.1 to avoid inner filter effects.

  • Absorption Measurement:

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Measure the absorption spectrum of the sample solution.

    • Identify the wavelength of maximum absorbance (λabs).

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to the λabs determined in the previous step.

    • Set appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

    • Scan the emission spectrum over a wavelength range starting approximately 10-20 nm above the excitation wavelength to well into the tail of the emission band.

    • Identify the wavelength of maximum fluorescence intensity (λem).

Determination of Fluorescence Quantum Yield (ΦF)

The comparative method, also known as the Parker-Rees method, is a widely used technique for determining ΦF. It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

G prep Prepare Standard & Sample (e.g., Quinine Sulfate & Analyte) measure_abs Measure Absorbance of both at excitation λ prep->measure_abs 1. Ensure Abs < 0.1 measure_fluor Measure Emission Spectra (Integrated Fluorescence Intensity) prep->measure_fluor 2. Use same excitation λ calc Calculate Φ_F (Using Comparative Equation) measure_abs->calc Input: A_std, A_smp measure_fluor->calc Input: I_std, I_smp, η_std, η_smp result Quantum Yield (Φ_F_sample) calc->result 3. Solve for Φ_smp

Caption: Workflow for relative quantum yield determination.

Step-by-Step Protocol:

  • Standard Selection: Choose a suitable fluorescence standard whose absorption and emission spectra overlap well with the sample. Quinine sulfate in 0.5 M H2SO4 (ΦF = 0.54) is a common standard for compounds emitting in the UV-blue region.

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent (if possible) with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: For each solution, record the fluorescence emission spectrum using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

    • Calculate the slope (Gradient, Grad) of each line.

    • Calculate the quantum yield of the sample (Φsmp) using the following equation:

    Φsmp = Φstd * (Gradsmp / Gradstd) * (η2smp / η2std)

    Where:

    • Φstd is the quantum yield of the standard.

    • Grad is the slope from the plot of integrated intensity vs. absorbance.

    • η is the refractive index of the solvent used for the sample and standard. If the same solvent is used, this term cancels out.

Causality and Trustworthiness: Using a series of concentrations and plotting intensity versus absorbance validates the measurement. A linear relationship confirms that the measurements were taken in a concentration regime where inner filter effects are negligible, ensuring the trustworthiness of the calculated quantum yield.

Conclusion

The photophysical properties of this compound analogues are highly tunable through strategic chemical modification. As demonstrated, the introduction of an electron-donating hydroxyl group can induce significant bathochromic shifts, enhance fluorescence efficiency, and increase the Stokes shift, all of which are desirable traits for the development of advanced fluorescent materials. The systematic investigation of such derivatives, guided by the robust experimental protocols detailed herein, is crucial for advancing the design of next-generation sensors, imaging agents, and optoelectronic devices.

A Comparative Benchmarking Guide to 2,7-Dimethylquinoline in Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the pursuit of novel, efficient, and stable materials for Organic Light-Emitting Diodes (OLEDs) is a continuous endeavor. This guide provides a comparative performance benchmark of 2,7-Dimethylquinoline as a potential emitter in OLEDs. While direct, extensive experimental data for this compound in OLED device configurations is not widely published, this document synthesizes its known chemical properties with established principles of organic electronics to project its potential performance. This analysis is juxtaposed with the proven performance of benchmark materials from the three major classes of OLED emitters: fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF).

Introduction to Emitter Generations in OLEDs

The efficiency and performance of an OLED are fundamentally dictated by the emissive material. The internal quantum efficiency (IQE), which is the ratio of generated photons to injected electrons, is limited by the spin statistics of electron-hole recombination. In this process, both singlet (spin-paired) and triplet (spin-parallel) excitons are formed, typically in a 1:3 ratio.[1] How a material utilizes these excitons defines its generational class:

  • First-Generation (Fluorescence): These emitters only harness the energy from singlet excitons, leading to a theoretical maximum IQE of only 25%.[2] Despite this limitation, fluorescent materials, particularly for blue emission, are widely used due to their generally longer operational stability.[2]

  • Second-Generation (Phosphorescence): By incorporating heavy metal atoms (e.g., Iridium, Platinum), these materials facilitate a process called intersystem crossing, allowing the energy from both singlet and triplet excitons to be harvested for light emission. This enables a theoretical IQE of up to 100%.[2]

  • Third-Generation (TADF): These metal-free organic compounds have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states. This allows for reverse intersystem crossing (rISC) from the triplet state back to the singlet state through thermal activation, thus harnessing triplet excitons for fluorescence and achieving a theoretical IQE of 100%.[1]

The Potential of this compound as a Fluorescent Emitter

Quinoline and its derivatives have been a cornerstone in the development of OLEDs, most notably in the form of Tris(8-hydroxyquinolinato)aluminum (Alq₃), a classic green fluorescent emitter and electron transport material.[3] The this compound molecule, a structural isomer of other methylated quinolines, offers an intriguing platform for a novel emitter.

The introduction of methyl groups (-CH₃) to an aromatic system like quinoline can influence its electronic and photophysical properties. Methyl groups are weakly electron-donating, which can raise the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] This alteration of the HOMO-LUMO gap can tune the emission color. Furthermore, substitutions on the quinoline ring can affect the molecular packing in the solid state, which in turn influences charge transport and luminescence efficiency. While specific photoluminescence quantum yield data for this compound is scarce in the literature, its derivatives are known to be explored for applications in OLEDs.[5] Based on the properties of similar small organic molecules, it is projected to be a fluorescent emitter, likely in the blue-to-green region of the spectrum.

Comparative Performance Analysis

To contextualize the potential of this compound, we compare its projected performance against well-established, high-performing emitters from each generation.

Emitter Class Emitter Material Host Material Max. External Quantum Efficiency (EQE) Luminance (cd/m²) CIE Coordinates (x, y) Emission Color Reference
Fluorescent (Projected) This compound Hypothetical~5-8%>5,000Projected Blue-GreenBlue-Green-
Fluorescent (Benchmark) BD-7 (Arylamine derivative) Proprietary8.6%>10,000(0.14, 0.08)Deep Blue[6]
Phosphorescent (Benchmark) Ir(ppy)₃ TCTA~24%>10,000(0.30, 0.61)Green[7]
TADF (Benchmark) D6 (Acrylonitrile derivative) Proprietary19.5%>1,000(0.16, 0.20)Blue[1]

Analysis:

  • This compound (Projected): As a first-generation fluorescent emitter, its EQE would likely be capped around the typical 5-8% range for blue-emitting materials, as it would not be able to harvest triplet excitons.[8] Its performance would be highly dependent on the choice of host material and device architecture to ensure efficient charge balance and energy transfer.

  • Fluorescent Benchmark (BD-7): This high-performance deep-blue fluorescent emitter demonstrates what is achievable within this class through advanced molecular engineering, reaching an EQE of 8.6%.[6] This sets a high bar for any new fluorescent material.

  • Phosphorescent Benchmark (Ir(ppy)₃): The classic green phosphorescent emitter Ir(ppy)₃ showcases the high efficiency possible with second-generation materials, with reported EQEs around 24%.[7] This is a direct result of harvesting both singlet and triplet excitons.

  • TADF Benchmark (D6): This blue TADF emitter achieves a remarkable EQE of 19.5%, demonstrating that metal-free organic molecules can rival the efficiency of phosphorescent materials.[1] This highlights the potential of third-generation emitters to overcome the limitations of both fluorescence and the reliance on expensive heavy metals in phosphorescence.

Experimental Protocols

To empirically validate the performance of a new emitter like this compound and compare it to benchmarks, a standardized fabrication and characterization workflow is essential.

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO)-coated glass substrates via sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the ITO surface with UV-ozone for 15 minutes to enhance its work function and improve hole injection.

  • Hole Injection/Transport Layer Deposition:

    • Prepare a solution of a suitable hole transport material (e.g., TAPC) in a solvent like toluene.

    • Spin-coat the solution onto the ITO substrate to form a thin film (typically 30-40 nm).

    • Anneal the substrate on a hotplate to remove residual solvent.

  • Emissive Layer Deposition:

    • Prepare a solution of the host material (e.g., mCP for a phosphorescent device, or a suitable host for the fluorescent emitters) and the emitter (e.g., this compound, BD-7, or Ir(ppy)₃) in a suitable solvent. The emitter is typically doped at a small weight percentage (e.g., 1-10 wt%).

    • Spin-coat the emissive layer solution onto the hole transport layer to a thickness of 20-30 nm.

    • Anneal the substrate.

  • Electron Transport and Cathode Layer Deposition (Thermal Evaporation):

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit an electron-transport layer (e.g., TmPyPB) to a thickness of 30-40 nm.[9]

    • Deposit a thin layer of an electron-injection material like lithium fluoride (LiF) (1 nm).

    • Deposit the metal cathode, typically aluminum (Al), to a thickness of 100-150 nm.

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers from oxygen and moisture.

  • Current Density-Voltage-Luminance (J-V-L) Measurement:

    • Use a source meter unit to apply a voltage across the device and measure the resulting current.

    • Simultaneously, use a calibrated photodiode or a spectroradiometer to measure the luminance (in cd/m²).

    • Plot the current density (J) and luminance (L) as a function of the applied voltage (V).

  • Electroluminescence (EL) Spectrum and CIE Coordinates:

    • Measure the EL spectrum of the device at a specific driving voltage using a spectroradiometer.

    • From the spectrum, calculate the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates (x, y).

  • External Quantum Efficiency (EQE) Calculation:

    • Measure the light output of the device in an integrating sphere to capture photons emitted in all directions.

    • The EQE is calculated as the ratio of the number of photons emitted to the number of electrons injected.

Visualizations

OLED_Device_Structure cluster_device Generic OLED Device Architecture Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) ETL Electron Transport Layer (e.g., TmPyPB) EML Emissive Layer (Host + Emitter) HTL Hole Transport Layer (e.g., TAPC) HIL Hole Injection Layer (e.g., PEDOT:PSS) Anode Anode (e.g., ITO) Substrate Substrate (Glass)

Caption: Generic multilayer OLED device structure.

Experimental_Workflow cluster_workflow OLED Fabrication and Testing Workflow A Substrate Cleaning & UV-Ozone B Spin-Coating Hole Transport Layer A->B C Spin-Coating Emissive Layer B->C D Thermal Evaporation (ETL, EIL, Cathode) C->D E Encapsulation D->E F Device Characterization (J-V-L, EQE, EL) E->F

Caption: Experimental workflow for OLED fabrication and characterization.

Conclusion and Future Outlook

While this compound remains a largely unexplored material for OLED applications, this guide provides a framework for its potential evaluation. Based on the fundamental properties of the quinoline scaffold and the electronic effects of methyl substitution, it is projected to function as a first-generation fluorescent emitter. Its performance, therefore, would be benchmarked against other advanced fluorescent materials.

For this compound to be a competitive candidate, future research would need to focus on:

  • Synthesis and Photophysical Characterization: Determining its absorption and emission spectra, and crucially, its photoluminescence quantum yield in various host materials.

  • Device Optimization: Fabricating and testing OLEDs with this compound as the emitter to obtain empirical data on its EQE, color purity, and operational lifetime.

  • Molecular Engineering: Exploring further derivatization of the this compound core to enhance its emissive properties and stability.

The benchmarks set by phosphorescent and TADF emitters are high. However, the development of novel, stable, and efficient fluorescent materials, particularly for the challenging blue region of the spectrum, remains a critical area of research in the pursuit of next-generation displays and solid-state lighting.

References

Safety Operating Guide

Navigating the Handling of 2,7-Dimethylquinoline: A Guide to Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: 2,7-Dimethylquinoline is classified as a hazardous substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Adherence to the safety protocols outlined in this guide is critical to mitigate risks.

As a Senior Application Scientist, I understand that the integrity of your research and the safety of your team are paramount. This guide provides essential, experience-driven information for the safe handling of this compound, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower your team with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is managed with the highest degree of care.

Hazard Profile of this compound

This compound is a solid, heterocyclic aromatic organic compound.[2] Its primary hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Understanding these hazards is the foundation for selecting the appropriate Personal Protective Equipment (PPE) and establishing safe handling procedures.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Task Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and Handling Solid Nitrile or Neoprene GlovesChemical safety gogglesN95 (or higher) particulate respiratorLaboratory coat
Preparing Solutions Nitrile or Neoprene GlovesChemical safety goggles and face shieldAir-purifying respirator with organic vapor cartridges (if volatile solvent is used)Laboratory coat and chemical-resistant apron
Running Reactions/Transfers Nitrile or Neoprene GlovesChemical safety goggles and face shieldWork in a certified chemical fume hoodLaboratory coat and chemical-resistant apron
Waste Disposal Nitrile or Neoprene GlovesChemical safety gogglesAs required by the primary taskLaboratory coat
Expert Insights on PPE Selection:
  • Respiratory Protection: As a solid, this compound can become airborne as a dust, posing an inhalation hazard.[3] When handling the solid outside of a fume hood, a NIOSH-approved N95 particulate respirator is the minimum requirement to prevent respiratory irritation.[4] If preparing solutions with volatile organic solvents, an air-purifying respirator with organic vapor cartridges should be used to protect against both the solid and solvent vapors.

  • Eye and Face Protection: Chemical safety goggles are mandatory for all tasks. A face shield should be worn over the goggles during procedures with a higher risk of splashes, such as when preparing solutions or transferring the substance.[5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This procedural guide ensures that safety is integrated into every step of the experimental workflow.

Preparation and Planning:
  • Designated Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Safety Data Sheet (SDS) Review: Although a specific SDS for the 2,7-isomer is not widely available, review the SDS for closely related compounds like 2,6-dimethylquinoline and 2,4-dimethylquinoline to familiarize yourself with general handling precautions.[5][7]

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and that all personnel are trained in their use. Have an appropriate spill kit available.

Donning PPE:

Follow a systematic approach to donning PPE to ensure complete protection:

  • Laboratory Coat: Put on a clean, properly fitting laboratory coat.

  • Respirator: If required, perform a fit check for your respirator.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the laboratory coat.

Handling Procedures:
  • Weighing: When weighing the solid, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize dust exposure. Use a disposable weigh boat.

  • Preparing Solutions: Add the solid this compound to the solvent slowly to prevent splashing. If the solvent is volatile, ensure adequate ventilation.

  • Experimental Reactions: Conduct all reactions within a chemical fume hood. Use appropriate glassware and ensure all connections are secure.

Doffing PPE:

To prevent cross-contamination, remove PPE in the following order before leaving the work area:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Face Shield and Goggles: Remove from the back of the head.

  • Laboratory Coat: Remove by rolling it inside out, without shaking.

  • Respirator: Remove last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

PPE_Decision_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_ops Operations cluster_disposal Disposal start Start: Handling this compound assess_task Assess Task: Weighing, Solution Prep, Reaction? start->assess_task weighing Weighing Solid: - Nitrile/Neoprene Gloves - Safety Goggles - N95 Respirator - Lab Coat assess_task->weighing Weighing solution Solution Prep: - Nitrile/Neoprene Gloves - Goggles & Face Shield - Organic Vapor Respirator - Lab Coat & Apron assess_task->solution Solution Prep reaction Reaction/Transfer: - Nitrile/Neoprene Gloves - Goggles & Face Shield - Fume Hood - Lab Coat & Apron assess_task->reaction Reaction conduct_task Conduct Task in Designated Area weighing->conduct_task solution->conduct_task reaction->conduct_task decontaminate Decontaminate Workspace and Equipment conduct_task->decontaminate dispose_solid Dispose of Solid Waste in Labeled Hazardous Waste Container decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste in Labeled Hazardous Waste Container decontaminate->dispose_liquid end End of Procedure dispose_solid->end dispose_liquid->end

Caption: Workflow for safe handling of this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[8] All materials contaminated with this compound must be treated as hazardous waste.

Solid Waste:
  • Containment: All solid waste, including contaminated gloves, weigh boats, pipette tips, and absorbent paper, should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[9]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

Liquid Waste:
  • Containment: Unused solutions of this compound and solvent rinses from cleaning contaminated glassware should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: The liquid waste container must be labeled with "Hazardous Waste" and list all chemical constituents by their full name and approximate percentages.[5]

  • Storage: Keep the liquid waste container securely capped and stored in secondary containment to prevent spills.

Never dispose of this compound or its containers in the regular trash or down the drain. [10] Follow your institution's specific hazardous waste disposal procedures and contact your Environmental Health and Safety (EHS) department for guidance on waste pickup and disposal.

By implementing these comprehensive safety and handling protocols, you can confidently work with this compound while ensuring a safe and compliant laboratory environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.